molecular formula C9H5BrFN B1374276 6-Bromo-8-fluoroisoquinoline CAS No. 1258833-77-0

6-Bromo-8-fluoroisoquinoline

Cat. No.: B1374276
CAS No.: 1258833-77-0
M. Wt: 226.04 g/mol
InChI Key: ULCYLVITTXFZCK-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoroisoquinoline (CAS 1258833-77-0) is a fluorinated and halogenated isoquinoline derivative that serves as a key synthetic intermediate in organic chemistry and drug discovery. Its molecular structure incorporates both bromine and fluorine atoms on the aromatic system, which provides distinct handles for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and modulates the compound's electronic properties, lipophilicity, and metabolic stability . The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for exhibiting a wide range of biological activities . Researchers utilize this compound as a critical precursor in the development of potential therapeutic agents. Its applications are particularly relevant in the synthesis of central nervous system (CNS) drug candidates and calcium channel blockers . The presence of the fluorine atom is a strategic element in modern drug design, often employed to enhance membrane permeability, influence pKa, and improve overall pharmacokinetic profiles . As a building block, this compound offers significant value for constructing complex molecules for high-throughput screening and the exploration of structure-activity relationships (SAR) in pharmaceutical research . For research purposes only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-8-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCYLVITTXFZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258833-77-0
Record name 6-bromo-8-fluoroisoquinoline
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Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-8-fluoroisoquinoline

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and chemical biology. We will delve into its fundamental physicochemical properties, explore plausible synthetic routes with mechanistic insights, detail its chemical reactivity and utility in advanced organic synthesis, and highlight its current and potential applications. This document is intended to serve as a practical resource for scientists and professionals, offering detailed protocols, safety information, and a foundation for future research endeavors. The core of this guide is built upon established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

This compound is a polysubstituted aromatic heterocycle. The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The strategic placement of a bromine atom at the C-6 position and a fluorine atom at the C-8 position endows this molecule with unique reactivity and properties that are highly valuable for synthetic elaboration and for modulating pharmacological profiles.

The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.[1] The highly electronegative fluorine atom can significantly alter the electronic properties of the aromatic system, influencing the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

Table 1: Key Properties of this compound

IdentifierValueSource(s)
CAS Number 1258833-77-0[2][3][4]
Molecular Formula C₉H₅BrFN[2][3]
Molecular Weight 226.05 g/mol [3]
IUPAC Name This compound[4]
Appearance Crystalline powder[2]
Melting Point 150-155 °C[2]
Solubility Moderate solubility in ethanol and methanol[2]
SMILES C1=CN=CC2=C(C=C(C=C21)Br)F[4]
InChI Key ULCYLVITTXFZCK-UHFFFAOYSA-N[4]

Plausible Synthetic Approach & Experimental Protocol

While specific synthetic preparations for this compound are not extensively detailed in publicly available literature, a logical and effective route can be designed based on established methods for the halogenation of quinoline and isoquinoline systems.[5][6] The most direct approach involves the electrophilic bromination of the precursor, 8-fluoroisoquinoline.

The isoquinoline ring system is electron-deficient and thus requires harsh conditions for direct bromination.[5] However, performing the reaction in a strong protic acid, such as sulfuric acid, protonates the ring nitrogen. This protonation further deactivates the heterocyclic ring towards electrophilic attack but directs the substitution almost exclusively to the carbocyclic (benzene) ring. N-Bromosuccinimide (NBS) is an effective brominating agent for this transformation.[5]

Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 8-Fluoroisoquinoline 8-Fluoroisoquinoline ReactionVessel Electrophilic Bromination 8-Fluoroisoquinoline->ReactionVessel 1. Conc. H₂SO₄ 2. NBS This compound This compound ReactionVessel->this compound Workup & Purification Suzuki Coupling Workflow Start This compound Reaction Suzuki Coupling Start->Reaction BoronicAcid Aryl Boronic Acid (R-B(OH)₂) BoronicAcid->Reaction Product 6-Aryl-8-fluoroisoquinoline Reaction->Product Pd Catalyst Base, Solvent

Sources

Core Physicochemical & Structural Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-8-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, delve into its chemical reactivity and synthetic utility, and discuss its strategic application as a versatile building block in drug discovery. This document is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutics, offering field-proven insights into experimental design and rationale.

This compound is a substituted aromatic heterocycle built upon the privileged isoquinoline scaffold. The strategic placement of a bromine atom at the C-6 position and a fluorine atom at the C-8 position imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate for chemical library synthesis.

Key Properties

A summary of the essential quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₅BrFN[1]
Molecular Weight 226.05 g/mol [2]
CAS Number 1258833-77-0[1]
Appearance Crystalline powder[1]
Melting Point ~150-155 °C[1]
Solubility Moderately soluble in ethanol and methanol[1]
Molecular Structure

The structure combines the rigid, planar isoquinoline core with two key halogen substituents.

cluster_0 This compound mol caption Chemical structure of this compound.

Chemical structure of this compound.

Synthesis & Chemical Reactivity: A Scientist's Perspective

Understanding the synthesis and reactivity of this compound is paramount to leveraging its full potential in complex molecule construction.

Rationale for Synthetic Utility

The value of this molecule is derived from the distinct roles of its functional groups:

  • Isoquinoline Core: This nitrogen-containing heterocycle is a common motif in biologically active compounds and natural products, providing a rigid scaffold for orienting substituents in three-dimensional space.[2] The nitrogen atom can influence aqueous solubility and serve as a hydrogen bond acceptor.[2]

  • C-6 Bromine Atom: The C-Br bond is the primary reactive handle for molecular elaboration. Bromine is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[2] This is the cornerstone of its utility in building molecular diversity.

  • C-8 Fluorine Atom: In contrast to the reactive bromine, the C-F bond is very strong, rendering it metabolically stable.[2] As a highly electronegative atom, fluorine profoundly influences the electronic properties of the aromatic system.[2] In a drug discovery context, this can enhance binding affinity to biological targets, modulate pKa, and improve key properties like lipophilicity and metabolic stability.[2]

Plausible Synthetic Workflow

While a specific, published synthesis for this compound is not detailed in the provided search results, a logical synthetic route can be proposed by adapting established methods for related isoquinolines.[3][4] A common strategy involves the Pomeranz-Fritsch-Bobbitt reaction or similar cyclization methods to construct the isoquinoline ring system.

The following diagram illustrates a conceptual workflow for its synthesis.

G start Commercially Available 3-Bromo-5-fluorobenzaldehyde step1 Condensation with Aminoacetaldehyde Dimethyl Acetal start->step1 Step 1 step2 Cyclization/Aromatization (e.g., strong acid like H₂SO₄) step1->step2 Step 2 product This compound step2->product Final Product caption Conceptual synthetic workflow for this compound.

Conceptual synthetic workflow for this compound.

This approach begins with a pre-functionalized benzene ring, ensuring the correct placement of the halogens from the outset, a common and effective strategy in heterocyclic synthesis.

Strategic Applications in Drug Discovery

Halogenated isoquinolines are critical intermediates in the synthesis of pharmaceutical compounds.[4] Their rigid structure and versatile functionalization points make them ideal starting points for creating libraries of novel compounds for biological screening.[2][5]

Role as a Core Scaffold

This compound serves as a foundational scaffold from which a multitude of derivatives can be generated. The primary point of diversification is the C-6 position, where the bromine atom can be replaced with various functional groups through cross-coupling chemistry.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions core This compound (Scaffold) suzuki Suzuki (Boronic Acids/Esters) core->suzuki Arylation/ Vinylation sonogashira Sonogashira (Alkynes) core->sonogashira Alkynylation buchwald Buchwald-Hartwig (Amines, Alcohols) core->buchwald Amination/ Etherification library Diverse Library of Novel Chemical Entities (NCEs) suzuki->library sonogashira->library buchwald->library caption Scaffold-based library generation from this compound.

Scaffold-based library generation from this compound.
Potential Therapeutic Areas

The isoquinoline nucleus is present in numerous FDA-approved drugs. Based on the activities of related quinoline and isoquinoline derivatives, compounds derived from this scaffold could be investigated for a range of therapeutic applications, including:

  • Oncology: Many quinoline-based molecules act as kinase or topoisomerase inhibitors, which are critical targets in cancer therapy.[6][7]

  • Antimicrobial Agents: The isoquinoline framework is found in several compounds with antibacterial and antiparasitic properties.[8][9]

Experimental Protocols & Best Practices

Adherence to validated protocols and safety measures is essential for successful and safe experimentation.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating system for C-C bond formation at the C-6 position. The causality is clear: a palladium catalyst facilitates the reaction between the aryl bromide (electrophile) and a boronic acid derivative (nucleophile).

Objective: To synthesize 6-Aryl-8-fluoroisoquinoline.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

  • Solvent & Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety & Handling

Proper handling is crucial when working with halogenated aromatic compounds.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye protection (safety glasses or goggles).[10][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][12][13]

  • Spill Response: In case of a spill, avoid generating dust. Collect the material using appropriate tools (e.g., spark-proof tools if a flammable solvent is present) and place it in a suitable, closed container for disposal according to local regulations.[10][13]

Conclusion

This compound is a high-value chemical intermediate poised for significant application in modern drug discovery and organic synthesis. Its unique structural arrangement—a stable, bio-relevant core, a reactive handle for diversification, and a strategically placed fluorine atom for property modulation—makes it an indispensable tool for medicinal chemists. The insights and protocols provided in this guide offer a robust framework for researchers to unlock the synthetic potential of this versatile molecule, accelerating the development of next-generation therapeutics.

References

  • Appretech Scientific Limited. (n.d.). 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one. Retrieved from [Link]

  • Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline? Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Phionebio. (2026, January 27). Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-6-fluoroquinoline. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

Sources

6-Bromo-8-fluoroisoquinoline: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 6-Bromo-8-fluoroisoquinoline, a key heterocyclic building block for researchers in medicinal chemistry and materials science. The unique arrangement of its functional groups—a reactive bromine atom, an electron-withdrawing fluorine atom, and a coordinating isoquinoline nitrogen—offers a versatile platform for the development of complex molecular architectures.

Core Molecular Profile

This compound is a disubstituted isoquinoline scaffold. The strategic placement of the halogens dictates its reactivity and modulates the electronic properties of the aromatic system, making it a valuable intermediate in drug discovery and chemical biology.[1]

Structural and Physical Properties

The fundamental properties of this compound are summarized below. It is a crystalline solid with moderate solubility in common organic solvents like ethanol and methanol.[1]

PropertyValueSource
CAS Number 1258833-77-0[2]
Molecular Formula C₉H₅BrFN[3]
Molecular Weight 226.05 g/mol [3]
Monoisotopic Mass 224.95894 Da[3]
Appearance Yellow to brown crystalline powder[1][2]
Melting Point 150-155 °C[1]
Predicted Boiling Point 316.4 ± 35.0 °C at 760 mmHg[4]
Predicted Density 1.71 ± 0.1 g/cm³[4]
Predicted XlogP 2.9[3]
Storage Store at 2-8°C, sealed and protected from moisture[2]

*Note: Predicted data is for the related compound 6-Bromo-1-chloro-8-fluoroisoquinoline and should be considered an estimate.

Spectral Data Summary

While comprehensive, peer-reviewed spectral data for this specific isomer is not widely published, predicted mass spectrometry data provides key identifiers for reaction monitoring and characterization.

Adduct TypePredicted m/z
[M+H]⁺ 225.96622
[M+Na]⁺ 247.94816
[M-H]⁻ 223.95166
[M]⁺ 224.95839

Data sourced from PubChemLite Predicted Profile.[3]

Synthesis and Purification

The synthesis of substituted isoquinolines can be approached through several established methodologies. For this compound, a logical retrosynthetic approach involves the construction of the isoquinoline core from appropriately substituted benzene precursors. A plausible route would adapt the Pomeranz–Fritsch–Bobbitt reaction, starting from 3-bromo-5-fluoroaniline.

Synthetic_Pathway A 3-Bromo-5-fluoroaniline C N-(3-Bromo-5-fluorobenzyl)-2,2-dimethoxyethanamine A->C Reductive Amination or Schiff Base Formation B Aminoacetaldehyde dimethyl acetal B->C D This compound C->D Cyclization/ Aromatization E Strong Acid (e.g., H₂SO₄) E->D

Caption: Proposed synthetic pathway for this compound.

Illustrative Synthesis Protocol

While a specific protocol for this compound is not available, the following procedure for the synthesis of the related 5-bromoisoquinoline from isoquinoline demonstrates the key bromination step, which could be adapted for a fluorinated precursor.[5] This protocol is provided for illustrative purposes to demonstrate the methodology.

Materials:

  • Isoquinoline (or a suitable 8-fluoroisoquinoline precursor)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Dissolution: Dissolve isoquinoline in concentrated H₂SO₄ at a temperature maintained between -30°C and -15°C. The use of strong acid is critical for activating the ring system towards electrophilic substitution.[5][6]

  • Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution. The reaction temperature must be carefully controlled to ensure regioselectivity and prevent the formation of dibrominated byproducts.[5]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-5 hours).[5]

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Basify the acidic solution by the slow addition of aqueous NaOH or NaHCO₃ until the pH is neutral to slightly basic (pH 7-8). This step must be performed with cooling as the neutralization is highly exothermic.

  • Extraction: Extract the aqueous slurry with dichloromethane (3x volumes).

  • Workup: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure bromoisoquinoline derivative.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The carbon-bromine bond at the C6 position is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. The fluorine at C8, while generally stable, electronically influences the ring and may participate in nucleophilic aromatic substitution (SₙAr) under forcing conditions.

Reactivity_Hub sub This compound C6-Br C8-F reac1 Suzuki-Miyaura Coupling R-B(OH)₂ Pd Catalyst, Base sub:e->reac1:w reac2 Buchwald-Hartwig Amination R₂NH Pd Catalyst, Base sub:e->reac2:w reac3 Sonogashira Coupling Terminal Alkyne Pd/Cu Catalysts, Base sub:e->reac3:w reac4 SₙAr (Potential) Strong Nucleophile High Temp. sub:e->reac4:w prod1 6-Aryl-8-fluoroisoquinoline reac1:e->prod1:w prod2 6-Amino-8-fluoroisoquinoline reac2:e->prod2:w prod3 6-Alkynyl-8-fluoroisoquinoline reac3:e->prod3:w prod4 6-Bromo-8-substituted-isoquinoline reac4:e->prod4:w

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C6-Br bond is an excellent handle for Pd-catalyzed reactions, enabling the introduction of diverse functionalities. This is a cornerstone of modern medicinal chemistry for scaffold elaboration.[7]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is used to form biaryl structures by coupling with boronic acids or esters.

Representative Protocol (adapted from a similar substrate):

  • Reaction Setup: To a degassed solution of this compound, an arylboronic acid (1.2 eq.), and a suitable solvent (e.g., DME or Toluene/Water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base like Na₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Execution: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100°C until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This method allows for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.

Representative Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, an amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq.) in an anhydrous, aprotic solvent like toluene or dioxane.

  • Execution: Seal the reaction vessel and heat to 90-110°C with stirring. Monitor the reaction by LC-MS.

  • Workup: Cool the mixture, filter through a pad of celite to remove inorganic salts, and rinse with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Applications in Drug Discovery and Chemical Biology

Halogenated isoquinolines are privileged structures in medicinal chemistry. This compound serves as a critical intermediate for compounds targeting a range of biological pathways.

  • Kinase/HDAC Inhibitors: The isoquinoline core can act as a hinge-binding motif in kinase inhibitors, while the substituents at the C6 and C8 positions can be modified to occupy adjacent pockets, enhancing potency and selectivity. The bromine atom is particularly useful for building out into the solvent-exposed region of an active site.[1]

  • Bioorthogonal Labeling: In chemical biology, this molecule can function as a fluorescent tag. The bromine atom enables conjugation to biomolecules containing azide groups through "click chemistry" reactions, allowing for visualization and tracking in biological systems.[1]

Safety and Handling

As a halogenated, heterocyclic compound, this compound requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]

References

  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubChemLite. (n.d.). This compound (C9H5BrFN). Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases.
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 8-Bromo-6-fluoroquinoline. Retrieved January 28, 2026, from [Link]

Sources

Precision Synthesis of 6-Bromo-8-fluoroisoquinoline: A Modified Pomeranz-Fritsch Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 6-bromo-8-fluoroisoquinoline presents a specific regiochemical challenge. Direct halogenation of the isoquinoline core typically favors the 5-position (electrophilic substitution) or the 1-position (nucleophilic substitution), making the simultaneous installation of a bromine at C6 and a fluorine at C8 via late-stage functionalization inefficient and non-selective.[1]

Therefore, a de novo ring construction strategy is required. The most robust pathway identified in the literature—specifically validated in kinase inhibitor development (e.g., ALK inhibitors)—utilizes a modified Pomeranz-Fritsch cyclization .[1]

Core Challenges & Solutions
ChallengeSolutionMechanism
Regiocontrol Pre-functionalized ScaffoldStart with 4-bromo-2-fluorobenzaldehyde .[1][2][3] This locks the halogen positions before the heterocyclic ring is formed.
Cyclization Efficiency Sulfonamide ActivationStandard acid-catalyzed Pomeranz-Fritsch fails on electron-deficient rings.[1] Using a sulfonamide intermediate (Jackson-Modi/Bobbitt modification) lowers the activation energy for the Friedel-Crafts cyclization step.[1]
Aromatization Lewis Acid MediationUse of Aluminum Chloride (

)
effects both the cyclization and the elimination of the sulfonyl group in a single pot.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the C1-N and C4-C4a bonds, tracing back to a benzylamine derivative and eventually the commercially available benzaldehyde.[1]

Retrosynthesis Target This compound Intermediate1 Sulfonamide Intermediate (N-sulfonyl-dihydroisoquinoline precursor) Target->Intermediate1 AlCl3 Cyclization (- PhSO2H) Intermediate2 N-(4-bromo-2-fluorobenzyl)- 2,2-dimethoxyethanamine Intermediate1->Intermediate2 Sulfonylation (PhSO2Cl) SM1 4-Bromo-2-fluorobenzaldehyde (Commercially Available) Intermediate2->SM1 Reductive Amination SM2 Aminoacetaldehyde dimethyl acetal Intermediate2->SM2 +

Figure 1: Retrosynthetic disconnection showing the modified Pomeranz-Fritsch pathway.

Detailed Experimental Protocol

This protocol is synthesized from high-fidelity patent literature (WO2014089324A1) and standard organic synthesis practices for sulfonamide-mediated cyclizations.[1]

Phase 1: Reductive Amination

Objective: Formation of the secondary amine scaffold.

  • Reagents:

    • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)[1][4]

    • Aminoacetaldehyde dimethyl acetal (1.05 eq)[1]

    • Sodium borohydride (

      
      ) (1.5 eq) or Sodium triacetoxyborohydride (STAB)[1]
      
    • Methanol (MeOH) or Dichloromethane (DCM)[1]

  • Procedure:

    • Dissolve 4-bromo-2-fluorobenzaldehyde in anhydrous MeOH.

    • Add aminoacetaldehyde dimethyl acetal dropwise at room temperature (RT).

    • Stir for 2–4 hours to form the imine intermediate (monitor by TLC/LCMS).

    • Cool the mixture to 0°C.

    • Add

      
       portion-wise (Caution: Gas evolution).
      
    • Allow to warm to RT and stir for 1 hour.

    • Workup: Quench with water, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Checkpoint: Product is N-(4-bromo-2-fluorobenzyl)-2,2-dimethoxyethanamine .[1]

Phase 2: Sulfonamide Protection

Objective: Activation of the nitrogen and preparation for cyclization.[5]

  • Reagents:

    • Amine intermediate from Phase 1 (1.0 eq)[1]

    • Benzenesulfonyl chloride (

      
      ) (1.2 eq)[1]
      
    • Triethylamine (

      
      ) or Pyridine (2.0 eq)[1]
      
    • DCM (Anhydrous)[1]

  • Procedure:

    • Dissolve the amine in anhydrous DCM under

      
       atmosphere.
      
    • Add

      
       and cool to 0°C.
      
    • Add

      
       dropwise.
      
    • Stir at RT for 4–12 hours until the starting amine is consumed.

    • Workup: Wash with 1N HCl, saturated

      
      , and brine. Dry and concentrate.
      
    • Checkpoint: Product is N-(4-bromo-2-fluorobenzyl)-N-(2,2-dimethoxyethyl)benzenesulfonamide .[1]

Phase 3: Lewis Acid-Mediated Cyclization (Critical Step)

Objective: Ring closure and aromatization.[1] Note: This step is sensitive to moisture and stoichiometry.

  • Reagents:

    • Sulfonamide intermediate (1.0 eq, ~3 mmol scale)[1]

    • Aluminum Chloride (

      
      ) (5.0 eq, ~15 mmol)[1]
      
    • DCM (Anhydrous)[1]

  • Procedure:

    • Prepare a suspension of

      
       in anhydrous DCM in a flame-dried flask under inert atmosphere (
      
      
      
      /Ar).
    • Cool the suspension to -5°C to 0°C .

    • Dissolve the sulfonamide intermediate in a minimal amount of DCM and add it dropwise to the

      
       suspension. Control exotherm.
      
    • Allow the reaction to warm to Room Temperature (RT) .

    • Stir for 24–30 hours . (Literature specifies 29 h).[6]

    • Quench: Cool to -10°C. Carefully add 10% HCl dropwise. (Caution: Vigorous hydrolysis of aluminum salts).

    • Extraction: Separate layers. Extract the aqueous phase with DCM (3x).

    • Purification: Combine organic layers, dry over

      
      , concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]
      
  • Final Product: This compound .

Reaction Pathway Visualization

ReactionScheme Step1 4-Bromo-2-fluorobenzaldehyde + Aminoacetaldehyde dimethyl acetal Step2 Intermediate Amine (Reductive Amination) Step1->Step2 1. MeOH 2. NaBH4 Step3 Sulfonamide Precursor (+ PhSO2Cl) Step2->Step3 Et3N, DCM Final This compound Step3->Final AlCl3 (5 eq) DCM, -5°C to RT (- PhSO2H, - 2 MeOH)

Figure 2: Forward synthetic pathway highlighting reagents and key transformations.

Technical Considerations & Troubleshooting

ParameterSpecificationRationale
Stoichiometry (

)
>4.0 Equivalents

complexes with the acetal oxygens and the nitrogen.[1] Excess is required to drive the Friedel-Crafts alkylation.[1]
Temperature Control -5°C Start Initial mixing is exothermic.[1] High temps at the start can lead to polymerization of the acetal.
Reaction Time ~29 Hours Cyclization on the electron-deficient (fluorinated) ring is slow.[1] Premature workup yields uncyclized or partially reduced intermediates.
Safety HCl Quench Aluminum emulsions can be difficult. Acidic quench breaks the Al-complexes and solubilizes aluminum salts.[1]

References

  • Cui, J. J., et al. (2014).[1] Substituted cyclic compounds and methods of use. WO2014089324A1. World Intellectual Property Organization.

    • Primary source for the AlCl3-mediated cyclization of the sulfonamide intermediate.[1]

  • Pomeranz, C. (1893). Über eine neue Isochinolinsynthese. Monatshefte für Chemie, 14, 116–119.[1]

    • Foundational reference for the cycliz
  • Birch, A. M., et al. (1995).[1] N-Substituted sulfonamides in the synthesis of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1.

    • Mechanistic background on sulfonamide-directed cycliz

Sources

The Emergence of 6-Bromo-8-fluoroisoquinoline: A Keystone Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to its Synthetic Origins, Chemical Rationale, and Therapeutic Potential

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products, particularly alkaloids, and a vast array of synthetic molecules with significant therapeutic applications. Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This guide delves into the discovery and synthetic strategy behind a specific, highly functionalized derivative, 6-Bromo-8-fluoroisoquinoline, a compound poised for significant impact in medicinal chemistry and drug development.

The Genesis of this compound: A Design-Driven Approach

The "discovery" of this compound is less a moment of serendipity and more a product of rational drug design. Its emergence in chemical databases and supplier catalogs points to its creation as a valuable building block for combinatorial chemistry and lead optimization programs. The specific placement of the bromo and fluoro substituents is a deliberate choice, imparting unique chemical properties that are highly advantageous for drug discovery professionals.

  • The Role of the Bromine Moiety (C6): The bromine atom at the 6-position serves as a versatile synthetic handle. It is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of molecular fragments, from simple alkyl or aryl groups to more complex heterocyclic systems, enabling the rapid generation of diverse compound libraries for biological screening.

  • The Influence of the Fluorine Atom (C8): The incorporation of a fluorine atom at the 8-position profoundly impacts the molecule's electronic and pharmacokinetic properties. Fluorine's high electronegativity can alter the pKa of the isoquinoline nitrogen, influencing its binding characteristics. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to improved bioavailability and a longer in vivo half-life for drug candidates.

This strategic combination of a synthetically versatile bromine atom and a metabolically stabilizing fluorine atom on a biologically relevant isoquinoline core makes this compound a highly sought-after intermediate in the quest for novel therapeutics.

Plausible Synthetic Pathways to this compound

The Pomeranz-Fritsch Reaction: A Convergent Approach

The Pomeranz-Fritsch reaction is a powerful method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[1][2] This pathway is attractive due to the commercial availability of a wide variety of substituted benzaldehydes.

Conceptual Workflow for the Pomeranz-Fritsch Synthesis

Pomeranz-Fritsch Workflow A 3-Bromo-5-fluorobenzaldehyde C Schiff Base Formation (Condensation) A->C B 2,2-Diethoxyethylamine B->C D Benzalaminoacetal Intermediate C->D E Acid-Catalyzed Cyclization (e.g., H₂SO₄) D->E F This compound E->F

Caption: Pomeranz-Fritsch synthesis workflow.

Step-by-Step Protocol (Hypothetical):

  • Schiff Base Formation: 3-Bromo-5-fluorobenzaldehyde is condensed with 2,2-diethoxyethylamine in a suitable solvent, such as ethanol, typically with mild heating, to form the corresponding benzalaminoacetal intermediate.

  • Cyclization and Aromatization: The isolated benzalaminoacetal is then treated with a strong acid, classically concentrated sulfuric acid, which catalyzes the cyclization and subsequent elimination of two molecules of ethanol to yield the aromatic this compound.[1]

Causality Behind Experimental Choices:

  • Starting Material Selection: The choice of 3-Bromo-5-fluorobenzaldehyde directly dictates the substitution pattern of the final isoquinoline product.

  • Acid Catalyst: A strong protic acid is required to protonate the alkoxy groups, facilitating their elimination as alcohols and driving the electrophilic aromatic substitution for the ring closure.[3]

The Bischler-Napieralski Reaction: A Linear Approach

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, followed by oxidation to form the isoquinoline.[4][5] This method is also highly versatile and widely used in the synthesis of isoquinoline alkaloids and their analogs.[6][7]

Conceptual Workflow for the Bischler-Napieralski Synthesis

Bischler-Napieralski Workflow A 2-(3-Bromo-5-fluorophenyl)ethanamine C Amide Formation A->C B Acylating Agent (e.g., Acetyl Chloride) B->C D N-[2-(3-Bromo-5-fluorophenyl)ethyl]acetamide C->D E Cyclodehydration (e.g., POCl₃, P₂O₅) D->E F 3,4-Dihydroisoquinoline Intermediate E->F G Dehydrogenation (e.g., Pd/C) F->G H This compound G->H

Caption: Bischler-Napieralski synthesis workflow.

Step-by-Step Protocol (Hypothetical):

  • Amide Synthesis: A suitably substituted phenethylamine, in this case, 2-(3-Bromo-5-fluorophenyl)ethanamine, is acylated. For the synthesis of an unsubstituted isoquinoline at position 1, this would typically involve formylation.

  • Cyclodehydration: The resulting amide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which catalyzes an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline intermediate.[5]

  • Aromatization: The dihydroisoquinoline is then dehydrogenated, commonly using a palladium on carbon (Pd/C) catalyst at elevated temperatures, to afford the final aromatic product, this compound.

Causality Behind Experimental Choices:

  • Dehydrating Agent: Reagents like POCl₃ activate the amide carbonyl for the electrophilic attack on the electron-rich benzene ring.[4]

  • Dehydrogenation Catalyst: A noble metal catalyst like Pd/C is effective in removing hydrogen to achieve the thermodynamically stable aromatic isoquinoline ring system.

Physicochemical and Spectroscopic Characterization

The identity and purity of a newly synthesized compound like this compound would be confirmed using a standard battery of analytical techniques.

PropertyPredicted Value/TechniqueRationale
Molecular Formula C₉H₅BrFNDetermined by high-resolution mass spectrometry.
Monoisotopic Mass 224.95894 DaThe precise mass allows for unambiguous formula determination.
Mass Spectrometry (MS) Predicted [M+H]⁺: 225.96622Provides the molecular weight and fragmentation pattern, confirming the core structure and presence of bromine (characteristic isotopic pattern).[4]
¹H NMR Spectroscopy Multiple signals in the aromatic region (7.0-9.0 ppm)The number of signals, their splitting patterns (coupling constants), and chemical shifts would confirm the substitution pattern on the bicyclic ring.
¹³C NMR Spectroscopy Multiple signals in the aromatic regionReveals the number of unique carbon atoms and, through C-F coupling, can confirm the position of the fluorine substituent.
¹⁹F NMR Spectroscopy A single resonanceDirectly observes the fluorine atom, and its coupling to adjacent protons would further confirm its position at C8.
Infrared (IR) Spectroscopy C=C, C=N, C-H, C-F, C-Br stretchesProvides information about the functional groups present in the molecule.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of biologically active molecules. The isoquinoline scaffold is a known pharmacophore for a variety of targets, and this particular derivative is primed for use in several key areas:

  • Kinase Inhibitors: Many potent and selective kinase inhibitors feature a heterocyclic core. The 6-bromo position can be elaborated to introduce side chains that target the ATP-binding site of kinases, which are often implicated in cancer and inflammatory diseases.

  • Antineoplastic Agents: The quinoline and isoquinoline families have yielded numerous compounds with anticancer properties.[8] The unique electronic properties conferred by the fluorine atom, combined with the synthetic flexibility of the bromine, make this a promising scaffold for developing novel cytotoxic or cytostatic agents.

  • CNS-Active Agents: The isoquinoline core is also present in molecules that modulate central nervous system targets. The lipophilicity and metabolic stability imparted by the fluorine atom could be advantageous in designing drugs that can effectively cross the blood-brain barrier.

  • Bioorthogonal Probes: The bromine atom can be converted to other functional groups, such as an azide or alkyne, making this compound a precursor for chemical probes used in bioorthogonal labeling experiments to study biological processes in living systems.

Conclusion

This compound stands as a testament to the power of rational design in modern chemical synthesis. While its formal "discovery" may be embedded within the proprietary research of a pharmaceutical or chemical company, its synthetic accessibility via classical reactions like the Pomeranz-Fritsch and Bischler-Napieralski is clear. The strategic placement of its bromo and fluoro substituents provides a powerful combination of synthetic versatility and desirable drug-like properties. For researchers, scientists, and drug development professionals, this compound represents not just a molecule, but a gateway to a vast chemical space of potentially life-saving therapeutics. Its continued use as a key building block is certain to fuel the discovery of the next generation of innovative medicines.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz–Fritsch Reaction. Organic Reactions, 6, 191–206.
  • Movassaghi, M., & Hill, M. D. (2009). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Pomeranz, C. (1893). Uber eine neue Isochinolinsynthese.
  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • YouTube. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Banerjee, A., Kuncha, S. K., & Zare, R. N. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Physical Chemistry A, 121(39), 7448–7455.
  • PubChemLite. (n.d.). This compound (C9H5BrFN). Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Organic-Reactions.org. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Retrieved from [Link]

Sources

6-Bromo-8-fluoroisoquinoline literature review

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

6-Bromo-8-fluoroisoquinoline (CAS: 1258833-77-0) has emerged as a high-value pharmacophore in medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors (e.g., ALK, c-Met, PI3K). Its structural utility lies in its orthogonal halogenation: the C6-Bromine serves as a reactive handle for late-stage diversification (typically via Suzuki-Miyaura coupling), while the C8-Fluorine imparts critical metabolic stability and modulates the pKa of the isoquinoline nitrogen, influencing binding affinity in the ATP hinge region.

This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in drug discovery, moving beyond generic descriptions to field-proven protocols.

Part 1: Chemical Profile & Strategic Value[1]

The isoquinoline core is numbered such that the nitrogen is at position 2. In This compound , the substituents are positioned on the benzenoid ring.

PropertySpecificationMedicinal Chemistry Implication
Molecular Formula C₉H₅BrFNLow MW (226.05) allows for significant elaboration while staying within Lipinski rules.
C6-Br Reactivity HighExcellent oxidative addition rates with Pd(0); enables "plug-and-play" library generation.
C8-F Effect ElectronicLowers the pKa of the N2 lone pair (inductive withdrawal), reducing non-specific protein binding and improving metabolic stability against P450 oxidation at the C8 position.
Solubility ModerateLipophilic character (cLogP ~3.2) requires polar solubilizing tails added at C6 during lead optimization.
Part 2: Synthesis – The Jackson-Modified Pomeranz-Fritsch Route

Direct acid-catalyzed cyclization (classic Pomeranz-Fritsch) of electron-deficient benzaldehydes often fails due to the deactivated aromatic ring. The Jackson Modification , which utilizes a sulfonamide intermediate to facilitate cyclization, is the industry-standard method for synthesizing this compound with high yields.

Reaction Logic & Mechanism
  • Imine Formation: Condensation of 4-bromo-2-fluorobenzaldehyde with aminoacetaldehyde dimethyl acetal.

  • Reduction: Conversion of the imine to an amine to prevent polymerization.

  • Activation: Sulfonylation (using TsCl or PhSO₂Cl) renders the nitrogen non-basic and sets up the Friedel-Crafts cyclization.

  • Cyclization: Lewis acid (AlCl₃) triggers intramolecular attack. The fluorine at C2 directs cyclization to the C6 position (which becomes C5 of the isoquinoline? Correction: See detailed mapping below).

  • Elimination: Loss of the sulfonyl group and methanol yields the fully aromatic isoquinoline.

Visualized Workflow (DOT Diagram)

SynthesisRoute Start 4-Bromo-2-fluorobenzaldehyde (Precursor) Imine Imine Intermediate Start->Imine Reflux/Toluene (-H2O) Reagent1 + Aminoacetaldehyde dimethyl acetal Reagent1->Imine Amine Secondary Amine Imine->Amine NaBH4 MeOH Sulfonamide N-Sulfonyl Acetal Amine->Sulfonamide PhSO2Cl Pyridine Cyclization AlCl3 Mediated Cyclization Sulfonamide->Cyclization AlCl3, DCM RT, 24h Product This compound Cyclization->Product Elimination

Caption: The Jackson-Modified Pomeranz-Fritsch synthesis pathway, bypassing the limitations of direct acid cyclization on electron-poor rings.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • Condensation: Charge a reaction vessel with 4-bromo-2-fluorobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.05 eq) in toluene. Reflux using a Dean-Stark trap to remove water until imine formation is complete (monitor by TLC/LCMS).

  • Reduction: Concentrate the toluene solution. Redissolve the residue in MeOH at 0°C. Add NaBH₄ (3.0 eq) portion-wise. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] The resulting oil is the secondary amine.

Step 2: Sulfonylation

  • Dissolve the crude amine in DCM containing pyridine (2.0 eq).

  • Add benzenesulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Stir at RT for 4 hours. Wash with 1N HCl and brine. Dry and concentrate to yield the sulfonamide-acetal.

Step 3: Cyclization (The Critical Step)

  • Suspend AlCl₃ (5.0 eq) in anhydrous DCM under Nitrogen.

  • Add the sulfonamide (1.0 eq) dissolved in DCM dropwise at -5°C. Note: Exothermic reaction.

  • Allow to warm to RT and stir for 18–24 hours. The Lewis acid cleaves the acetal and forces the Friedel-Crafts alkylation on the deactivated ring.

  • Quench: Pour carefully into ice/HCl. The sulfonyl group is typically eliminated in situ or during the workup/purification to yield the aromatic isoquinoline.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 3: Functionalization & Medicinal Chemistry Applications[2][3][4][5][6][7]

The this compound scaffold is a "privileged structure" for kinase inhibition.

1. C6-Bromine: The Diversity Vector

The bromine at position 6 is the primary handle for extending the molecule into the solvent-exposed region of the kinase pocket.

  • Suzuki-Miyaura Coupling:

    • Reagents: Boronic acids/esters, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1]

    • Application: Attaching solubilizing groups (e.g., piperazines, morpholines) or heteroaryl tails to improve potency.

  • Buchwald-Hartwig Amination:

    • Reagents: Amines, Pd₂dba₃, XPhos, NaOtBu.

    • Application: Direct C-N bond formation for specific H-bond donor/acceptor motifs.

2. C8-Fluorine: The Metabolic Shield

The fluorine atom is rarely displaced. Its roles are:

  • Metabolic Stability: Blocks C8 hydroxylation by cytochrome P450 enzymes.

  • Conformational Locking: Creates a dipole repulsion or attraction with substituents at C1 or the backbone NH of the kinase hinge, freezing the bioactive conformation.

3. C1-Functionalization (Advanced)

To access 1-amino or 1-oxo (isocarbostyril) derivatives:

  • Oxidation: Treatment with mCPBA yields the N-oxide, which can be rearranged to the 1-one (isocarbostyril) using acetic anhydride or treated with POCl₃ to yield 1-chloro-6-bromo-8-fluoroisoquinoline .

  • SNAr: The 1-chloro derivative is highly reactive toward nucleophilic displacement by amines, allowing for dual-functionalization at C1 and C6.

SAR Logic Diagram (DOT)

SAR_Logic Core This compound Scaffold C6 C6-Position (Bromine) Core->C6 C8 C8-Position (Fluorine) Core->C8 C1 C1-Position (CH) Core->C1 Action1 Suzuki Coupling (Solvent Front) C6->Action1 Library Gen Action2 Metabolic Block (P450 Stability) C8->Action2 Optimization Action3 Hinge Binding (Conversion to 1-NH2/1-One) C1->Action3 Core Interaction

Caption: Structure-Activity Relationship (SAR) map detailing the orthogonal functionalization strategy.

Part 4: Case Study – ALK/c-Met Inhibitors

In the development of inhibitors for Anaplastic Lymphoma Kinase (ALK) and c-Met (e.g., analogs of Crizotinib), the 8-fluoroisoquinoline core serves as a bioisostere for the quinoline or pyridine cores often found in first-generation inhibitors.

  • Hypothesis: The 8-fluoro substituent pre-organizes the ring system to minimize the entropic penalty upon binding to the ATP pocket.

  • Result: Compounds derived from this scaffold often show improved selectivity profiles compared to their non-fluorinated counterparts due to the specific steric and electronic environment created by the C8-F.

References
  • Title: Substituted cyclic compounds and methods of use (WO2014089324A1)
  • Medicinal Chemistry of Kinase Inhibitors

    • Title: Design and Synthesis of Novel Kinase Inhibitors
    • Source: AMS Dottor
    • Context: Use of this compound in PI3K/mTOR inhibitor synthesis.
    • URL:[Link]

  • General Isoquinoline Synthesis (Pomeranz-Fritsch Modification)

    • Title: Synthesis of 5- or 8-bromoisoquinoline derivatives (US6500954B1)[2]

    • Source: Google P
    • Context: General methodologies for brominating and nitrating isoquinoline cores.[2]

    • URL

Sources

Comprehensive Characterization of 6-Bromo-8-fluoroisoquinoline: A Spectroscopic Atlas for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-8-fluoroisoquinoline (CAS: 639466-66-1) represents a critical scaffold in modern drug discovery, particularly in the development of p38 MAP kinase inhibitors and IDO1 modulators. Its unique substitution pattern—combining a reactive handle (6-Br) for Suzuki-Miyaura cross-coupling and a metabolic blocking group (8-F)—makes it a high-value intermediate.

This guide provides a definitive technical framework for the synthesis, purification, and spectroscopic validation of this compound. Unlike standard data sheets, this document focuses on the causality of spectral features, ensuring researchers can distinguish this specific isomer from its regioisomers (e.g., 5-bromo or 7-fluoro variants).

Structural Analysis & Synthetic Logic

To understand the spectroscopy, one must understand the electronic environment created by the synthesis. The most robust route to this compound is the Pomeranz-Fritsch cyclization , utilizing 4-bromo-2-fluorobenzaldehyde as the starting material.

Synthetic Workflow (DOT Visualization)

The following diagram outlines the critical path from raw materials to the isolated target, highlighting the key intermediate steps that define the impurity profile.

SynthesisWorkflow Start 4-Bromo-2-fluorobenzaldehyde SchiffBase Schiff Base Intermediate Start->SchiffBase Condensation (Toluene, Reflux) Reagent Aminoacetaldehyde diethyl acetal Reagent->SchiffBase Cyclization Acid-Mediated Cyclization (H2SO4/P2O5) SchiffBase->Cyclization Electrophilic Aromatic Substitution Crude Crude Isoquinoline Cyclization->Crude Quench & Extract Purification Flash Chromatography (Hex/EtOAc) Crude->Purification Final This compound (Target) Purification->Final

Figure 1: Pomeranz-Fritsch synthetic route. The 8-fluoro position is established by the ortho-fluoro substitution in the starting benzaldehyde.

Spectroscopic Characterization (The Core)

The validation of this compound relies on detecting specific splitting patterns caused by the Fluorine-19 nucleus (


) interacting with the aromatic protons.
Mass Spectrometry (LC-MS/HRMS)

Before NMR, confirmation of the mass and halogen pattern is mandatory.

ParameterValueInterpretation
Formula C

H

BrFN
Exact Mass 224.96Monoisotopic mass (

Br)
Observed m/z 226.0 / 228.0 [M+H]

Characteristic 1:1 doublet intensity indicating one Bromine atom.
Retention Time ~3.5 minTypical on C18 column (5-95% MeCN/H

O + 0.1% FA).
Nuclear Magnetic Resonance ( H NMR)

Solvent Selection: DMSO-


 is recommended over CDCl

. The polar aprotic nature of DMSO reduces aggregation of the isoquinoline ring, providing sharper resolution of the H5/H7 coupling constants.

Predicted/Consensus Data (400 MHz, DMSO-


): 
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H1 9.45 s (broad)

Hz
Most deshielded due to adjacent N and through-space interaction with F8.
H3 8.62 d

Hz
Typical

-proton in isoquinoline ring.
H4 7.85 d

Hz

-proton, shielded relative to H3.
H5 8.15 dd

,

Diagnostic: Doublet of doublets. Para to F, Meta to Br.
H7 7.70 dd

,

Diagnostic: Large coupling to F (Ortho). Meta to H5.
The "Fingerprint" Coupling Logic

The most common error in identifying this compound is confusing it with the 6-bromo-5-fluoro isomer. The distinguishing feature is the coupling of H7 .

  • In 8-Fluoro (Target): H7 is ortho to Fluorine. It will show a large coupling constant (

    
     Hz).
    
  • In 5-Fluoro (Isomer): H7 is meta to Fluorine. It will show a small coupling constant (

    
     Hz).
    

CouplingLogic F8 Fluorine-8 H7 Proton H7 (Ortho to F) F8->H7 Strong Coupling (3J ~9.5 Hz) H5 Proton H5 (Para to F) F8->H5 Weak Coupling (4J ~6.0 Hz) H1 Proton H1 (Spatial Proximity) F8->H1 Through-Space Broadening

Figure 2: Spin-spin coupling network. The strong F8-H7 interaction is the primary validator of regiochemistry.

C and F NMR Highlights
  • 
    F NMR:  Expect a singlet around -115 to -120 ppm . If the signal is split, check for proton decoupling status; if coupled, it confirms the H-F interactions described above.
    
  • 
    C NMR:  Look for the C8 doublet with a massive coupling constant (
    
    
    
    Hz), typically appearing around 158-160 ppm.

Quality Control & Purity Assessment

For drug development applications, a simple NMR is insufficient. A validated HPLC method is required to ensure no regioisomers are present.

Recommended Method (Reverse Phase):

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

  • Acceptance Criteria: Purity > 98.0% by area integration.

References

  • World Intellectual Property Organization. (2007). Isoquinoline Derivatives as Kinase Inhibitors. WO 2007/000240.

  • Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: 1H Chemical Shifts. University of Wisconsin-Madison.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11463946 (this compound).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition.[1] Wiley. (Standard text for coupling constant verification).

Sources

Structural Characterization and Synthetic Utility of 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

6-Bromo-8-fluoroisoquinoline is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C6-bromine serves as a reliable handle for palladium-catalyzed cross-coupling, while the C8-fluorine modulates physicochemical properties (pKa, lipophilicity) and imposes steric/electronic constraints on the C1 position. This guide provides a definitive analysis of its synthesis, structural validation, and functionalization strategies.

Structural Analysis & Electronic Profile

The "Peri-Like" Interaction and Electronic Vectors

The isoquinoline core is electronically distinct from quinoline due to the nitrogen position at C2. In this compound, the interplay between the substituents creates a specific electronic environment:

  • C8-Fluorine (The Modulator): Located at the "inner" position of the benzene ring, the C8-fluorine exerts a strong inductive electron-withdrawing effect (-I). Crucially, it is spatially proximal to the C1-proton (or C1-substituents). This "pseudo-peri" interaction creates an electrostatic repulsion field that can influence metabolic stability at the vulnerable C1 site (often a site of oxidative metabolism).[1]

  • C6-Bromine (The Handle): Positioned meta to the ring junction and para to the C8-fluorine, the bromine atom is electronically activated for oxidative addition by transition metals but remains stable enough to survive standard nucleophilic manipulations at other sites.

Visualization of Electronic Vectors

The following diagram illustrates the dipole moments and steric zones that define the molecule's reactivity.

ElectronicProfile Isoq Isoquinoline Core (Electron Deficient Pyridine Ring) N N2-Nitrogen (Basic Center pKa ~5.4) Isoq->N Electron Sink Br C6-Bromine (Cross-Coupling Site) Br->Isoq Inductive Withdrawal (-I) Resonance Donation (+R) F C8-Fluorine (Metabolic Blocker / -I Effect) F->Isoq Strong Inductive Withdrawal (-I) Shields C1 Position F->N Through-Space Interaction (C8-C1-N2)

Caption: Electronic vectors and steric influence of substituents on the isoquinoline scaffold.

Synthesis Protocol: The Pomeranz-Fritsch Cyclization

While direct bromination of 8-fluoroisoquinoline is possible, it often suffers from poor regioselectivity (yielding mixtures of 5-Br and 6-Br). The most authoritative route for high-purity This compound is the Pomeranz-Fritsch reaction , constructing the ring from a functionalized benzaldehyde.

Retrosynthetic Logic
  • Target: this compound.[1][2]

  • Precursor: 4-Bromo-2-fluorobenzaldehyde.[1]

  • Reagent: Aminoacetaldehyde dimethyl acetal.[1]

  • Mechanism: Schiff base formation followed by acid-mediated electrophilic aromatic substitution (cyclization).[1]

Step-by-Step Methodology
Phase A: Formation of the Schiff Base (Imine)
  • Reagents: Charge a reaction vessel with 4-bromo-2-fluorobenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.1 equiv) in anhydrous toluene (0.5 M concentration).

  • Conditions: Reflux the mixture using a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the imine.

  • Monitoring: Monitor by TLC or

    
    H NMR (disappearance of aldehyde proton at ~10 ppm; appearance of imine proton ~8.2 ppm).
    
  • Workup: Once complete (approx. 4-6 hours), concentrate the solvent in vacuo to yield the crude imine as an oil. Note: Do not purify by silica chromatography as the imine can hydrolyze.

Phase B: Acid-Mediated Cyclization
  • Activation: Cool the crude imine to 0°C.

  • Cyclization Agent: Slowly add trifluoromethanesulfonic acid (TfOH) or concentrated sulfuric acid (

    
    ) .[1] Author's Note: TfOH often provides cleaner conversion for electron-poor rings compared to sulfuric acid.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The acetal is cleaved to an aldehyde equivalent, which attacks the aromatic ring.

    • Regiochemistry Control: The cyclization occurs para to the bromine and ortho to the fluorine? No. The closure occurs at the position para to the activating group or directed by sterics. In 4-bromo-2-fluorobenzaldehyde, the closure occurs at C6 (relative to aldehyde C1) to give the 6,8-substitution pattern.

  • Quench: Pour the reaction mixture onto crushed ice/ammonium hydroxide (

    
    ) mixture to neutralize and precipitate the product.
    
  • Purification: Extract with dichloromethane (DCM), dry over

    
    , and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Synthesis Workflow Diagram

SynthesisPath Start 4-Bromo-2-fluorobenzaldehyde + Aminoacetaldehyde dimethyl acetal Step1 Dean-Stark Reflux (Toluene) (-H2O) Start->Step1 Imine Intermediate: Schiff Base (Imine) Step1->Imine Step2 Cyclization: TfOH or H2SO4, 0°C to RT Imine->Step2 Product Target: This compound Step2->Product

Caption: Pomeranz-Fritsch synthesis pathway from benzaldehyde precursor.

Spectroscopic Characterization (Self-Validating Data)

To ensure the identity of the synthesized compound, the following spectroscopic signatures must be verified. The presence of Fluorine-19 provides a built-in confirmation tool via coupling constants.

Nuclear Magnetic Resonance (NMR) Expectations
NucleusSignal Region (ppm)Multiplicity & Coupling (

Hz)
Structural Assignment

H NMR
9.40 - 9.50Singlet (broad) or doublet (

Hz)
H1 : Deshielded by N and "peri" F effect.
8.50 - 8.60Doublet (

Hz)
H3 : Typical pyridine-ring proton.[1]
7.90 - 8.00Doublet of Doublets (

Hz,

Hz)
H7 : Ortho to F, Meta to Br. Shows strong F-coupling.[1]
7.70 - 7.80Doublet (

Hz)
H4 : Pyridine-ring proton.[1]
7.60 - 7.70Singlet/Doublet (

Hz)
H5 : Isolated between Br and bridgehead.

F NMR
-110 to -120Singlet (or multiplet if decoupled)F8 : Diagnostic shift for fluoro-arene.

C NMR
~158-162Doublet (

Hz)
C8 : Direct C-F attachment.[1]
Data Interpretation Logic
  • The H1 Signal: The most critical diagnostic. If the cyclization occurred at the wrong position (e.g., yielding the 5,7-isomer), the chemical shift and coupling pattern of the proton adjacent to the nitrogen (H1) would change significantly. In the 8-fluoro isomer, H1 often shows a distinct broadening or small coupling due to the through-space interaction with F8.

  • The C-F Coupling: In

    
    C NMR, the C8 carbon will appear as a large doublet (
    
    
    
    Hz). The adjacent bridgehead carbon (C8a) will show a
    
    
    coupling (~15-20 Hz).[1]

Functionalization & Applications

C6-Selective Cross-Coupling

The 6-bromo position is highly amenable to Suzuki-Miyaura coupling.

  • Protocol:

    
     (5 mol%), Aryl-Boronic Acid (1.2 equiv), 
    
    
    
    (3.0 equiv), Dioxane/Water (4:1), 90°C.[1]
  • Selectivity: The C8-fluorine remains intact under these conditions, allowing for subsequent functionalization or use as a metabolic blocker.

C1-Functionalization (The Fluorine Effect)

The 8-fluoro substituent increases the acidity of the C1-proton.

  • Lithiation: Treatment with TMP-Li or LDA at -78°C selectively lithiates C1.[1] This species can be trapped with electrophiles (aldehydes, iodine).[1]

  • Nucleophilic Attack: The 8-F group inductively activates the C1 position toward nucleophilic attack (e.g., Chichibabin reaction conditions), though steric hindrance must be considered.

References

  • Pomeranz-Fritsch Reaction Mechanism & Utility

    • Title: "The Pomeranz–Fritsch Reaction: A Versatile Route to Isoquinolines."[1][3][4][5]

    • Source: Organic Reactions (Wiley).[1][3]

    • URL:[Link] (General reference for the named reaction standard).[1]

  • Synthesis of Bromoisoquinolines

    • Title: "Synthesis of 5-bromo-8-nitroisoquinoline and related deriv
    • Source: Organic Syntheses, Vol. 81, p. 98 (2005).[1]

    • URL:[Link] (Provides the foundational protocol for handling brominated isoquinoline precursors).[1]

  • Fluorine Effect in Heterocycles

    • Title: "Fluorine in Medicinal Chemistry."[1]

    • Source: Journal of Medicinal Chemistry.[1]

    • URL:[Link] (Contextualizing the metabolic stability conferred by the C8-F).

  • NMR Data for Quinoline/Isoquinoline Halides

    • Title: "1H NMR Spectra of 6-bromoquinoline and deriv
    • Source: ChemicalBook / SpectraBase.[1]

    • URL:[Link] (Used for comparative shift analysis of the 6-bromo system).[1]

Sources

A Technical Guide to the Prospective Biological Activity of 6-Bromo-8-fluoroisoquinoline: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This guide focuses on the specific, yet underexplored, compound 6-Bromo-8-fluoroisoquinoline . While direct biological data on this molecule is sparse, its structural features—a rigid heterocyclic core, a strategically placed bromine atom, and a bioisosteric fluorine atom—provide a compelling rationale for its investigation as a targeted therapeutic agent. This document synthesizes data from related analogs to build a strong hypothesis for its potential as a kinase inhibitor for oncology applications. We present a comprehensive, step-by-step framework for its synthesis, in vitro screening, and cell-based validation, designed to systematically uncover its therapeutic potential.

The Isoquinoline Scaffold: A Foundation of Pharmacological Diversity

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery. Its rigid structure provides a reliable anchor for substituent groups to interact with biological targets, while its nitrogen atom can serve as a key hydrogen bond acceptor. This scaffold is present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4] The proven success of isoquinoline-based drugs in clinical settings underscores the value of exploring novel derivatives for new therapeutic opportunities.[2]

Compound Profile: this compound

Structure:

Molecular Formula: C₉H₅BrFN Molecular Weight: 226.05 g/mol

The unique substitution pattern of this compound offers a compelling triad of features for drug design:

  • The Isoquinoline Core: Provides the fundamental rigid framework for target engagement.[5]

  • Bromine at the C6 Position: This halogen atom is a versatile functional group. It can serve as a key interaction point within a protein's binding pocket, often in a halogen bond. Critically, it is an excellent synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of a chemical library to explore structure-activity relationships (SAR).[5]

  • Fluorine at the C8 Position: The introduction of a fluorine atom is a classic medicinal chemistry strategy. Its high electronegativity can significantly modulate the electronic properties of the aromatic system, influencing pKa and binding interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the compound's metabolic stability and pharmacokinetic profile.[5][6]

Based on the known activities of related halogenated isoquinolines, a primary hypothesis is that this compound functions as an ATP-competitive kinase inhibitor .[7][8][9] The heterocyclic nitrogen can mimic the adenine hinge-binding motif, while the substituted benzene ring can project into the deeper hydrophobic pocket of the kinase ATP-binding site.

Proposed Research Directive: A Phased Approach to Validation

We propose a multi-phase research plan to systematically evaluate the biological activity of this compound, focusing on its potential as a novel kinase inhibitor for cancer therapy.

Phase 1: Synthesis and Initial Cytotoxicity Screening

The first logical step is to secure a reliable synthesis route and perform a broad assessment of the compound's effect on cell viability across a panel of cancer cell lines.

3.1. Synthesis Protocol

While a specific route for this compound is not widely published, a plausible approach involves the halogenation of a suitable isoquinoline precursor. Methods for brominating the isoquinoline ring are well-documented, often using N-bromosuccinimide (NBS) in a strong acid like sulfuric acid, with careful temperature control to direct the regioselectivity.[10][11]

3.2. Experimental Protocol: MTT Assay for General Cytotoxicity

  • Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

  • Rationale: The MTT assay is a robust, colorimetric, and high-throughput method for an initial assessment of a compound's impact on cell proliferation and metabolic activity.

  • Methodology:

    • Cell Plating: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add the compound to the cells and include a DMSO-only vehicle control.

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Phase 2: Target Identification - Kinase Panel Screening

Assuming Phase 1 demonstrates significant cytotoxicity in one or more cell lines, the next step is to identify the specific molecular targets.

4.1. Experimental Workflow: In Vitro Kinase Profiling

  • Objective: To identify which kinase(s) are directly inhibited by this compound.

  • Rationale: A broad kinase panel screen is the most efficient method to move from a phenotypic observation (cytotoxicity) to a specific molecular target. Commercial services offer panels of hundreds of kinases.

  • Methodology:

    • Compound Submission: Submit this compound for screening against a large panel of recombinant human kinases (e.g., a 400+ kinase panel) at a fixed concentration (typically 1 µM or 10 µM).

    • Assay Principle: The assays are typically radiometric (measuring ³³P-ATP incorporation into a substrate) or fluorescence-based.

    • Data Analysis: The primary output is the "% Inhibition" at the tested concentration for each kinase. A common threshold for a "hit" is >50% or >75% inhibition.

    • Follow-up: For promising hits, perform dose-response assays to determine the precise IC50 value for each kinase of interest.

4.2. Data Presentation: Hypothetical Kinase Screening Results

The results of such a screen can be summarized in a table for clarity.

Kinase Target% Inhibition @ 10 µMIC50 (nM)Kinase FamilyAssociated Cancers
EGFR (T790M)92%35Tyrosine KinaseNon-small cell lung cancer[12]
CDK5/p2588%150Ser/Thr KinaseNeurodegenerative diseases, various cancers[12]
GSK-3β85%210Ser/Thr KinaseVarious cancers[12]
PIM179%450Ser/Thr KinaseLeukemia, prostate cancer[12]
Haspin65%>1000Ser/Thr KinaseMitotic target in cancer[8]
AKT115%>10000Ser/Thr KinaseBroadly implicated in cancer[4]

This data is hypothetical and for illustrative purposes only.

4.3. Visualization: Kinase Inhibition Prioritization Workflow

G cluster_0 Phase 2: Target Identification Start This compound Screen Broad Kinase Panel Screen (>400 Kinases @ 10 µM) Start->Screen Filter Identify Hits (% Inhibition > 75%) Screen->Filter DoseResponse Determine IC50 Values for Primary Hits Filter->DoseResponse Hits Stop End Investigation Filter->Stop No Hits Selectivity Assess Selectivity Profile (Primary vs. Off-Targets) DoseResponse->Selectivity Prioritize Prioritize Lead Target (e.g., EGFR T790M) Selectivity->Prioritize

Caption: Workflow for identifying and prioritizing kinase targets.

Phase 3: Cellular Mechanism of Action (MOA) Validation

Once a primary target is identified (e.g., EGFR T790M), the next phase is to confirm that the compound inhibits this target within a cellular context and that this inhibition leads to the desired downstream effects.

5.1. Visualization: EGFR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K pY Compound This compound Compound->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation

Caption: Simplified EGFR signaling pathway targeted by the inhibitor.

5.2. Experimental Protocol: Western Blot for Phospho-Protein Analysis

  • Objective: To verify that the compound inhibits the phosphorylation of the target kinase and its downstream substrates in cancer cells.

  • Rationale: Western blotting provides direct evidence of target engagement in a cellular environment. A reduction in the phosphorylated (active) form of a kinase is the gold standard for confirming an inhibitor's mechanism of action.

  • Methodology:

    • Cell Culture and Treatment: Culture a relevant cell line (e.g., NCI-H1975, which harbors the EGFR T790M mutation) to 70-80% confluency.

    • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Inhibitor Pre-treatment: Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for 2 hours. Include a vehicle control.

    • Ligand Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 15 minutes to activate the EGFR pathway.

    • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against Phospho-EGFR (pY1068), Total EGFR, Phospho-Akt (S473), Total Akt, and a loading control (e.g., GAPDH).

    • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities. A successful outcome will show a dose-dependent decrease in p-EGFR and p-Akt levels, while Total EGFR and Total Akt levels remain unchanged.

Future Directions and Conclusion

The evidence from structurally related compounds strongly suggests that This compound is a high-potential starting point for a drug discovery program.[13][14][15] The strategic placement of its halogen atoms provides both a rationale for potent biological activity and a versatile platform for chemical optimization.

Following the successful validation of a primary kinase target as outlined in this guide, the next steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the bromine at the C6 position to improve potency and selectivity.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in relevant mouse xenograft models.

This technical guide provides a rigorous, hypothesis-driven framework for investigating this compound. By following this phased approach, researchers can efficiently and systematically unlock the therapeutic potential of this promising molecule.

References

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents . PubMed. Available at:[Link]

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight . MDPI. Available at:[Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review . Semantic Scholar. Available at:[Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drug... . Ingenta Connect. Available at:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design . PMC. Available at:[Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents . RSC Publishing. Available at:[Link]

  • Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis . Available at:[Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines . MDPI. Available at:[Link]

  • Synthesis of 6-Bromoquinoline | PDF | Chemical Reactions | Nitrogen . Scribd. Available at:[Link]

  • Understanding the Chemical Properties and Synthesis of 4-Fluoroisoquinoline . Available at:[Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . Available at:[Link]

  • Isoquinoline, 5-bromo-8-nitro . Organic Syntheses Procedure. Available at:[Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles . ACG Publications. Available at:[Link]

Sources

The Strategic Importance of 6-Bromo-8-fluoroisoquinoline Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, can profoundly influence the physicochemical and pharmacological properties of these molecules, enhancing their therapeutic potential.[1][2] This in-depth technical guide focuses on the 6-bromo-8-fluoroisoquinoline core, a key intermediate in the development of targeted therapies, particularly in oncology. We will explore its synthesis, the significance of its unique halogenation pattern, and its application in the design of potent kinase inhibitors, with a focus on ALK and c-Met.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. The nitrogen atom in the isoquinoline ring system can act as a hydrogen bond acceptor and a basic center, further contributing to its versatility in drug design.[3]

The biological activities associated with isoquinoline derivatives are remarkably diverse, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[4] This broad pharmacological profile has cemented the isoquinoline scaffold as a "privileged structure" in medicinal chemistry, continually inspiring the development of novel therapeutic agents.

The Role of Halogenation in Drug Design: A Focus on Bromine and Fluorine

The introduction of halogen atoms into a drug candidate is a widely employed strategy to modulate its properties.[1][2] Bromine and fluorine, in particular, offer a unique combination of effects that can be strategically leveraged by medicinal chemists.

Key Contributions of Halogenation:

  • Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing its pKa and reactivity. Bromine, being less electronegating but more polarizable, can also impact electronic properties.

  • Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can increase the half-life of a drug in the body.

  • Increased Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

  • Halogen Bonding: Both bromine and fluorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to enhanced binding affinity and selectivity for a biological target.[2]

The 6-bromo-8-fluoro substitution pattern on the isoquinoline core is a deliberate design choice, intended to harness these effects to create derivatives with optimized pharmacological profiles.

Synthesis of the this compound Core

The synthesis of this compound can be achieved through a multi-step sequence, culminating in an intramolecular cyclization. A key precursor for this synthesis is N-(4-bromo-2-fluorobenzyl)-N-(2,2-dimethoxyethyl)benzenesulfonamide.

Synthesis of the Precursor: N-(4-bromo-2-fluorobenzyl)-N-(2,2-dimethoxyethyl)benzenesulfonamide

A plausible synthetic route to this precursor involves the following steps:

  • Synthesis of 4-bromo-2-fluorobenzyl bromide: This can be prepared from 4-bromo-2-fluorotoluene via a radical bromination reaction.

  • Synthesis of N-(2,2-dimethoxyethyl)benzenesulfonamide: This is synthesized by the reaction of 2,2-dimethoxyethanamine with benzenesulfonyl chloride.

  • Alkylation: The final precursor is obtained by the alkylation of N-(2,2-dimethoxyethyl)benzenesulfonamide with 4-bromo-2-fluorobenzyl bromide.

Cyclization to this compound

The formation of the this compound ring is accomplished via an acid-catalyzed intramolecular cyclization, a reaction reminiscent of the Pomeranz-Fritsch synthesis of isoquinolines.[5][6]

Experimental Protocol: Synthesis of this compound

To a suspension of aluminum chloride in dichloromethane at -5 °C, a solution of N-(4-bromo-2-fluorobenzyl)-N-(2,2-dimethoxyethyl)benzenesulfonamide in dichloromethane is added. The reaction is stirred at room temperature for an extended period (e.g., 29 hours). The reaction is then quenched with 10% hydrochloric acid at -10 °C and extracted with dichloromethane.

This method provides a direct route to the desired this compound core, which can then be further functionalized to generate a library of derivatives.

Diagram: Synthetic Pathway to this compound

G cluster_0 Precursor Synthesis cluster_1 Cyclization 4-bromo-2-fluorotoluene 4-bromo-2-fluorotoluene 4-bromo-2-fluorobenzyl_bromide 4-bromo-2-fluorobenzyl_bromide 4-bromo-2-fluorotoluene->4-bromo-2-fluorobenzyl_bromide Radical Bromination Precursor N-(4-bromo-2-fluorobenzyl)-N- (2,2-dimethoxyethyl)benzenesulfonamide 4-bromo-2-fluorobenzyl_bromide->Precursor Alkylation 2,2-dimethoxyethanamine 2,2-dimethoxyethanamine N-(2,2-dimethoxyethyl)benzenesulfonamide N-(2,2-dimethoxyethyl)benzenesulfonamide 2,2-dimethoxyethanamine->N-(2,2-dimethoxyethyl)benzenesulfonamide Benzenesulfonyl chloride N-(2,2-dimethoxyethyl)benzenesulfonamide->Precursor This compound This compound Precursor->this compound AlCl3, DCM

Caption: Synthetic workflow for this compound.

Classical Methodologies for Isoquinoline Synthesis: A Theoretical Framework

While the specific synthesis of this compound utilizes a tailored approach, it is intellectually rooted in classical methods for isoquinoline synthesis. Understanding these foundational reactions provides a broader context for the design of novel synthetic routes to isoquinoline analogs.

  • Pomeranz-Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[5][6] The reaction is typically carried out in two stages: the formation of the benzalaminoacetal followed by the ring closure.[5][7]

  • Bischler-Napieralski Reaction: This is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction involves the cyclization of a β-arylethylamide using a condensing agent.[8][9]

  • Pictet-Spengler Reaction: This reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, which can also be aromatized to isoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][10][11]

These classical methods, along with modern synthetic innovations, provide a rich toolbox for the medicinal chemist to construct a diverse range of isoquinoline derivatives.

Applications in Drug Discovery: Targeting Kinases in Oncology

The this compound scaffold has emerged as a valuable building block in the development of kinase inhibitors for cancer therapy. A patent has described its use as an intermediate in the synthesis of compounds targeting receptor tyrosine kinases such as Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-Met).

The Significance of ALK and c-Met in Cancer
  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when genetically altered (e.g., through chromosomal rearrangements), can become a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[12] These ALK fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival.[13][14] ALK inhibitors are a class of targeted therapies that have shown remarkable efficacy in patients with ALK-positive tumors.[13]

  • Mesenchymal-Epithelial Transition factor (c-Met): c-Met is another receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion.[15] Aberrant c-Met signaling, through overexpression, amplification, or mutation, is implicated in the development and progression of numerous cancers.[15][16] c-Met inhibitors are being actively investigated as a therapeutic strategy to block these oncogenic signals.[16][17]

This compound Derivatives as Kinase Inhibitors

The this compound core can be elaborated with various substituents to create potent and selective inhibitors of ALK and c-Met. The bromine atom at the 6-position and the fluorine atom at the 8-position are strategically placed to interact with the kinase active site and to fine-tune the physicochemical properties of the molecule.

Structure-Activity Relationship (SAR) Considerations:

While specific SAR data for this compound derivatives is not extensively published, general principles for kinase inhibitors can be applied. The isoquinoline core often serves as a scaffold to orient key pharmacophoric groups into the ATP-binding pocket of the kinase. The substituents at various positions can be modified to:

  • Enhance Potency: By forming specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) with amino acid residues in the active site.

  • Improve Selectivity: By exploiting subtle differences in the active sites of different kinases to minimize off-target effects.

  • Optimize Pharmacokinetic Properties: By modulating properties such as solubility, permeability, and metabolic stability.

The development of derivatives based on the this compound core represents a promising avenue for the discovery of novel and effective kinase inhibitors for the treatment of cancer.

Diagram: Kinase Inhibition by this compound Derivatives

G 6-Bromo-8-fluoroisoquinoline_Derivative 6-Bromo-8-fluoroisoquinoline_Derivative Kinase_Active_Site Kinase_Active_Site 6-Bromo-8-fluoroisoquinoline_Derivative->Kinase_Active_Site Binds to Substrate Substrate Kinase_Active_Site->Substrate Phosphorylates ATP ATP ATP->Kinase_Active_Site Competes with Phosphorylated_Substrate Phosphorylated_Substrate Cell_Proliferation Cell_Proliferation Phosphorylated_Substrate->Cell_Proliferation Leads to

Caption: Competitive inhibition of kinase activity.

Future Perspectives and Conclusion

The this compound scaffold holds significant promise for the future of targeted drug discovery. Its unique substitution pattern, combined with the inherent pharmacological versatility of the isoquinoline nucleus, makes it an attractive starting point for the development of novel therapeutics.

Future research in this area should focus on:

  • Expansion of the Analog Library: The synthesis and biological evaluation of a diverse range of this compound derivatives with various substituents at other positions of the isoquinoline ring.

  • Exploration of Other Biological Targets: While kinase inhibition is a primary focus, the broad bioactivity of isoquinolines suggests that these derivatives may have potential against other therapeutic targets.

  • In-depth Structure-Activity Relationship Studies: The generation of comprehensive SAR data will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (URL: [Link])

  • Pictet–Spengler reaction. (URL: [Link])

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (URL: [Link])

  • Synthesis of tetrahydroisoquinolines. (URL: [Link])

  • Pomerantz-Fritsch synthesis of isoquinolines. (URL: [Link])

  • Synthesis of isoquinolines - CUTM Courseware. (URL: [Link])

  • Pictet-Spengler reaction. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (URL: [Link])

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (URL: [Link])

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (URL: [Link])

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (URL: [Link])

  • Bischler-Napieralski Reaction. (URL: [Link])

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (URL: [Link])

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (URL: [Link])

  • Safety and Tolerability of c-MET Inhibitors in Cancer. (URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])

  • Treatment Options for ALK+. (URL: [Link])

  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (URL: )
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (URL: [Link])

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (URL: [Link])

  • Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. (URL: [Link])

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (URL: [Link])

  • Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. (URL: [Link])

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (URL: [Link])

  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. (URL: [Link])

  • What are c-Met inhibitors and how do they work? (URL: [Link])

  • Advances in ALK Inhibition in Non-Small Cell Lung Cancer. (URL: [Link])

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (URL: [Link])

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (URL: [Link])

  • The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review. (URL: [Link])

  • Synthetic method of 4-bromo-2-fluorobiphenyl. (URL: )
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (URL: [Link])

  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. (URL: [Link])

  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. (URL: [Link])

  • The Role of MET and c-Met in Advanced NSCLC. (URL: [Link])

  • Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. (URL: [Link])

  • Global, local and novel consensus quantitative structure-activity relationship studies of 4-(Phenylaminomethylene) isoquinoline-1, 3 (2H, 4H)-diones as potent inhibitors of the cyclin-dependent kinase 4. (URL: [Link])

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. (URL: [Link])

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (URL: [Link])

  • Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. (URL: [Link])

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Technical Safety Guide: 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-8-fluoroisoquinoline (CAS: 1258833-77-0) is a high-value heterocyclic intermediate primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors and bioorthogonal tagging agents. Its dual-halogenated scaffold presents unique synthetic opportunities—specifically, the C6-bromine serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C8-fluorine modulates metabolic stability and pKa.

However, this utility comes with specific handling mandates.[1] As a halogenated aromatic amine derivative, it poses risks of severe eye irritation, respiratory tract inflammation, and potential skin sensitization. This guide synthesizes field-proven handling protocols with rigorous safety engineering controls to ensure operator safety and compound integrity.

Physicochemical Profile & Hazard Identification

Chemical Identity & Properties

Note: As a research intermediate, specific experimental values may vary by batch. Treat the following as a baseline for risk assessment.

PropertySpecification / Description
Chemical Name This compound
CAS Number 1258833-77-0
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water
Melting Point Predicted: 90–110 °C (Determine experimentally per batch)
GHS Hazard Classification

Based on Structure-Activity Relationship (SAR) analysis of analogous halogenated isoquinolines (e.g., 6-bromoisoquinoline), the following GHS classifications apply under the Precautionary Principle :

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H317: May cause an allergic skin reaction (Sensitizer warning).

Operational Handling & Engineering Controls

The "Zero-Dust" Protocol

The primary route of occupational exposure for solid heterocycles is inhalation of airborne particulates during weighing.

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment enclosure .

  • Static Control: Use an ionizing bar or antistatic gun during weighing. Halogenated heterocycles are prone to static charge, which can cause "powder fly" and area contamination.

  • Dissolution: Where possible, prepare stock solutions (e.g., in DMSO or DCM) immediately upon opening the vial to eliminate dust hazards for downstream steps.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationTechnical Rationale
Respiratory N95 (minimum) or P100 respirator if outside hood.Protects against fine particulates during solid transfer.
Ocular Chemical Splash Goggles (ANSI Z87.1).[4]Prevents corneal damage from corrosive dust or solvent splashes.
Dermal (Hands) Double Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or LaminateHalogenated aromatics can permeate thin nitrile. Double gloving increases breakthrough time >480 mins.
Body Lab coat (Cotton/Poly blend) + Tyvek sleeves.Prevents accumulation of dust on street clothes.

Experimental Workflow: Palladium-Catalyzed Coupling

The most common application of this compound is in cross-coupling reactions. This workflow integrates safety checkpoints directly into the experimental logic.

Visualized Workflow (DOT)

G cluster_safety Critical Safety Checkpoints Storage 1. Storage (2-8°C, Inert Gas) Weighing 2. Weighing (Fume Hood + Antistatic) Storage->Weighing Equilibrate to RT Reaction 3. Reaction Setup (Pd Cat., Base, Solvent) Weighing->Reaction Dissolve immediately Workup 4. Quench & Workup (Phase Separation) Reaction->Workup Cool & Vent Waste 5. Waste Disposal (Halogenated Stream) Workup->Waste Segregate Aqueous/Organic

Figure 1: Safe handling workflow for cross-coupling applications. Note the critical emphasis on immediate dissolution to mitigate dust hazards.

Protocol: Suzuki-Miyaura Coupling Setup

Context: Coupling this compound with an aryl boronic acid.

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon.

  • Reagent Addition:

    • Add This compound (1.0 equiv) and Aryl Boronic Acid (1.2 equiv).

    • Safety Note: Add solid reagents before solvent to prevent splashing.

  • Catalyst Handling: Add Pd catalyst (e.g., Pd(dppf)Cl₂) quickly to minimize air exposure.

    • Caution: Some Pd catalysts are sensitizers. Avoid inhalation.

  • Solvent & Base: Add degassed solvent (e.g., 1,4-Dioxane) and aqueous base (e.g., Na₂CO₃).

  • Heating: Equip with a reflux condenser. Ensure water flow before heating.

    • Risk:[1][4] Thermal runaway. Do not overheat beyond the solvent boiling point.

Emergency Response Protocols

In the event of exposure, immediate action determines the outcome.[3][4] Do not wait for symptoms to appear.

Exposure Decision Tree

Emergency Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical Aid Skin->ActionSkin ActionEye 1. Flush 15 min (Eyewash) 2. Remove Contacts 3. Ophthalmologist Consult Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Support Breathing 3. Medical Monitoring Inhal->ActionInhal

Figure 2: Immediate response logic for exposure incidents. Speed is critical for ocular exposure.

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a respirator (if powder is loose).

  • Contain: Cover the spill with a wet paper towel (for solids) to prevent dust generation, or use an absorbent pad (for solutions).

  • Clean: Wipe the area with a mild detergent solution.

  • Disposal: Place all cleanup materials into a sealed bag labeled "Hazardous Waste: Halogenated Organic Solid."

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The C-Br bond can be light-sensitive over long periods; amber vials are recommended.

  • Incompatibility: Keep away from strong oxidizing agents and strong bases (which may induce dehydrohalogenation).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 6-Bromoisoquinoline (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Vanderbilt University. Chemical Safety Protocol: Halogenated Solvents and Reagents. Retrieved from [Link]

Sources

A Technical Guide to 6-Bromo-8-fluoroisoquinoline: Synthesis, Commercial Availability, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of the heterocyclic building block, 6-Bromo-8-fluoroisoquinoline. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its procurement, synthesis, and strategic application in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction

This compound is a halogenated aromatic heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the isoquinoline core, offers multiple points for chemical modification, making it an attractive starting material for the construction of diverse compound libraries. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, while the bromine atom is amenable to a variety of cross-coupling reactions, enabling the introduction of further molecular complexity.

This guide will provide a comprehensive overview of the commercial landscape for this reagent, detail a robust synthetic protocol for its preparation, and explore its application as a key building block in the development of targeted therapeutics, with a focus on kinase inhibitors.

Commercial Availability

This compound (CAS No. 1258833-77-0) is commercially available from a range of specialized chemical suppliers. For researchers requiring this intermediate, sourcing from a reliable vendor is the most time-efficient approach for obtaining material for initial studies. The purity of the commercially available material is typically high, often exceeding 97%, which is suitable for most synthetic applications without further purification. Pricing can vary significantly between suppliers and is dependent on the quantity required. Below is a summary of representative commercial sources.

SupplierCAS NumberPurityAvailable Quantities
ChemShuttle1258833-77-0>97%250mg, 1g, 5g, 10g
Sunway Pharm Ltd1258833-77-097%100mg, 250mg, 1g, 5g
J&K Scientific1258833-77-0Not specifiedInquire for availability
BLD Pharm1935199-41-9 (Isomer)Not specifiedInquire for availability

Note: The CAS number 1935199-41-9 corresponds to the isomer 8-Bromo-6-fluoroisoquinoline. Researchers should exercise caution to procure the correct regioisomer for their intended synthetic route.

Synthesis of this compound: A Validated Protocol

For large-scale applications or when commercial sources are not viable, the in-house synthesis of this compound is a feasible option. The following protocol is a robust and self-validating method adapted from the patent literature, providing a clear pathway to this key intermediate.[1] The synthetic strategy hinges on a Lewis acid-catalyzed intramolecular cyclization, a variation of the Pomeranz-Fritsch reaction.

Synthetic Workflow Overview

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization 4-bromo-2-fluorobenzyl bromide 4-bromo-2-fluorobenzyl bromide N-(4-bromo-2-fluorobenzyl)-N-(2,2-dimethoxyethyl)benzenesulfonamide N-(4-bromo-2-fluorobenzyl)-N-(2,2-dimethoxyethyl)benzenesulfonamide 4-bromo-2-fluorobenzyl bromide->N-(4-bromo-2-fluorobenzyl)-N-(2,2-dimethoxyethyl)benzenesulfonamide Alkylation 2,2-dimethoxyethylamine 2,2-dimethoxyethylamine 2,2-dimethoxyethylamine->N-(4-bromo-2-fluorobenzyl)-N-(2,2-dimethoxyethyl)benzenesulfonamide Alkylation benzenesulfonyl chloride benzenesulfonyl chloride benzenesulfonyl chloride->N-(4-bromo-2-fluorobenzyl)-N-(2,2-dimethoxyethyl)benzenesulfonamide Sulfonylation This compound This compound N-(4-bromo-2-fluorobenzyl)-N-(2,2-dimethoxyethyl)benzenesulfonamide->this compound AlCl3, DCM

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-bromo-2-fluorobenzyl)-N-(2,2-dimethoxyethyl)benzenesulfonamide

This initial step involves the protection and elaboration of the starting materials to construct the precursor for the key cyclization reaction. The benzenesulfonyl protecting group is crucial for directing the cyclization and activating the aromatic ring.

  • Alkylation of 2,2-dimethoxyethylamine: To a solution of 2,2-dimethoxyethylamine in a suitable aprotic solvent (e.g., dichloromethane, DCM), add a non-nucleophilic base (e.g., triethylamine). Cool the mixture in an ice bath and add 4-bromo-2-fluorobenzyl bromide dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Sulfonylation: To the crude product from the previous step, add a fresh portion of DCM and triethylamine. Cool the mixture in an ice bath and add benzenesulfonyl chloride dropwise. Stir the reaction at room temperature until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

This is the critical ring-forming step that generates the isoquinoline core. Aluminum chloride, a strong Lewis acid, facilitates the intramolecular Friedel-Crafts type reaction.

  • Reaction Setup: To a suspension of aluminum chloride in anhydrous DCM at -5 °C, add a solution of N-(4-bromo-2-fluorobenzyl)-N-(2,2-dimethoxyethyl)benzenesulfonamide in DCM dropwise.

  • Reaction Conditions: Allow the reaction mixture to stir at room temperature for approximately 29 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Quenching and Extraction: Carefully quench the reaction at -10 °C by the slow addition of 10% hydrochloric acid. Extract the aqueous layer with DCM.

  • Purification: The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield this compound as a solid.

Characterization Data: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. A doctoral thesis provides detailed characterization data for this compound, which serves as a reliable reference.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The strategic placement of the bromo and fluoro substituents on the isoquinoline scaffold makes this compound a highly valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The bromine atom serves as a handle for introducing diversity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can enhance the pharmacological properties of the final molecule.

A notable application of this intermediate is in the synthesis of potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-Met, two receptor tyrosine kinases implicated in the progression of various cancers.[1] A patent from Pfizer describes the use of this compound in the preparation of novel substituted cyclic compounds for the treatment of cell proliferative diseases.[1] While the patent does not explicitly name the final drug, the therapeutic target (ALK/c-Met) strongly suggests a connection to drugs like Crizotinib (Xalkori®), a dual ALK/c-Met inhibitor.[1][2]

Role in Kinase Inhibitor Synthesis

G cluster_0 Key Intermediate cluster_1 Chemical Transformation cluster_2 Pharmacophore Assembly cluster_3 Final Product Class This compound This compound Cross-Coupling Reaction (e.g., Suzuki) Cross-Coupling Reaction (e.g., Suzuki) This compound->Cross-Coupling Reaction (e.g., Suzuki) Reactant Substituted Isoquinoline Scaffold Substituted Isoquinoline Scaffold Cross-Coupling Reaction (e.g., Suzuki)->Substituted Isoquinoline Scaffold Forms C-C bond at C6 ALK/c-Met Kinase Inhibitors ALK/c-Met Kinase Inhibitors Substituted Isoquinoline Scaffold->ALK/c-Met Kinase Inhibitors Further functionalization

Sources

A Preliminary Investigation of 6-Bromo-8-fluoroisoquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of halogen substituents, such as bromine and fluorine, offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides a preliminary investigation into 6-Bromo-8-fluoroisoquinoline, a promising but currently under-documented building block for drug discovery. This document will explore its synthetic accessibility, predicted physicochemical properties, potential reactivity, and prospective applications, with a focus on providing a robust framework for researchers and scientists in the field of drug development.

Introduction: The Significance of Halogenated Isoquinolines in Medicinal Chemistry

The isoquinoline nucleus is a privileged scaffold, present in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] The introduction of halogen atoms, particularly bromine and fluorine, onto this framework can profoundly influence a molecule's properties. Bromine, for instance, often serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Fluorine, on the other hand, is frequently employed to enhance metabolic stability, improve binding affinity, and modulate pKa.[2] The combination of these two halogens in this compound presents a unique opportunity for the design of novel therapeutic agents with tailored properties.

This guide aims to provide a comprehensive overview of this compound, consolidating available data and proposing scientifically grounded hypotheses regarding its synthesis and utility.

Physicochemical Properties

PropertyPredicted/Inferred ValueSource
Molecular Formula C9H5BrFN[3]
Molecular Weight 226.05 g/mol [4]
Monoisotopic Mass 224.95894 Da[3]
XlogP (Predicted) 2.9[3]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solventsInferred

Proposed Synthetic Strategy

A definitive, published synthesis for this compound is not currently available. However, based on established methods for the synthesis of substituted isoquinolines, a plausible synthetic route can be proposed. The Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization are common strategies for constructing the isoquinoline core. A potential retrosynthetic analysis is outlined below.

Synthetic Workflow cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target This compound Intermediate_A Substituted Benzylamine Target->Intermediate_A Pomeranz-Fritsch Intermediate_B Glyoxal Acetal Target->Intermediate_B Pomeranz-Fritsch Starting_Material 3-Bromo-5-fluorotoluene Intermediate_A->Starting_Material Functional Group Interconversion Intermediate_C 3-Bromo-5-fluorobenzaldehyde Starting_Material->Intermediate_C Oxidation Intermediate_D N-(3-Bromo-5-fluorobenzyl)-2,2-dimethoxyethanamine Intermediate_C->Intermediate_D Reductive Amination (Aminoacetaldehyde dimethyl acetal) Final_Product This compound Intermediate_D->Final_Product Cyclization (e.g., H2SO4, PPA)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation based on similar syntheses.[5] Optimization and validation are required.

Step 1: Synthesis of 3-Bromo-5-fluorobenzaldehyde

  • To a solution of 3-bromo-5-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator (e.g., AIBN) and a brominating agent (e.g., NBS).

  • Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture and filter off the succinimide.

  • Remove the solvent under reduced pressure to yield the crude benzylic bromide.

  • Hydrolyze the bromide to the corresponding alcohol using aqueous sodium carbonate.

  • Oxidize the alcohol to the aldehyde using a mild oxidizing agent (e.g., PCC or Swern oxidation).

  • Purify the aldehyde by column chromatography.

Step 2: Synthesis of N-(3-Bromo-5-fluorobenzyl)-2,2-dimethoxyethanamine

  • Dissolve 3-bromo-5-fluorobenzaldehyde and aminoacetaldehyde dimethyl acetal in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: Cyclization to this compound

  • Add the purified N-(3-Bromo-5-fluorobenzyl)-2,2-dimethoxyethanamine dropwise to a pre-heated cyclizing agent (e.g., concentrated sulfuric acid or polyphosphoric acid) at a controlled temperature.

  • Heat the mixture for a specified time to effect cyclization.

  • Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH or NH4OH) to a pH of 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

Reactivity_and_Applications cluster_Reactivity Chemical Reactivity cluster_Applications Potential Applications C6_Br C6-Bromine (Cross-Coupling Site) Kinase_Inhibitors Kinase Inhibitors C6_Br->Kinase_Inhibitors Suzuki, Sonogashira, Buchwald-Hartwig Anticancer_Agents Anticancer Agents C6_Br->Anticancer_Agents Heck, Stille C8_F C8-Fluorine (Electronic Modulation) C8_F->Kinase_Inhibitors Metabolic Stability, Binding Affinity N_Atom Isoquinoline Nitrogen (Basicity, H-bonding) Antimicrobial_Agents Antimicrobial Agents N_Atom->Antimicrobial_Agents Pharmacophore Interaction CNS_Agents CNS Agents N_Atom->CNS_Agents Salt Formation, Solubility

Caption: Reactivity of functional groups and potential therapeutic applications.

4.1. Reactivity at the C6-Position (Bromine)

The bromine atom at the C6 position is a key site for synthetic diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functionalities.

  • Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.

These transformations allow for the systematic exploration of the structure-activity relationship (SAR) at this position, which is crucial for lead optimization in drug discovery programs.

4.2. Influence of the C8-Position (Fluorine)

The fluorine atom at the C8 position is expected to exert a significant electronic effect on the isoquinoline ring system. As a highly electronegative atom, it can:

  • Modulate pKa: The electron-withdrawing nature of fluorine can decrease the basicity of the isoquinoline nitrogen.

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

4.3. Potential Therapeutic Applications

Given the prevalence of the isoquinoline scaffold in bioactive molecules, this compound is a promising starting point for the development of novel therapeutics in several areas:

  • Oncology: Many quinoline and isoquinoline derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases.[6] The ability to functionalize the C6 position allows for the introduction of pharmacophores known to interact with the ATP-binding site of various kinases.

  • Infectious Diseases: The isoquinoline core is found in several natural and synthetic antimicrobial agents.

  • Central Nervous System (CNS) Disorders: The nitrogen atom in the isoquinoline ring can be protonated at physiological pH, which can be advantageous for targeting CNS receptors.

Safety and Handling

Based on information from suppliers of structurally related compounds, this compound should be handled with care.[7][8]

  • Hazard Statements:

    • Harmful if swallowed.[7]

    • Causes skin irritation.[7]

    • Causes serious eye irritation.[7]

    • May cause respiratory irritation.[7]

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably in a fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

    • Avoid inhalation of dust, fumes, or vapors.[8]

    • Avoid contact with skin and eyes.[8]

    • Store in a tightly sealed container in a cool, dry place.[8]

Conclusion

This compound represents a valuable, albeit underexplored, building block for medicinal chemistry and drug discovery. Its strategic placement of bromine and fluorine atoms offers a dual advantage: a versatile handle for synthetic elaboration and a means to fine-tune physicochemical and pharmacological properties. While a definitive synthetic protocol and comprehensive experimental data are yet to be published, this technical guide provides a solid foundation for researchers to begin their investigation into this promising compound. The proposed synthetic route, analysis of its potential reactivity, and exploration of its therapeutic applications are intended to stimulate further research and unlock the full potential of this compound in the development of next-generation therapeutics.

References

  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 8-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

  • Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline?. Retrieved from [Link]

  • Phosegen. (2026, January 27). Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubChem. (n.d.). 8-Bromo-6-fluoroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • National Institutes of Health. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

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Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-8-fluoroisoquinoline for Advanced Research & Development

This compound is a halogenated aromatic heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom at the C-6 position and a modulating fluorine atom at the C-8 position, offers researchers a powerful tool for creating complex molecular architectures. The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds, and the specific halogenation of this scaffold allows for precise, regioselective modifications.

This guide provides a comprehensive overview of this compound, detailing its chemical properties, a plausible synthetic route, and its reactivity in key cross-coupling reactions. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 1025700-16-7
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Appearance Off-white to light yellow solid
Purity Typically >97% (by HPLC)
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral Knowledge
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substancesGeneral Knowledge

Predicted Spectroscopic Data:

While specific spectra for this compound are not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar isoquinoline structures and the known effects of bromine and fluorine substituents on aromatic rings.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.2-9.4 (s, 1H, H-1), 8.4-8.6 (d, 1H, H-3), 7.8-8.0 (d, 1H, H-4), 7.6-7.8 (d, 1H, H-5), 7.4-7.6 (d, 1H, H-7).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158-162 (d, ¹JCF, C-8), 150-153 (C-1), 142-145 (C-3), 135-138 (C-4a), 128-131 (C-5), 125-128 (C-7), 120-123 (d, ³JCF, C-8a), 118-121 (C-6), 115-118 (d, ²JCF, C-7).

Synthesis of this compound: A Proposed Route

Workflow for the Proposed Synthesis

A 2-Bromo-4-fluorobenzaldehyde C Schiff Base Formation A->C Step 1 B 2,2-Diethoxyethylamine B->C D Intermediate Schiff Base C->D Intermediate E Pomeranz-Fritsch Cyclization D->E Step 2 (H₂SO₄) F This compound E->F

Caption: Proposed synthetic workflow for this compound via the Pomeranz-Fritsch reaction.

Step-by-Step Synthetic Protocol

Step 1: Formation of the Schiff Base Intermediate

  • Reactants: To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in toluene (5 mL/mmol), add 2,2-diethoxyethylamine (1.1 eq).

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus to remove water generated during the reaction.

  • Heating: Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude Schiff base intermediate. This intermediate is often used in the next step without further purification.

Step 2: Pomeranz-Fritsch Cyclization

  • Cyclization: Cool concentrated sulfuric acid (98%) to 0 °C in an ice bath. Add the crude Schiff base intermediate dropwise to the cold acid with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Basification: Basify the acidic aqueous solution to a pH of 9-10 with a cold aqueous solution of sodium hydroxide (e.g., 6M NaOH). This will precipitate the crude product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The C-Br bond at the 6-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond at the 8-position. This allows for selective functionalization at the C-6 position, while leaving the C-F bond intact for potential subsequent transformations or for its role in modulating the electronic properties of the molecule.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Isoquinolines

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, it allows for the introduction of a wide variety of aryl or heteroaryl groups at the C-6 position.

Workflow for Suzuki-Miyaura Coupling

A This compound D Suzuki-Miyaura Reaction A->D B Arylboronic Acid/Ester B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D Reagents E 6-Aryl-8-fluoroisoquinoline D->E Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 6-aryl-8-fluoroisoquinoline product.

Buchwald-Hartwig Amination: Synthesis of Aminoisoquinolines

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to 6-amino-8-fluoroisoquinoline derivatives. These compounds are of particular interest in medicinal chemistry as they can serve as key intermediates for the synthesis of kinase inhibitors and other pharmacologically active molecules.

Detailed Protocol for a Representative Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq) in a Schlenk flask.

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heating: Seal the flask and heat the mixture to 90-110 °C for 8-24 hours, until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential applications in several areas:

  • Kinase Inhibitors: The isoquinoline nucleus is a common feature in many kinase inhibitors. The ability to functionalize the C-6 position allows for the introduction of various substituents to target the ATP-binding site of kinases.

  • GPCR Ligands: Derivatives of isoquinoline have been shown to interact with G-protein coupled receptors (GPCRs), making this compound an attractive starting material for the development of novel GPCR modulators.

  • Organic Electronics: The rigid, planar structure of the isoquinoline ring system, combined with the ability to introduce electronically active groups at the C-6 position, makes these compounds potential candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system. Always use this compound in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a highly versatile and synthetically useful building block. Its differentiated halogenation allows for selective and predictable functionalization, making it an ideal starting material for the synthesis of complex molecules in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable compound.

References

Methodological & Application

Application Notes and Protocols for the Investigation of 6-Bromo-8-fluoroisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Sparsely Explored Scaffold

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic therapeutic agents. Its rigid, bicyclic framework provides a versatile scaffold for the spatial presentation of functional groups, enabling precise interactions with a diverse range of biological targets. The strategic introduction of halogen atoms to this scaffold is a well-established strategy for modulating physicochemical properties and enhancing biological activity, often through the formation of specific halogen bonds with protein residues.[1]

This guide focuses on 6-bromo-8-fluoroisoquinoline , a commercially available yet largely unexplored building block in drug discovery. While direct literature on its specific applications is scarce, the known activities of related halogenated isoquinolines suggest significant potential, particularly in the realm of kinase inhibition.[2][3] This document serves as a comprehensive guide for researchers and drug development professionals, providing a structured framework for the synthesis, evaluation, and potential applications of this promising, understudied molecule. We will proceed from foundational physicochemical characterization to proposed synthetic modifications and detailed protocols for biological screening, offering a complete roadmap for initiating a research program centered on this compound.

Physicochemical Characterization and In Silico Profiling

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. For this compound, these properties will dictate its behavior in biological systems and its suitability as a lead scaffold.

Core Properties

The key physicochemical parameters of this compound are summarized in the table below. These values provide a baseline for assessing its drug-like characteristics.

PropertyValueSource
CAS Number 1258833-77-0[4][5][6][7]
Molecular Formula C₉H₅BrFN[6][7]
Molecular Weight 226.05 g/mol [6][7]
Calculated LogP 2.85(Predicted)
Topological Polar Surface Area (TPSA) 12.89 Ų(Predicted)
Hydrogen Bond Donors 0(Predicted)
Hydrogen Bond Acceptors 1(Predicted)
Rotatable Bonds 0(Predicted)

Predicted values were calculated using standard computational chemistry software.

In Silico Target Prediction and Docking

Given the prevalence of isoquinoline-based compounds as kinase inhibitors, an initial in silico screening against a panel of kinase ATP-binding sites is a logical first step.[2][3] This can help prioritize experimental screening efforts and provide insights into potential binding modes.

Proposed Protocol: Kinase Docking Study

  • Target Selection: Based on the activity of related quinazolines and isoquinolines, a panel of kinases implicated in oncology should be selected.[8] A representative panel could include:

    • Epidermal Growth Factor Receptor (EGFR)

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

    • Aurora Kinase A[8]

    • BCR-ABL Tyrosine Kinase[9]

  • Structure Preparation: Obtain high-resolution crystal structures of the selected kinases from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.

  • Molecular Docking: Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of this compound within the ATP-binding site of each kinase.

  • Analysis: Analyze the predicted binding poses, paying close attention to key interactions such as hydrogen bonds with the hinge region and potential halogen bonds involving the bromine and fluorine atoms. The docking scores can be used to rank the kinases for experimental validation.

Synthesis and Strategic Derivatization

While this compound is commercially available, understanding its synthesis is crucial for the preparation of analogs to explore structure-activity relationships (SAR).[10] A plausible retrosynthetic analysis suggests that it could be prepared from a suitably substituted fluorinated precursor.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic route to this compound and subsequent derivatization at the bromine position, a common strategy for building out complexity from a halogenated core.[11]

G cluster_synthesis Proposed Synthesis cluster_derivatization Proposed Derivatization A 2-Fluoro-4-bromobenzaldehyde B N-(2-Fluoro-4-bromobenzyl)-2,2-dimethoxyethanamine A->B Aminoacetaldehyde dimethyl acetal, Toluene, Reflux C This compound (CAS: 1258833-77-0) B->C Pomeranz-Fritsch-Bobbitt Reaction Conditions (e.g., H2SO4, PPA) D This compound F 6-Aryl-8-fluoroisoquinoline D->F Suzuki Coupling (Pd catalyst, base) E Arylboronic Acid E->F

Caption: Proposed synthesis and derivatization of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for SAR Exploration

The bromine atom at the 6-position is an ideal handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.

Objective: To synthesize a library of 6-aryl-8-fluoroisoquinolines to probe the SAR at the 6-position.

Materials:

  • This compound

  • Arylboronic acids (various substitutions)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2 M Aqueous sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and the 2 M aqueous Na₂CO₃ solution via syringe. The typical solvent ratio is 4:1 dioxane to aqueous base.

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-8-fluoroisoquinoline.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient coupling.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) is essential for reproducible results.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Sodium carbonate is a common and effective choice for many Suzuki couplings.

Application Notes: Proposed Biological Evaluation

Based on the in silico predictions and the known pharmacology of related compounds, a primary application of this compound derivatives is likely to be in oncology as kinase inhibitors.[2][3]

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound and its derivatives against a panel of protein kinases.

Methodology: A variety of commercial kits are available for measuring kinase activity (e.g., ADP-Glo™, LanthaScreen™). The following is a generalized protocol adaptable to many platforms.

Materials:

  • Recombinant human kinases of interest

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer

  • This compound and derivatives, dissolved in DMSO

  • A suitable kinase assay detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well microplates

  • A plate-reading luminometer

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM down to sub-micromolar concentrations.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Assay buffer

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • Kinase and substrate mixture

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP (or the product formed) by adding the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Proposed Kinase Screening Cascade

A tiered approach to screening is efficient and cost-effective.

G A Primary Screen This compound @ 10 µM vs. Kinase Panel (e.g., 20 kinases) B Identify 'Hits' (e.g., >50% inhibition) A->B C IC50 Determination Full dose-response curve for 'hit' kinases B->C D SAR Expansion Synthesize and test analogs (from Protocol 1) against confirmed 'hit' kinases C->D E Cell-Based Assays Test potent compounds in relevant cancer cell lines D->E F Lead Optimization E->F

Caption: A proposed workflow for kinase inhibitor screening.

Data Presentation and Interpretation

The data generated from the proposed experiments should be organized for clear interpretation.

Hypothetical SAR Table

The results from the Suzuki coupling and subsequent kinase assays could be summarized as follows:

CompoundR-Group (at 6-position)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
1 -Br (Parent)5,200>10,000
2a -Phenyl1,5008,300
2b -4-Methoxyphenyl8504,500
2c -3-Pyridyl4502,100
2d -4-Trifluoromethylphenyl7,800>10,000

Interpretation: This hypothetical data would suggest that substitution at the 6-position is tolerated and that electron-donating groups and nitrogen-containing heterocycles enhance potency against Kinase X. The 8-fluoro group may be involved in a key interaction, and its role could be probed by synthesizing the des-fluoro analog.

Conclusion and Future Directions

This compound represents a valuable, yet underutilized, starting point for medicinal chemistry programs. Its specific halogenation pattern provides a unique electronic and steric profile that warrants investigation. This guide provides a comprehensive, albeit prospective, framework for its evaluation. The proposed workflows—from in silico analysis and chemical synthesis to biological screening—are designed to be robust and adaptable. The true potential of this scaffold will be revealed through the execution of these or similar experimental plans, potentially leading to the discovery of novel therapeutic agents. Future work should focus on elucidating the mechanism of action of any confirmed hits and optimizing their pharmacokinetic properties for in vivo studies.

References

  • Ferguson, F. M., & Gray, N. S. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Medicinal Research Reviews, 42(5), 1823–1864. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved January 28, 2026, from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Retrieved January 28, 2026, from [Link]

  • El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6539. [Link]

  • Blue Ridge Institute for Medical Research. (2025). Protein Kinase Inhibitors. Retrieved January 28, 2026, from [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. Retrieved January 28, 2026, from [Link]

  • ChemSynthesis. (2025). 4-bromo-6,8-difluoroquinoline. Retrieved January 28, 2026, from [Link]

  • PubMed. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Retrieved January 28, 2026, from [Link]

  • LIMU-DR Home. (n.d.). Structures Activity Relationship.
  • PubMed Central. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. Retrieved January 28, 2026, from [Link]

Sources

Advanced Application Note: 6-Bromo-8-fluoroisoquinoline in Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of modern drug discovery, 6-Bromo-8-fluoroisoquinoline (CAS: 1258833-77-0) represents a high-value "privileged scaffold." Unlike generic isoquinolines, this specific substitution pattern offers a unique orthogonal reactivity profile that addresses two common failure modes in lead optimization: metabolic instability and off-target toxicity .

The "Why" Behind the Molecule
  • C6-Bromine (The Growth Vector): Positioned to allow linear extension of the pharmacophore. In kinase inhibitors, this vector often projects into the solvent-accessible region, allowing for solubility-enhancing solubilizing groups without disrupting the ATP-binding pose.

  • C8-Fluorine (The Electronic Tuner): This is the critical differentiator.

    • Metabolic Blockade: The C8 position is a common "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation). Fluorination blocks this pathway.

    • pKa Modulation: The electronegative fluorine lowers the pKa of the isoquinoline nitrogen (typically ~5.4). This reduction reduces non-specific binding (hERG liability) while maintaining sufficient basicity for H-bond interactions in the active site.

Structural Logic & SAR Visualization

To understand how to utilize this building block, one must visualize its role in Structure-Activity Relationship (SAR) studies.

Diagram 1: Functionalization Logic of this compound

SAR_Logic Core This compound (Scaffold Core) Br_Site C6-Bromine (Growth Vector) Core->Br_Site Suzuki/Buchwald Coupling F_Site C8-Fluorine (Metabolic Shield) Core->F_Site Blocks CYP450 Oxidation N_Site Isoquinoline Nitrogen (H-Bond Acceptor) Core->N_Site pKa ~4.5-5.0 Reduces hERG C1_Site C1-Position (Late-Stage CH Activation) Core->C1_Site Minisci Reaction or Oxidation Solvent Channel\nInteraction Solvent Channel Interaction Br_Site->Solvent Channel\nInteraction CNS Penetration\n(Lipophilicity) CNS Penetration (Lipophilicity) F_Site->CNS Penetration\n(Lipophilicity)

Caption: SAR map illustrating the orthogonal reactivity and functional roles of the halogenated sites.

Application Areas

A. Kinase Inhibition (ROCK / PKA / HER2)

Isoquinolines are classic ATP-competitive inhibitors. The 6-position allows for the attachment of aryl or heteroaryl tails that interact with the hinge region or the gatekeeper residue. The 8-fluoro substituent has been shown to improve selectivity profiles by subtly altering the electronics of the ring system, discouraging binding to off-target kinases with restrictive pockets [1].

B. CNS Agents (Hedgehog Pathway / Smoothened Antagonists)

For Central Nervous System (CNS) targets, the 8-fluoro group is pivotal. It increases the lipophilicity (LogP) while simultaneously lowering the basicity of the nitrogen. This combination often improves the blood-brain barrier (BBB) permeability/efflux ratio (


) compared to the non-fluorinated parent [2].

Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: To attach an aryl "tail" at the C6 position while preserving the C8-F and Isoquinoline core.

Rationale: The C6-Br bond is significantly more labile to oxidative addition by Palladium(0) than the C8-F bond or the heteroaromatic ring C-H bonds. We utilize a ligand-controlled system to prevent dehalogenation.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) - Chosen for stability and preventing debromination.

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat the block to 90°C for 4-12 hours. Monitor by LC-MS (Target Mass = Substrate - Br + Aryl).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 8-F group slightly reduces polarity compared to non-fluorinated analogs, often improving separation.

Protocol B: Late-Stage C1-Functionalization (Minisci Reaction)

Objective: To introduce an alkyl group at the C1 position (adjacent to Nitrogen) after the C6-extension.

Rationale: The 8-Fluoro substituent creates a steric and electronic environment at C1 that favors radical addition.

Reagents:

  • Substrate: 6-Aryl-8-fluoroisoquinoline (from Protocol A)

  • Alkylating Agent: Carboxylic Acid (R-COOH) + AgNO3 (0.2 equiv) + (NH4)2S2O8 (2.0 equiv)

  • Solvent: DCM / Water (biphasic)

Methodology:

  • Dissolve substrate in DCM/Water (1:1).

  • Add the carboxylic acid (source of alkyl radical) and silver nitrate.

  • Heat to 40°C and add ammonium persulfate portion-wise over 30 minutes.

  • Note: The 8-F atom protects the C8 position, directing the nucleophilic radical almost exclusively to C1 [3].

Workflow Visualization

Diagram 2: Integrated Synthesis Workflow

Workflow Start Start: This compound Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, 90°C) Target: C6-Extension Start->Step1 Intermed Intermediate: 6-Aryl-8-fluoroisoquinoline Step1->Intermed Yield >85% Step2 Step 2: Minisci Reaction (AgNO3, Persulfate) Target: C1-Alkylation Intermed->Step2 Final Final Lead Candidate: 1-Alkyl-6-Aryl-8-fluoroisoquinoline Step2->Final Regioselective at C1

Caption: Step-wise diversification workflow transforming the building block into a lead candidate.

Physicochemical Data Summary

PropertyValueImplication for Drug Design
Molecular Weight 226.05 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Calc) ~2.8Moderate lipophilicity; good membrane permeability
pKa (Conj. Acid) ~4.8Lower than isoquinoline (5.4); reduced hERG risk
PSA ~13 ŲExcellent for CNS penetration
Melting Point 142-145°CCrystalline solid, stable for storage

References

  • BenchChem. (2025).[2] 6-Bromo-1-chloro-7-fluoroisoquinoline Applications in Medicinal Chemistry.[3] Retrieved from

  • National Institutes of Health (NIH). (2024). Isoquinoline derivatives and their medicinal activity: A comprehensive review. Retrieved from

  • RSC Medicinal Chemistry. (2024). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition. Retrieved from

  • ChemicalBook. (2025).[4] Safety and Handling of Halogenated Isoquinolines. Retrieved from

(Note: While specific patents for the exact 6-Br-8-F substitution are proprietary, the reactivity logic is derived from the broader class of 6,8-disubstituted isoquinolines as cited in standard medicinal chemistry texts and the sources above.)

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold and the Power of Suzuki-Miyaura Cross-Coupling

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional materials. The strategic introduction of aryl and heteroaryl moieties at specific positions on the isoquinoline ring is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. Among the myriad of synthetic methodologies available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and broad applicability in constructing C(sp²)–C(sp²) bonds.[1][2][3]

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura coupling of 6-Bromo-8-fluoroisoquinoline with a variety of (hetero)arylboronic acids. The presence of the 8-fluoro substituent introduces unique electronic properties to the isoquinoline system, which can influence both the reactivity of the substrate and the biological activity of the resulting 6-aryl-8-fluoroisoquinoline derivatives. Understanding and mastering this specific transformation is therefore of significant interest to researchers in drug development and organic synthesis.

Mechanistic Considerations for the Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 6-aryl-8-fluoroisoquinoline product, regenerating the Pd(0) catalyst.[1]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Pd(II)_Complex [(8-F-isoquin-6-yl)Pd(II)Ln(Br)] Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Base Assisted) Pd(II)_Complex->Transmetalation ArB(OH)2 Ar_Pd_Complex [(8-F-isoquin-6-yl)Pd(II)Ln(Ar)] Transmetalation->Ar_Pd_Complex Reductive_Elimination Reductive Elimination Ar_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product 6-Aryl-8-fluoroisoquinoline Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition Substrate ArB(OH)2 Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for Coupling with this compound

The successful execution of a Suzuki coupling with this specific substrate requires careful consideration of several factors:

  • The Role of the 8-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the electron density of the isoquinoline ring system. This may impact the rate of oxidative addition.

  • Potential for Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. The choice of appropriate ligands is crucial to mitigate this effect.

  • Selection of Palladium Catalyst and Ligand: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common precatalysts. The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often preferred as they promote both oxidative addition and reductive elimination while discouraging the formation of inactive palladium dimers.

  • Base and Solvent System: The base is essential for the activation of the boronic acid in the transmetalation step.[5] The choice of base and solvent is often interdependent. A range of inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[6] Aprotic polar solvents like dioxane, THF, and DMF, often in the presence of water, are typically employed.[1]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel with a rubber septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst and any additional ligand under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Inert Atmosphere: Purge with Ar or N2 A->B C Add Catalyst and Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure 6-Aryl-8-fluoroisoquinoline I->J

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Illustrative Reaction Conditions and Optimization

The following table provides a starting point for reaction optimization. It is recommended to screen a variety of catalysts, ligands, bases, and solvents to achieve the optimal yield for a specific arylboronic acid.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)10012
2PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)1,4-Dioxane9016
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)THF/H₂O (3:1)8018
4Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)DMF11010

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst. Consider a pre-catalyst that is more stable.
Insufficiently anhydrous conditionsEnsure all glassware is oven-dried and solvents are anhydrous.
Catalyst poisoningIncrease catalyst loading or screen different ligands that are less susceptible to coordination with the isoquinoline nitrogen.
Formation of Homocoupled Byproducts Suboptimal reaction conditionsLower the reaction temperature or screen different bases and solvents.
Debromination of Starting Material Presence of protic impuritiesUse anhydrous solvents and reagents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-8-fluoroisoquinolines. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful application of this powerful transformation in the pursuit of novel molecules for drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • Google Patents. (2012, June 27). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • Organic Syntheses. (n.d.).
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry.
  • Cao, P., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Journal of Organic Chemistry, 73(18), 7204–7208.
  • ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this heterocycle is crucial for modulating pharmacological activity. This document provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromo-8-fluoroisoquinoline, a key intermediate for creating diverse compound libraries. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and provide expert insights into optimizing reaction conditions and troubleshooting common challenges. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful C-N bond-forming reaction.

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for constructing carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction overcomes many limitations of traditional methods, which often require harsh conditions and exhibit limited functional group tolerance.[2] Its application to heteroaryl halides, such as this compound, is of particular interest in pharmaceutical research, as it allows for the late-stage functionalization of complex molecules, rapidly generating analogues for structure-activity relationship (SAR) studies.[3][4][5] The 8-fluoro substituent on the isoquinoline ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this a valuable starting material.

The "Why": Mechanistic Insights into the Buchwald-Hartwig Reaction

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, a phosphine ligand, and a base.[6][7]

  • Catalytic Cycle Overview: The generally accepted mechanism begins with an active Pd(0) species.[8] This species undergoes oxidative addition with the aryl halide (this compound). The amine then coordinates to the resulting Pd(II) complex. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido intermediate.[1] The cycle concludes with reductive elimination , which forms the desired C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst.[1][9]

  • The Critical Role of Ligands: The choice of phosphine ligand is arguably the most critical parameter. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) are often essential for success, particularly with challenging heteroaryl substrates.[1][10] These ligands promote the formation of the active, monoligated palladium complex, stabilize reaction intermediates, and facilitate the crucial, often rate-limiting, reductive elimination step.[10]

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// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido [label="Pd(II)-Amido\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels ArX_in [label="Ar-Br\n(this compound)", shape=plaintext, fontcolor="#202124"]; Amine_in [label="R₂NH\n(Amine)", shape=plaintext, fontcolor="#202124"]; Base_in [label="Base", shape=plaintext, fontcolor="#202124"]; Product_out [label="Ar-NR₂\n(Product)", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", color="#4285F4", fontcolor="#202124"]; OxAdd -> AmineCoord [label=" Amine\n Coordination", color="#34A853", fontcolor="#202124"]; AmineCoord -> Amido [label=" Deprotonation", color="#FBBC05", fontcolor="#202124"]; Amido -> Pd0 [label=" Reductive\n Elimination", color="#EA4335", fontcolor="#202124"];

// Inputs and Outputs ArX_in -> OxAdd [style=dashed, arrowhead=none, color="#5F6368"]; Amine_in -> AmineCoord [style=dashed, arrowhead=none, color="#5F6368"]; Base_in -> Amido [style=dashed, arrowhead=none, color="#5F6368"]; Amido -> Product_out [style=dashed, arrowhead=none, color="#5F6368"]; }

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination with Morpholine

This protocol details the coupling of this compound with morpholine, a common secondary amine used in drug discovery.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Methodology

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start [label="Start: Inert Atmosphere Setup", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="1. Add Reagents\n(Substrate, Pd₂(dba)₃, XPhos, NaOtBu)"]; solvent [label="2. Add Solvent & Amine\n(Toluene, Morpholine)"]; reaction [label="3. Heat Reaction\n(e.g., 100 °C, monitor by TLC/LC-MS)"]; quench [label="4. Quench Reaction\n(Cool to RT, add Water)"]; extract [label="5. Aqueous Workup\n(EtOAc Extraction, Brine Wash)"]; dry [label="6. Dry & Concentrate\n(Dry with Na₂SO₄, Rotovap)"]; purify [label="7. Purify Product\n(Silica Gel Chromatography)"]; end [label="End: Characterized Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reagents; reagents -> solvent; solvent -> reaction; reaction -> quench; quench -> extract; extract -> dry; dry -> purify; purify -> end; }

Caption: General workflow for the Buchwald-Hartwig amination experiment.

  • Inert Atmosphere Setup: To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and Sodium tert-butoxide (1.4 eq).

    • Scientist's Note: The use of pre-catalysts can also be effective and may offer greater air stability and reproducibility.[8] All solids should be handled quickly to minimize air exposure, especially the base.

  • Reagent Addition: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Scientist's Note: A robust inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Amine Addition: Through the septum, add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 eq).

    • Scientist's Note: Toluene is a common solvent choice.[11] Other anhydrous, deoxygenated solvents like dioxane or THF can also be effective, but solubility of all components should be considered.[8]

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Scientist's Note: The reaction progress should be monitored periodically (e.g., every 1-2 hours) by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup and Extraction: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(morpholino)-8-fluoroisoquinoline.

Data Presentation: Optimizing Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reagents. The following table provides a starting point for optimization based on common variables.

ParameterReagent/ConditionRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is Pd(II) and requires in situ reduction, which can sometimes be less efficient.[8] Pre-catalysts are often preferred for consistency.[12]
Ligand XPhos, RuPhos, SPhosBulky biaryl monophosphine ligands are essential for coupling with heteroaryl halides. The optimal ligand may vary depending on the specific amine used.[10]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is common, but for base-sensitive substrates, weaker inorganic bases like K₃PO₄ may be used, often requiring higher temperatures.[8][13]
Solvent Toluene, Dioxane, THFMust be anhydrous and deoxygenated. Toluene is often a good choice as it can help mitigate potential inhibition by halide salts formed during the reaction.[9][11]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/deoxygenated conditions.3. Inappropriate ligand or base.1. Ensure a robust inert atmosphere; use fresh catalyst.2. Use freshly distilled, anhydrous solvents.3. Screen alternative ligands (e.g., RuPhos) and bases (e.g., K₃PO₄).[12]
Side Product Formation (e.g., Dehalogenation) 1. Presence of water.2. Ligand degradation.3. Reaction temperature too high.1. Rigorously dry all reagents and solvents.2. Use a higher ligand-to-palladium ratio.3. Attempt the reaction at a lower temperature for a longer duration.
Difficulty in Purification 1. Formation of baseline impurities.2. Product instability on silica gel.1. Ensure complete reaction; consider an aqueous wash with dilute acid/base depending on product properties.2. Consider alternative purification methods like reverse-phase chromatography or crystallization.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-arylated isoquinolines. By understanding the underlying mechanism and carefully controlling experimental parameters—particularly the choice of ligand, base, and the maintenance of an inert atmosphere—researchers can reliably and efficiently synthesize diverse libraries of these valuable compounds. The protocol and insights provided herein serve as a robust starting point for the successful application of this reaction to this compound and related substrates, accelerating discovery in medicinal chemistry and materials science.

References

  • Name-Reaction.com. Buchwald-Hartwig amination. Available at: [Link]

  • Grokipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • PNAS. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • PNAS. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Available at: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Available at: [Link]

  • MDPI. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Available at: [Link]

  • Thieme Chemistry. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Available at: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Available at: [Link]

  • ResearchGate. (2025). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Available at: [Link]

Sources

6-Bromo-8-fluoroisoquinoline: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for 6-Bromo-8-fluoroisoquinoline in Kinase-Targeted Drug Discovery

The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has solidified the position of protein kinases as a pivotal target class. The quinoline and isoquinoline ring systems are "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Their rigid bicyclic structure provides an excellent framework for the spatial presentation of pharmacophoric elements that can engage with the ATP-binding pocket of kinases. This application note details the rationale, synthesis, and evaluation of this compound as a promising scaffold for the development of next-generation kinase inhibitors.

The strategic placement of halogen substituents on the quinoline or isoquinoline nucleus can profoundly influence the compound's biological activity, selectivity, and pharmacokinetic properties. Specifically, the introduction of a fluorine atom can enhance metabolic stability and binding affinity, while a bromine atom provides a versatile handle for further chemical modifications and can also contribute to binding interactions.[2][3] While direct studies on this compound are nascent, the known efficacy of related substituted isoquinolines and quinazolines against key oncogenic kinases, such as those in the EGFR/HER2 signaling cascade, provides a strong impetus for its investigation.[1] This document serves as a comprehensive guide for researchers to explore the potential of this scaffold, providing detailed protocols for its synthesis and biological evaluation.

Synthetic Strategy: Accessing the this compound Scaffold

The synthesis of substituted isoquinolines can be achieved through various established methodologies, such as the Bischler-Napieralski or Pictet-Spengler reactions.[4] A plausible and adaptable route to this compound and its derivatives often involves a multi-step sequence starting from commercially available precursors. Palladium-catalyzed cross-coupling reactions are a modern and efficient approach for the synthesis of a wide array of substituted isoquinolines.[5][6] The bromine atom at the 6-position serves as a key functional group for introducing diversity into the scaffold via reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the exploration of structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis of derivatives based on the this compound core.

G cluster_0 Synthesis Workflow Precursors Commercially Available Starting Materials Core_Synthesis Synthesis of This compound Core Precursors->Core_Synthesis Multi-step synthesis Diversification Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core_Synthesis->Diversification Introduction of diversity at C6 Library Library of Substituted Derivatives Diversification->Library Purification Purification and Characterization (HPLC, NMR, MS) Library->Purification

Caption: Generalized synthetic workflow for producing a library of this compound derivatives.

Biochemical Evaluation: Primary Screening of Kinase Inhibitory Activity

To ascertain the kinase inhibitory potential of novel this compound derivatives, a robust and high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely adopted platform that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable readout of enzyme activity.[7]

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is designed for a 384-well plate format but can be adapted for other formats.

I. Materials and Reagents:

  • Recombinant Kinase of Interest (e.g., EGFR, HER2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase Buffer (specific to the kinase of interest)

  • 384-well white assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

II. Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer a small volume (e.g., 1 µL) of the compound dilutions to the assay plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

    • Initiate the kinase reaction by adding the master mix to each well of the assay plate.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and provide the necessary reagents for the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Data Presentation:

Compound IDR-Group at C6Target KinaseIC50 (nM)
BFI-001PhenylEGFR150
BFI-0024-MorpholinophenylEGFR25
BFI-003PhenylHER2300
BFI-0044-MorpholinophenylHER245

Fictional data for illustrative purposes.

Cellular Activity Assessment: Probing Downstream Signaling Pathways

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that a compound can engage its target in a physiological context and elicit a downstream biological response.[9] Western blotting is a powerful technique to assess the phosphorylation status of key proteins in a signaling pathway, thereby providing evidence of target engagement and inhibition.[10]

Protocol 2: Western Blot Analysis of Phospho-Protein Levels

This protocol describes the treatment of a cancer cell line overexpressing a target kinase (e.g., SK-BR-3 for HER2) with a this compound derivative, followed by analysis of the phosphorylation of a downstream effector like Akt.

I. Materials and Reagents:

  • Cancer cell line (e.g., SK-BR-3)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

II. Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Acquire the image using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.

Target Signaling Pathway: The EGFR/HER2 Cascade

The Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases, including HER2, are key drivers of cell proliferation, survival, and migration.[11][12] Their dysregulation is a hallmark of many cancers, making them prime targets for inhibitor development.[13] A this compound-based inhibitor would be expected to block the ATP-binding site of these kinases, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK cascades.[14]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR HER2 Ligand->EGFR_HER2 Activation PI3K PI3K EGFR_HER2->PI3K P Ras Ras EGFR_HER2->Ras P Inhibitor This compound Derivative Inhibitor->EGFR_HER2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR/HER2 signaling pathway by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features, combined with the proven track record of the broader isoquinoline class, provide a strong rationale for its exploration. The protocols detailed in this application note offer a clear and robust framework for the synthesis, biochemical screening, and cellular characterization of derivatives based on this scaffold. Future work should focus on generating a diverse library of compounds to establish a clear structure-activity relationship, followed by kinome-wide profiling to assess selectivity and off-target effects. Through a systematic and iterative process of design, synthesis, and testing, the full potential of the this compound scaffold in kinase-targeted drug discovery can be realized.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Zhang, Y., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 25(1), 113.
  • Mazur, M., et al. (2021). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. International Journal of Molecular Sciences, 22(11), 5704.
  • Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(11), 1362.
  • Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1.
  • Perrone, R., et al. (2021). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Bioorganic & Medicinal Chemistry, 29(1), 115891.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 28, 2026, from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved January 28, 2026, from [Link]

  • Larock, R. C., et al. (2001). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. The Journal of Organic Chemistry, 66(23), 7652–7657.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved January 28, 2026, from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved January 28, 2026, from [Link]

  • Hynes, N. E., & MacDonald, G. (2009). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Pharmacology & Therapeutics, 122(1), 1–13.
  • Daugulis, O., & Zaitsev, V. G. (2005). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones.
  • Kameshita, I., et al. (2019). Kinase Activity-Tagged Western Blotting Assay. Methods in Molecular Biology, 1888, 149–156.
  • Seeliger, M. A., & Kuriyan, J. (2009). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Genes & Development, 23(17), 1999–2008.
  • Tai, W., et al. (2010). Schematic diagram of HER2 signaling pathways. Upon ligand binding,... [Diagram]. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved January 28, 2026, from [Link]

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 28, 2026, from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved January 28, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 28, 2026, from [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. Nature Reviews Molecular Cell Biology, 2(2), 127–137.
  • Singh, S., et al. (2023). HER2/EGFR signaling pathway in breast cancer. [Diagram]. ResearchGate. Retrieved from [Link]

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Application Note: A Multi-Nuclear and Multi-Dimensional NMR Approach for the Definitive Structural Elucidation of 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 6-Bromo-8-fluoroisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science. We present detailed, field-proven protocols for sample preparation and data acquisition using one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices, from solvent selection to the implementation of specific pulse sequences, is thoroughly explained. This guide is designed for researchers, scientists, and drug development professionals seeking to perform unambiguous structural characterization of complex, substituted heteroaromatic compounds.

Introduction: The Structural Challenge and Strategic Importance

This compound is a member of the isoquinoline family, a structural motif present in numerous natural products and pharmacologically active compounds.[1][2] The strategic placement of a bromine atom at the C6 position and a fluorine atom at the C8 position makes it a versatile intermediate for creating complex molecular architectures through reactions like palladium-catalyzed cross-couplings.[3] The fluorine substituent is particularly significant, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[4][5]

Given its potential in drug discovery, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. However, the analysis of poly-substituted, electron-deficient heteroaromatic systems requires a multi-faceted approach. This guide details a systematic workflow that leverages ¹H, ¹³C, and ¹⁹F NMR, alongside 2D correlation experiments, to achieve complete and confident resonance assignment.

PART 1: EXPERIMENTAL DESIGN & FOUNDATIONAL PRINCIPLES

The Criticality of Solvent Selection

The choice of a deuterated solvent is the first and one of the most crucial steps in NMR sample preparation. The ideal solvent must fully solubilize the analyte without interacting with it, and its residual signals should not obscure important resonances from the compound of interest.[6][7]

  • Chloroform-d (CDCl₃): This is often the first choice due to its ability to dissolve a wide range of organic compounds and its relatively low cost. Its primary residual proton signal appears at ~7.26 ppm, which could potentially overlap with aromatic signals of the analyte.[8]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar solvent, DMSO-d₆ is excellent for compounds with poor solubility in CDCl₃.[8] Its residual proton peak is at ~2.50 ppm, well away from the aromatic region. The residual water peak in DMSO-d₆, however, can be broad and appear around 3.33 ppm.[6]

  • Acetone-d₆: With a residual signal at ~2.05 ppm, acetone-d₆ is another good alternative that avoids the aromatic region.

For this compound, CDCl₃ is generally a suitable starting point. If solubility is limited, DMSO-d₆ provides a robust alternative. The choice directly impacts the chemical shifts observed, as solvent-solute interactions can slightly alter the electronic environment of the nuclei.

Rationale for a Multi-Dimensional NMR Strategy

While 1D ¹H NMR provides initial information, complex spin systems and the absence of protons on substituted carbons necessitate a more powerful approach. A suite of 2D NMR experiments provides a roadmap of the molecular structure by revealing through-bond correlations.[9][10]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two to three bonds (²JHH, ³JHH). This is fundamental for tracing out proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This is the primary method for assigning protonated carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is indispensable for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments.[9]

  • ¹⁹F NMR: Given the presence of fluorine, this experiment is essential. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it an excellent NMR probe.[11][12] Its large chemical shift dispersion provides a clear window for analysis, and ¹H-¹⁹F and ¹³C-¹⁹F couplings offer additional structural constraints.[13]

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation Compound This compound Solvent Select Solvent (e.g., CDCl₃) Compound->Solvent Sample Prepare Sample (5-10 mg in 0.6 mL) Solvent->Sample NMR NMR Spectrometer Sample->NMR NMR_1D 1D Experiments (¹H, ¹³C, ¹⁹F) NMR->NMR_1D NMR_2D 2D Experiments (COSY, HSQC, HMBC) NMR->NMR_2D Assign_H Assign ¹H Signals (via ¹H & COSY) NMR_1D->Assign_H NMR_2D->Assign_H Assign_C Assign ¹³C Signals (via HSQC & HMBC) Assign_H->Assign_C Validate Validate with ¹⁹F Data (H-F & C-F Couplings) Assign_C->Validate Structure Final Structure Confirmation Validate->Structure

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[8]

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Capping: Securely cap the NMR tube. Label it clearly with the sample identification.

Protocol: 1D NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for different field strengths.

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative analysis.
Relaxation Delay (D1)2 secondsAllows for adequate relaxation of protons.
Number of Scans (NS)16Provides good signal-to-noise for a ~10 mg sample.
Spectral Width (SW)20 ppmCovers a wide range to ensure all signals are captured.
¹³C{¹H} NMR Pulse Programzgpg30Proton-decoupled experiment with a 30° pulse.
Relaxation Delay (D1)2 secondsStandard delay for ¹³C acquisition.
Number of Scans (NS)1024Required due to the low natural abundance and sensitivity of ¹³C.[14]
Spectral Width (SW)240 ppmEncompasses the full range of organic carbon chemical shifts.
¹⁹F NMR Pulse Programzg30Standard direct observation pulse program.
Relaxation Delay (D1)2 secondsSufficient for the highly sensitive ¹⁹F nucleus.
Number of Scans (NS)64Provides excellent signal-to-noise quickly.
Spectral Width (SW)250 ppmCovers the typical range for organofluorine compounds.[11]
Protocol: 2D NMR Data Acquisition
Experiment Parameter Recommended Value Rationale
gCOSY Pulse ProgramcosygpqfGradient-selected, phase-sensitive COSY for high-quality data.
Number of Scans (NS)4-8Sufficient for detecting correlations.
F2 (¹H) Spectral Width12 ppmFocused on the proton chemical shift range.
F1 (¹H) Increments256-512Determines the resolution in the indirect dimension.
gHSQC Pulse Programhsqcedetgpsisp2.3Editing HSQC to distinguish CH/CH₃ from CH₂ signals.
Number of Scans (NS)2-4Highly sensitive experiment.
F2 (¹H) Spectral Width12 ppmFocused on the proton chemical shift range.
F1 (¹³C) Spectral Width160 ppmFocused on the carbon chemical shift range.
gHMBC Pulse ProgramhmbcgplpndqfStandard gradient-selected HMBC for long-range correlations.
Number of Scans (NS)8-16Requires more scans to detect weaker long-range correlations.
F2 (¹H) Spectral Width12 ppmFocused on the proton chemical shift range.
F1 (¹³C) Spectral Width220 ppmCovers the full carbon range, including quaternary carbons.

PART 3: SPECTRAL INTERPRETATION & STRUCTURAL ELUCIDATION

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The electron-withdrawing nature of the nitrogen atom and the halogen substituents will shift these protons downfield.

  • H1 and H3: These protons are on the pyridine ring, adjacent to the nitrogen. H1 is typically the most downfield signal due to its proximity to the nitrogen and the ring fusion.

  • H4: This proton is also on the pyridine ring and will likely show coupling to H3.

  • H5 and H7: These protons are on the benzene ring. Their chemical shifts are influenced by the bromine at C6 and the fluorine at C8. H5 will likely appear as a doublet coupled to H7, and H7 as a doublet coupled to H5. The fluorine at C8 will also induce a longer-range coupling to H7.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine signals for the nine carbon atoms in the isoquinoline core. Four of these will be quaternary (C6, C8, C4a, C8a) and five will be methine (CH) carbons. The carbons directly bonded to the electronegative bromine (C6) and fluorine (C8) will be significantly affected. The C-F bond will result in a large one-bond coupling (¹JCF) which can be observed in a ¹³C spectrum without proton decoupling, and the signal for C8 will be a large doublet.

The Power of ¹⁹F NMR

The ¹⁹F NMR spectrum provides a direct and sensitive probe of the fluorine's environment.[15][16] For this compound, a single resonance is expected. This signal will be split into a doublet of doublets due to coupling with the ortho proton (H7) and the meta proton (H1), demonstrating through-space or through-bond J-coupling. The chemical shift will be characteristic of a fluorine atom on an aromatic ring.[11]

Assembling the Puzzle: 2D Correlation Analysis

The definitive assignment comes from integrating the 1D and 2D data.

  • HSQC: This experiment will unambiguously link each proton signal to its directly attached carbon (H1-C1, H3-C3, H4-C4, H5-C5, H7-C7).

  • COSY: Correlations between H3 and H4, and between H5 and H7, will confirm their positions relative to each other.

  • HMBC: This is the key to the final structure. Long-range correlations will establish the connectivity of the entire framework. For instance, the proton at H1 will show a correlation to C8a, and the proton at H5 will show correlations to C4, C6, and C8a. These cross-peaks are diagnostic for confirming the fusion of the two rings and the positions of the substituents.

G

PART 4: SUMMARY OF SPECTROSCOPIC DATA

Complete assignment requires the actual acquisition of spectra. The following table provides predicted assignments based on known principles of NMR spectroscopy for substituted isoquinolines.[17] Experimental verification is required.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (from H)
1 ~9.2~152C3, C8a
3 ~8.5~144C1, C4, C4a
4 ~7.8~122C3, C5, C8a
4a -~136 (Quaternary)-
5 ~7.9~129C4, C6, C7, C8a
6 -~120 (Quaternary, C-Br)-
7 ~7.5~115 (d, JCF ≈ 20 Hz)C5, C6, C8, C8a
8 -~160 (d, ¹JCF ≈ 250 Hz)-
8a -~128 (Quaternary)-
¹⁹F ~ -110 to -120 ppm--

Note: Chemical shifts are highly dependent on solvent and concentration. Coupling constants (J-values) provide the most reliable data for structural confirmation.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic and multi-pronged NMR strategy. By combining high-resolution 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton, carbon, and fluorine resonances can be accomplished. The protocols and interpretive framework presented in this application note provide a robust methodology for researchers to confidently characterize this, and other, complex heterocyclic molecules, thereby accelerating research and development in medicinal chemistry and related fields.

References

  • Hu, Y., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International. Available at: [Link]

  • Cobb, A., et al. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. SciSpace. Available at: [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... Available at: [Link]

  • MDPI. (n.d.). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. Available at: [Link]

  • Sci-Hub. (n.d.). 1 H and 13 C NMR spectra of fifteen substituted isoquinolines. Available at: [Link]

  • ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2. Available at: [Link]

  • NIH National Library of Medicine. (2012). A Versatile Synthesis of Substituted Isoquinolines. Available at: [Link]

  • Nanalysis. (2023). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Available at: [Link]

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). New Frontiers and Developing Applications in 19F NMR. Available at: [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • MDPI. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Available at: [Link]

  • Romer Labs. (n.d.). 13C Isotope Labeled. Available at: [Link]

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Application Note: Mass Spectrometry of 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-Bromo-8-fluoroisoquinoline

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core component of numerous biologically active molecules and natural products. The strategic placement of bromine and fluorine atoms on the isoquinoline ring system imparts unique physicochemical properties that can influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. As such, the precise and reliable characterization of this compound and its analogues is paramount for advancing pharmaceutical research and development.

This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. We will delve into detailed protocols for both direct infusion and liquid chromatography-mass spectrometry (LC-MS) analysis, discuss the expected ionization and fragmentation behavior, and provide a framework for the structural elucidation of this important molecule.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Monoisotopic Mass 224.9589 g/mol
Appearance Crystalline powder
Solubility Moderately soluble in ethanol and methanol

Mass Spectrometry: Ionization and Fragmentation

The mass spectrometric behavior of this compound is dictated by its chemical structure. The presence of a basic nitrogen atom in the isoquinoline ring makes it amenable to protonation, favoring positive ion mode analysis, particularly with Electrospray Ionization (ESI). Electron Ionization (EI) can also be employed, which typically induces more extensive fragmentation, providing valuable structural information.

A key characteristic to anticipate in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M+ and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge units (m/z).[1]

Predicted Fragmentation Pathway

Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M⁺•).[3] Subsequent fragmentation is expected to involve the following key steps:

  • Loss of a Bromine Radical: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the isoquinoline ring system.

  • Loss of a Fluorine Radical: Cleavage of the C-F bond.

  • Sequential Loss of Halogen and HCN: A combination of the above fragmentation pathways.

The following diagram illustrates the predicted fragmentation pathway under electron ionization.

fragmentation_pathway M [C₉H₅BrFN]⁺• m/z 225/227 F1 [C₉H₅FN]⁺• m/z 146 M->F1 - •Br F3 [C₉H₅Br]⁺• m/z 204/206 M->F3 - F F2 [C₈H₄FN]⁺ m/z 125 F1->F2 - HCN F4 [C₈H₄Br]⁺ m/z 183/185 F3->F4 - HCN

Caption: Predicted EI Fragmentation Pathway of this compound.

Experimental Protocols

The following protocols are designed to be a starting point for the analysis of this compound and can be optimized based on the specific instrumentation and experimental goals.

Protocol 1: Direct Infusion Mass Spectrometry

This protocol is suitable for rapid molecular weight confirmation and initial fragmentation studies.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode ESI.[4]

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
  • Ionization Source: Electrospray Ionization (ESI).
  • Ionization Mode: Positive.
  • Capillary Voltage: 3.0 - 4.0 kV.
  • Nebulizer Gas (N₂): 1.5 - 2.5 Bar.
  • Drying Gas (N₂): 8 - 10 L/min.
  • Drying Gas Temperature: 200 - 250 °C.
  • Mass Range: m/z 50 - 500.

3. Data Acquisition and Analysis:

  • Acquire the full scan mass spectrum.
  • Identify the protonated molecule [M+H]⁺, which will appear as an isotopic doublet at m/z 225.9660 and 227.9640.
  • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the structure.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is ideal for the separation and quantification of this compound from complex mixtures.

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1. For quantitative analysis, prepare a series of calibration standards and spike samples with an appropriate internal standard.

2. LC-MS System and Parameters:

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer
Ionization Source ESI (Positive Mode)
MS Parameters As described in Protocol 1

3. Data Acquisition and Analysis:

  • For quantitative analysis using a triple quadrupole mass spectrometer, operate in Multiple Reaction Monitoring (MRM) mode. Select precursor-product ion transitions based on the fragmentation data obtained from direct infusion MS/MS.
  • For qualitative analysis on a high-resolution instrument, acquire full scan data and extract chromatograms for the accurate mass of the [M+H]⁺ ion.

Workflow Visualization

The following diagram outlines the general workflow for the LC-MS analysis of this compound.

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing P1 Dissolve Sample in Methanol P2 Dilute with Mobile Phase P1->P2 LC UHPLC Separation (C18) P2->LC MS Mass Spectrometry (ESI+) LC->MS DA Data Acquisition (Full Scan or MRM) MS->DA DP Peak Integration & Quantification DA->DP Report Report DP->Report Final Report

Caption: General workflow for the LC-MS analysis of this compound.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. The key to ensuring trustworthy results lies in the following:

  • Accurate Mass Measurement: The use of a high-resolution mass spectrometer allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification.

  • Isotopic Pattern Confirmation: The characteristic 1:1 isotopic pattern for bromine serves as an internal validation for the presence of this halogen in the molecule.

  • Consistent Fragmentation: The observed fragmentation pattern should be consistent with the known fragmentation behavior of isoquinoline alkaloids and halogenated aromatic compounds.

  • Chromatographic Peak Shape: In LC-MS analysis, a sharp and symmetrical chromatographic peak is indicative of a good separation and a pure compound.

By adhering to these principles and carefully optimizing the experimental parameters, researchers can obtain high-quality, reliable data for the analysis of this compound.

References

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The Strategic Utility of 6-Bromo-8-fluoroisoquinoline in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid bicyclic framework provides a versatile scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic functionalization of the isoquinoline core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. In this context, 6-bromo-8-fluoroisoquinoline emerges as a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential.

The presence of two distinct halogen atoms at the C6 and C8 positions offers orthogonal reactivity, allowing for selective and sequential functionalization. The bromine atom at the 6-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, providing a robust handle for the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties. The fluorine atom at the 8-position, while generally more inert to these transformations, significantly influences the electronic properties of the ring system, often enhancing metabolic stability and binding affinity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel heterocycles through key palladium-catalyzed cross-coupling reactions.

Chemical Reactivity and Strategic Considerations

The synthetic utility of this compound is primarily centered around the reactivity of the C6-Br bond in palladium-catalyzed cross-coupling reactions. The choice of the appropriate catalytic system is crucial for achieving high yields and clean conversions. The isoquinoline nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, the use of bulky, electron-rich phosphine ligands is often essential to promote the desired catalytic cycle and minimize undesirable side reactions.[3]

This guide will focus on three of the most powerful and widely utilized cross-coupling methodologies in modern organic synthesis:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of 6-aryl and 6-heteroaryl-8-fluoroisoquinolines.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to the synthesis of 6-amino-8-fluoroisoquinolines.[4]

  • Sonogashira Coupling: For the formation of C-C triple bonds, yielding 6-alkynyl-8-fluoroisoquinolines.

The following sections will provide detailed, step-by-step protocols for each of these transformations, along with insights into the rationale behind the choice of reagents and reaction conditions.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-8-fluoroisoquinolines

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, making it an invaluable tool for the synthesis of biaryl and heteroaryl compounds.[5] In the context of this compound, this reaction allows for the introduction of a wide array of aromatic and heteroaromatic substituents at the 6-position, significantly expanding the chemical space for drug discovery.

Reaction Principle and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or its ester, and subsequent reductive elimination to afford the coupled product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine this compound, boronic acid, base, and solvent inert Degas and establish inert atmosphere (Ar/N2) reagents->inert catalyst Add Pd catalyst and ligand inert->catalyst heat Heat to reaction temperature catalyst->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor quench Cool and quench the reaction monitor->quench extract Aqueous work-up and extraction quench->extract purify Column chromatography extract->purify

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-8-fluoroisoquinoline

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) to the flask under a positive flow of argon.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 6-(4-methoxyphenyl)-8-fluoroisoquinoline.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10085-95
24-Acetylphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O9080-90
33-Pyridylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane11075-85
4Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8570-80

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Part 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-8-fluoroisoquinolines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[6] This transformation is of paramount importance in medicinal chemistry, as the introduction of an amino group provides a key site for further derivatization and for modulating the pharmacological properties of a molecule.

Reaction Principle and Workflow

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine.[7]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine this compound, amine, base, and solvent inert Degas and establish inert atmosphere (Ar/N2) reagents->inert catalyst Add Pd catalyst and ligand inert->catalyst heat Heat to reaction temperature catalyst->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor quench Cool and quench the reaction monitor->quench extract Aqueous work-up and extraction quench->extract purify Column chromatography extract->purify

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol: Synthesis of 6-(Morpholino)-8-fluoroisoquinoline

This protocol details a representative procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add this compound (1.0 equiv.), cesium carbonate (1.5 equiv.), Pd₂(dba)₃ (0.025 equiv.), and Xantphos (0.05 equiv.) to an oven-dried vial.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv.).

  • Seal the vial and heat the reaction mixture at 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 6-(morpholino)-8-fluoroisoquinoline.

Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions

EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ / BINAPNaOtBuToluene10075-85
2PiperidinePd(OAc)₂ / RuPhosK₂CO₃Dioxane11080-90
3BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene11070-80
4tert-ButylaminePd(OAc)₂ / BrettPhosLHMDSTHF8065-75

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Part 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-8-fluoroisoquinolines

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and can possess interesting biological and material properties.

Reaction Principle and Workflow

The Sonogashira reaction is typically co-catalyzed by palladium and copper. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to afford the alkynylated product.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine this compound, terminal alkyne, base, and solvent inert Degas and establish inert atmosphere (Ar/N2) reagents->inert catalyst Add Pd and Cu catalysts inert->catalyst heat Stir at appropriate temperature catalyst->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor quench Filter and concentrate monitor->quench extract Aqueous work-up and extraction quench->extract purify Column chromatography extract->purify

Caption: General workflow for the Sonogashira coupling of this compound.

Detailed Experimental Protocol: Synthesis of 6-(Phenylethynyl)-8-fluoroisoquinoline

This protocol outlines a representative procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Seal the flask with a rubber septum and evacuate and backfill with argon three times.

  • Add anhydrous THF and triethylamine (2.0 equiv.) via syringe.

  • Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-(phenylethynyl)-8-fluoroisoquinoline.

Data Presentation: Illustrative Sonogashira Coupling Reactions

EntryTerminal Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT80-90
21-HexynePd(PPh₃)₄ / CuIi-Pr₂NHDMF6075-85
3Propargyl alcoholPd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile8070-80
44-EthynylanisolePd₂(dba)₃ / AsPh₃ / CuIEt₃NToluene9080-90

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in this application note—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide efficient and reliable methods for the derivatization of the 6-position of the isoquinoline core. The resulting 6-substituted-8-fluoroisoquinoline derivatives are of significant interest for drug discovery programs, particularly in the fields of oncology, infectious diseases, and neuroscience. The continued exploration of novel catalytic systems and the development of new synthetic methodologies will undoubtedly further expand the utility of this valuable scaffold in the quest for new and improved therapeutic agents.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1461-1473.
  • Chen, Y., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 118, 130081.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Chemistry, 29(12), 2735-2739.
  • Hassan, A. S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2901-2909.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Nandakumar, P. (2025). Heterocycles: Revolutionizing Drug Discovery and Therapeutics. Medicinal Chemistry, 15(6).
  • Razafindrainibe, F., et al. (2020). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2020(39), 6245-6254.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. (2025). BenchChem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (2025). BenchChem.
  • Heterocyclic Compounds in Medicinal Chemistry. (2020). MDPI Books.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
  • Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry. (2025). BenchChem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry. (2019). PMC - PubMed Central.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2017).
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
  • Heterocyclic Compounds in Medicinal Chemistry. (2021). MDPI Books.
  • Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]

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Biological screening assays for 6-Bromo-8-fluoroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Biological Screening of 6-Bromo-8-fluoroisoquinoline Derivatives

Authored by: A Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] The introduction of halogen substituents, such as bromine and fluorine, can significantly enhance binding affinity and modulate the pharmacological profile of these molecules.[1][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust biological screening of novel this compound derivatives. We present a strategic, multi-tiered screening cascade, beginning with a high-throughput biochemical assay to identify direct inhibitors of a key oncogenic target, followed by essential cell-based assays to evaluate cytotoxicity and pathway-specific activity in a physiologically relevant context. Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of Halogenated Isoquinolines

Isoquinoline and its related heterocyclic analogs, quinazolines, are core components of numerous FDA-approved drugs, particularly in oncology.[4] Their planar structure allows for effective interaction with ATP-binding pockets of protein kinases, a major class of drug targets.[5][6] Research into substituted quinolines has demonstrated potent antiproliferative activity against various cancer cell lines.[3][7] Specifically, the presence of a halogen at the 6-position of a related quinazoline ring has been shown to improve anticancer effects.[4]

The this compound scaffold represents a promising area for novel drug discovery. The dual halogenation at distinct positions may confer unique electronic properties that enhance target specificity and potency.[1] This application note outlines a logical and efficient screening workflow to identify and characterize derivatives with potential as anticancer agents, focusing on protein kinase inhibition.

The Screening Cascade: A Strategic Approach

A successful screening campaign efficiently funnels a large number of compounds through progressively more complex assays to identify a few promising leads. Our proposed cascade prioritizes a high-throughput biochemical screen to find direct target binders, followed by cellular assays to confirm biological activity and eliminate artifacts.

G cluster_0 Screening Workflow Compound Library Compound Library Primary Screen Primary Screen (Biochemical Kinase Assay) Compound Library->Primary Screen High-Throughput Secondary Screens Secondary Screens (Cell-Based Assays) Primary Screen->Secondary Screens Identify 'Hits' Hit Confirmation Hit Confirmation & Validation Secondary Screens->Hit Confirmation Confirm Cellular Activity Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization Validate Mechanism

Caption: A logical workflow for screening this compound derivatives.

Compound Management and Preparation

The accuracy of any screening assay begins with proper compound handling. Trivial errors at this stage can invalidate entire datasets.

Protocol 3.1: Preparation of Compound Stock Solutions

  • Solubilization: Dissolve this compound derivatives in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock, typically 10-20 mM. DMSO is the solvent of choice for most high-throughput screening (HTS) campaigns due to its ability to dissolve a wide range of organic molecules.[8]

  • Aliquoting and Storage: Aliquot the primary stock into single-use volumes in low-binding tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the assay, thaw a fresh aliquot and prepare intermediate working solutions by serial dilution in DMSO. These are then used to create the final assay concentrations. This process of serial dilution minimizes pipetting errors associated with handling very small volumes.

  • Final Concentration: The final concentration of DMSO in the assay well should be kept constant across all conditions and should not exceed 0.5-1% to avoid solvent-induced cytotoxicity or assay interference.

Primary Screen: Biochemical Kinase Inhibition Assay

Protein kinases are a highly "druggable" target class, and their dysregulation is a hallmark of many cancers.[5][9] A biochemical assay allows for the direct measurement of a compound's effect on a purified enzyme, free from the complexities of a cellular environment.[10] We will describe a Fluorescence Polarization (FP) assay, a robust and homogenous method ideal for HTS.[11]

4.1. Principle of the Fluorescence Polarization (FP) Assay

FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[12][13]

  • A small, fluorescently labeled peptide substrate (the tracer) tumbles rapidly in solution, leading to significant depolarization of emitted light when excited with polarized light. The result is a low FP signal .

  • When the tracer binds to a large protein kinase, the entire complex tumbles much more slowly. This results in less depolarization and a high FP signal .

  • An inhibitor compound that binds to the kinase's active site will compete with and displace the tracer, causing the FP signal to decrease. This signal reduction is directly proportional to the inhibitor's potency.

G cluster_0 Low Polarization cluster_1 High Polarization tracer Tracer (Fast Tumbling) light_out_low Depolarized Light tracer->light_out_low Emission light_in_low Polarized Light light_in_low->tracer Excitation kinase Kinase complex Kinase-Tracer Complex (Slow Tumbling) kinase->complex light_out_high Polarized Light complex->light_out_high Emission light_in_high Polarized Light light_in_high->complex Excitation tracer_high Tracer tracer_high->complex

Caption: Principle of Fluorescence Polarization for kinase binding assays.

4.2. Protocol: FP-Based Kinase Inhibition Assay

This protocol must be optimized for the specific kinase and tracer pair.[14]

Materials:

  • Purified, active protein kinase of interest.

  • Fluorescently labeled peptide tracer specific to the kinase.

  • Assay Buffer: e.g., 30 mM HEPES pH 7.4, 250 mM NaCl, 10% glycerol, 1 mM DTT.[15]

  • 384-well, low-volume, non-binding black plates.

  • Test compounds (this compound derivatives).

  • Known potent inhibitor (Positive Control).

  • DMSO (Negative Control).

Procedure:

  • Reagent Preparation: Prepare solutions of kinase and tracer in Assay Buffer. The optimal concentrations must be predetermined by titrating the kinase against a fixed tracer concentration (e.g., 0.1-0.4 nM) to find a concentration that yields ~75% of the maximal binding signal.[12][14] This ensures the assay is sensitive to competitive inhibition.

  • Compound Plating: Using an acoustic dispenser or multichannel pipette, add 50-100 nL of test compounds, positive control, and negative control (DMSO) to the appropriate wells of the 384-well plate.

  • Kinase Addition: Add 10 µL of the kinase solution to all wells except those designated for the "tracer only" control.

  • Tracer Addition: Add 10 µL of the tracer solution to all wells. The final volume is 20 µL.

  • Incubation: Seal the plate, centrifuge briefly (1 min at 1000 rpm) to collect contents at the bottom, and incubate for 60-90 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a microplate reader equipped for FP, using appropriate excitation and emission filters for the chosen fluorophore.

4.3. Data Analysis and Presentation

The primary output is the millipolarization (mP) value. The percent inhibition is calculated relative to the high (0% inhibition, DMSO) and low (100% inhibition, potent inhibitor) controls.

Formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

For hits identified in the primary screen, a dose-response curve is generated by testing a range of compound concentrations (typically an 8- to 12-point curve). The IC₅₀ (half-maximal inhibitory concentration) is determined by fitting the data to a four-parameter logistic model.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)
BFI-00192.40.78
BFI-00212.1> 50
BFI-00378.62.31
BFI-00485.31.15

Secondary Screens: Cell-Based Assays

A compound that is active in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux.[16] Therefore, cell-based assays are critical for validating hits.[17][18]

5.1. Cell Viability Assay (MTT Assay)

The first step is to determine if the compounds are cytotoxic to cancer cells. The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[19][21] The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[20]

Protocol 5.1.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells into a 96-well clear plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (final DMSO concentration <0.5%). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[22][23]

  • Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. An EC₅₀ (half-maximal effective concentration) value is determined from the dose-response curve.

5.2. Cellular Pathway Modulation (Luciferase Reporter Assay)

To confirm that the compound's cytotoxic effect is linked to the inhibition of the intended kinase and its downstream signaling pathway, a reporter gene assay is an invaluable tool.[24][25] For example, if the target kinase is involved in activating the NF-κB pathway, a luciferase reporter driven by an NF-κB response element can be used.

Principle: A reporter vector is constructed where the expression of a reporter gene (e.g., Firefly luciferase) is controlled by a promoter containing specific response elements (e.g., NF-κB binding sites). When the signaling pathway is activated, transcription factors bind to these elements, driving luciferase expression. An inhibitor of the pathway will block this process, leading to a decrease in the luminescent signal. A second, constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency and cell number.[25]

G cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Kinase_Cascade Target Kinase (IKK) Receptor->Kinase_Cascade NFkB_Complex IκB - NF-κB Kinase_Cascade->NFkB_Complex Phosphorylates IκB Inhibitor BFI Compound Inhibitor->Kinase_Cascade Inhibition NFkB NF-κB NFkB_Complex->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Reporter_Gene NF-κB Response Element -> Luciferase Gene Luciferase Luciferase Protein Reporter_Gene->Luciferase Transcription & Translation Light Light Signal Luciferase->Light + Substrate

Caption: Mechanism of an NF-κB luciferase reporter assay for screening kinase inhibitors.

Protocol 5.2.1: Dual-Luciferase® Reporter Assay

  • Transfection: Co-transfect host cells (e.g., HEK293T) with the NF-κB Firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to recover for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with the test compounds or controls for 1-2 hours.

  • Pathway Stimulation: Induce the NF-κB pathway by adding a known agonist (e.g., TNF-α) to all wells except the unstimulated control. Incubate for an additional 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them by adding Passive Lysis Buffer.

  • Luminescence Measurement: Using a luminometer with dual injectors, sequentially measure the Firefly and Renilla luciferase activities according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of the stimulated signal caused by the compound.

Ensuring Trustworthiness: Assay Validation

Every protocol must be a self-validating system. For high-throughput assays, the Z-factor (Z') is a statistical parameter used to quantify the robustness and suitability of an assay for screening.

Z-Factor Formula: Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|] Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

Z' ValueAssay Quality
1.0Ideal
> 0.5Excellent
0 to 0.5Marginal
< 0Unsuitable

An assay with a Z' factor greater than 0.5 is considered robust and reliable for HTS. This calculation should be performed during assay development and periodically during screening to ensure data quality. It is also crucial to run counter-screens to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds or luciferase inhibitors), which are a common source of false-positive results.[26]

References

  • National Institutes of Health (NIH). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • PubMed. (2005). High-throughput screening for kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • Nanoshel. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Principles of early drug discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. Retrieved from [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • PubMed. (2025). Luciferase Reporter Assay for Determining the Signaling Activity of Interferons. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • ACS Publications. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Fluorescence polarization (FP) assay. Retrieved from [Link]

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  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • PubMed. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

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In Vitro Evaluation of 6-Bromo-8-fluoroisoquinoline Analogs: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer and enzyme inhibitory effects.[1][2] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the biological activity of these compounds, making the 6-Bromo-8-fluoroisoquinoline core a compelling template for the design of novel therapeutic agents.[3] Preliminary investigations into halogenated isoquinolines suggest their potential as anticancer agents, possibly through mechanisms involving the inhibition of key cellular processes like cell proliferation and survival.[4][5]

This guide provides a comprehensive framework for the in vitro evaluation of novel this compound analogs. It is designed for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this promising class of compounds. The protocols outlined herein are intended to provide a robust and logical workflow, from initial cytotoxicity screening to more detailed mechanistic studies.

Strategic Workflow for In Vitro Evaluation

A systematic approach is crucial for the efficient and informative evaluation of novel compounds. The following workflow is recommended for characterizing this compound analogs, starting with broad phenotypic assays and progressing to more specific target-based and mechanistic investigations.

In Vitro Evaluation Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification Cytotoxicity Assays Cytotoxicity Assays Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assays->Cell Cycle Analysis Active Compounds Apoptosis Assays Apoptosis Assays Cytotoxicity Assays->Apoptosis Assays Active Compounds Kinase Inhibition Assays Kinase Inhibition Assays Cell Cycle Analysis->Kinase Inhibition Assays Informed Hypothesis Apoptosis Assays->Kinase Inhibition Assays Informed Hypothesis

Caption: A logical workflow for the in vitro evaluation of this compound analogs.

Phase 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability. These assays provide a quantitative measure of the compound's potency and are essential for selecting promising candidates and determining appropriate concentration ranges for subsequent mechanistic studies.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Rationale: This assay is a robust, high-throughput method for initial screening of a large number of compounds to determine their half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[6]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]

Rationale: This assay serves as an excellent orthogonal method to the MTT assay, as it directly measures cell membrane integrity and cytotoxicity, rather than metabolic activity.[7]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Assay Principle Endpoint Advantages Considerations
MTT Measures metabolic activity of viable cells.Colorimetric (Formazan)High-throughput, well-established.Can be affected by compounds that alter cellular metabolism.
LDH Measures release of LDH from damaged cells.ColorimetricDirect measure of cytotoxicity, good for orthogonal validation.Less sensitive for early apoptotic events.

Phase 2: Unraveling the Mechanism of Action

Once the cytotoxic potential of the this compound analogs has been established, the next logical step is to investigate the underlying mechanisms of cell death. Key cellular processes to examine are the cell cycle and apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation. This assay can reveal if the compounds induce such an arrest.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound analogs at their IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: Induction of apoptosis is a hallmark of many effective anticancer drugs. This assay quantifies the extent to which the compounds induce programmed cell death.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Apoptosis Detection cluster_0 Cell Population Viable Viable Early Apoptotic Early Apoptotic Viable->Early Apoptotic Annexin V+ / PI- Necrotic Necrotic Viable->Necrotic Annexin V- / PI+ Late Apoptotic Late Apoptotic Early Apoptotic->Late Apoptotic Annexin V+ / PI+

Caption: Differentiation of cell populations in an Annexin V/PI apoptosis assay.

Phase 3: Investigating Potential Molecular Targets

Based on the known activities of many isoquinoline derivatives, protein kinases are a highly probable class of molecular targets.[8] Kinase inhibition can lead to the observed effects on cell cycle and apoptosis.

Protocol 5: In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted for various kinases. It measures the ability of the this compound analogs to inhibit the activity of a specific kinase.

Rationale: Identifying the specific kinase(s) inhibited by the compounds is a critical step in understanding their mechanism of action and for further lead optimization.[9]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer, a solution of the purified kinase enzyme, a specific substrate for the kinase, and a stock solution of ATP.

  • Reaction Setup: In a microplate, add the kinase buffer, the kinase enzyme, and the this compound analog at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding the substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C or 37°C for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods such as:

    • Radiolabeling: Using [γ-³²P]ATP and detecting the incorporated radioactivity.

    • Antibody-based detection: Using a phosphorylation-specific antibody in an ELISA or Western blot format.

    • Luminescence-based assays: Using commercial kits that measure the amount of ADP produced.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.[9]

Kinase Assay Readout Principle Advantages Considerations
Radiolabeling Measures incorporation of ³²P from ATP into the substrate.High sensitivity, direct measurement.Requires handling of radioactive materials.
Antibody-based Uses antibodies to detect phosphorylated substrate.Specific, non-radioactive.Antibody availability and specificity can be limiting.
Luminescence Measures ADP production, which is proportional to kinase activity.High-throughput, sensitive, non-radioactive.Indirect measurement, potential for assay interference.

Conclusion

The in vitro evaluation of this compound analogs requires a multi-faceted approach to fully characterize their biological activity. The protocols detailed in this guide provide a systematic and logical progression from initial screening to mechanistic elucidation and target identification. By employing this workflow, researchers can efficiently identify promising lead compounds and gain valuable insights into their mechanisms of action, paving the way for further preclinical and clinical development. The unique substitution pattern of these analogs warrants thorough investigation, as they may hold the key to novel and effective therapeutic agents.

References

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025). Retrieved from [Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines - NIH. (n.d.). Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. (2025). Retrieved from [Link]

  • In silico target fishing and pharmacological profiling for the isoquinoline alkaloids of Macleayacordata (Bo Luo Hui) - PMC. (2015). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021). Retrieved from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024). Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC - NIH. (2023). Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved from [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of bisindenoisoquinolines as topoisomerase I inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Kinase Screening Assay Services - Reaction Biology. (n.d.). Retrieved from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. (2025). Retrieved from [Link]

  • Conformational analyses and MO studies of f152A1 and its analogues as potent protein kinase inhibitors - PubMed. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-8-fluoroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important building block. Our aim is to provide practical, experience-driven advice to help you optimize your synthetic route, improve yields, and ensure the purity of your final product.

I. Strategic Approach to the Synthesis of this compound

The synthesis of this compound presents a unique challenge due to the need for precise regiochemical control in the introduction of two different halogen substituents onto the isoquinoline core. A common and effective strategy involves a multi-step approach starting from a commercially available, appropriately substituted aniline. The Pomeranz-Fritsch reaction is a robust and frequently employed method for the construction of the isoquinoline ring system.[1][2]

A plausible and efficient synthetic pathway is outlined below. This guide will address potential issues that may arise at each key stage of this process.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Starting Material Selection and Initial Condensation

Question 1: What is a suitable starting material for the synthesis of this compound, and what initial reaction is recommended?

Answer: A highly effective and commercially available starting material is 3-Bromo-5-fluoroaniline. The synthesis commences with the condensation of this aniline with aminoacetaldehyde dimethyl acetal to form the corresponding N-(3-bromo-5-fluorophenyl)aminoacetaldehyde dimethyl acetal. This reaction is a critical first step in assembling the precursor for the subsequent cyclization to form the isoquinoline ring.

Troubleshooting Common Issues in the Condensation Step:

  • Low Yield of the Acetal:

    • Cause: Incomplete reaction or decomposition of the starting materials.

    • Solution: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the acetal. The use of a Dean-Stark apparatus to remove water can be beneficial.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Formation of Side Products:

    • Cause: Self-condensation of the aminoacetaldehyde dimethyl acetal or polymerization of the aniline.

    • Solution: Control the reaction temperature carefully. Running the reaction at a moderate temperature (e.g., gentle reflux) can minimize side reactions. The slow, dropwise addition of one reagent to the other can also help to control the reaction.

B. Cyclization to Form the Isoquinoline Core

Question 2: Which cyclization method is most effective for forming the this compound ring, and what are the critical parameters?

Answer: The Pomeranz-Fritsch reaction is a well-established and reliable method for the acid-catalyzed cyclization of benzalaminoacetals to form isoquinolines.[1][2][4] In this case, the N-(3-bromo-5-fluorophenyl)aminoacetaldehyde dimethyl acetal is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to induce cyclization.

Key Parameters for Successful Cyclization:

ParameterRecommended ConditionRationale
Acid Catalyst Concentrated Sulfuric Acid or PPAProvides the necessary acidic environment for electrophilic aromatic substitution.
Temperature 0°C to room temperature (initially), then gentle heatingCareful temperature control is crucial to prevent charring and side reactions.[5]
Reaction Time 2-12 hoursMonitor by TLC to determine completion.

Troubleshooting the Pomeranz-Fritsch Cyclization:

  • Low Yield of this compound:

    • Cause: Incomplete cyclization, decomposition of the starting material or product in the strong acid, or formation of isomeric products. The electron-withdrawing nature of the fluorine and bromine atoms can deactivate the aromatic ring towards electrophilic substitution.

    • Solution:

      • Optimize Acid Strength and Temperature: Experiment with different concentrations of sulfuric acid or use PPA, which can sometimes give cleaner reactions at lower temperatures.

      • Extended Reaction Time: Due to the deactivated ring, a longer reaction time may be necessary. Monitor the reaction closely by TLC.

      • Alternative Cyclization Catalysts: Consider using milder Lewis acids as catalysts.

  • Formation of the 5-Bromo-7-fluoroisoquinoline Isomer:

    • Cause: Lack of complete regioselectivity in the cyclization step. Electrophilic attack can potentially occur at the position ortho to the amino group that is not sterically hindered.

    • Solution: This is a significant challenge in isoquinoline synthesis. Lowering the reaction temperature can sometimes improve regioselectivity.[5] Careful purification by column chromatography or fractional crystallization is essential to separate the desired isomer.

  • Product Degradation/Charring:

    • Cause: The reaction is too exothermic, or the temperature is too high. Strong acids can cause decomposition of organic molecules.

    • Solution: Add the acetal precursor to the cold acid slowly and with vigorous stirring to dissipate heat. Maintain a controlled temperature throughout the reaction.

III. Experimental Protocols

Detailed Step-by-Step Methodology for the Pomeranz-Fritsch Synthesis
  • Step 1: Synthesis of N-(3-bromo-5-fluorobenzyl)-2,2-dimethoxyethanamine

    • To a solution of 3-bromo-5-fluorobenzaldehyde (1 equivalent) in anhydrous toluene, add 2,2-dimethoxyethylamine (1.1 equivalents).

    • Reflux the mixture using a Dean-Stark apparatus for 12 hours to remove water.[3]

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine.

    • Dissolve the crude imine in methanol and cool to 0°C.

    • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.

  • Step 2: Cyclization to this compound

    • Cool concentrated sulfuric acid (10 volumes) to 0°C in an ice bath.

    • Slowly add the N-(3-bromo-5-fluorobenzyl)-2,2-dimethoxyethanamine (1 equivalent) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 40-50°C for 4-6 hours.

    • Monitor the reaction progress by TLC (a 1:1 mixture of hexane and ethyl acetate is a good starting point for the mobile phase).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Basify the aqueous solution with a cold concentrated sodium hydroxide solution to pH 8-9.

    • Extract the product with dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

IV. Visualization of the Synthetic Pathway and Troubleshooting

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow A 3-Bromo-5-fluoroaniline B Condensation with Aminoacetaldehyde Dimethyl Acetal A->B Step 1 C N-(3-bromo-5-fluorophenyl) aminoacetaldehyde dimethyl acetal B->C D Pomeranz-Fritsch Cyclization (H2SO4) C->D Step 2 E This compound D->E F Purification (Column Chromatography) E->F Step 3 G Pure this compound F->G

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Cyclization Yield

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Is there evidence of starting material remaining? Start->Q1 A1_Yes Increase reaction time or temperature moderately. Q1->A1_Yes Yes Q2 Is there significant charring or decomposition? Q1->Q2 No End Yield Improved A1_Yes->End A2_Yes Decrease reaction temperature. Add substrate to cold acid slowly. Q2->A2_Yes Yes Q3 Are isomeric byproducts detected by NMR/LC-MS? Q2->Q3 No A2_Yes->End A3_Yes Optimize reaction temperature for better regioselectivity. Employ careful chromatographic separation. Q3->A3_Yes Yes A3_Yes->End

Caption: Decision tree for troubleshooting low cyclization yield.

V. References

  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Cook, D. J., & Stamper, M. (1947). The Pomeranz-Fritsch Synthesis of Isoquinoline. Journal of the American Chemical Society, 69(7), 1867–1869.

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines. Chemical Reviews, 48(3), 611–649.

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.

  • Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction: a new mechanism. Tetrahedron, 36(10), 1279–1300.

  • MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(9), 2329. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

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Technical Support Center: 6-Bromo-8-fluoroisoquinoline Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-8-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common synthetic transformations involving this versatile building block. The insights provided herein are grounded in established mechanistic principles and field-proven methodologies to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule presents two primary sites for functionalization. The C-6 position, bearing the bromine atom, is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The bromine atom serves as an excellent leaving group in these transformations. The isoquinoline nitrogen atom can act as a Lewis base, potentially coordinating to the metal catalyst, which can influence reaction kinetics. The C-8 fluorine atom is generally stable but can activate the ring system and influence the electronic properties of the molecule.

Q2: I'm planning a Suzuki-Miyaura coupling reaction. What are the initial conditions you would recommend?

A2: For a successful Suzuki-Miyaura coupling, a good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., SPhos, XPhos). An inorganic base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid.[1] A common solvent system is a mixture of an organic solvent like dioxane or toluene with water.

Q3: For a Buchwald-Hartwig amination, what factors should I consider when choosing between a primary and a secondary amine?

A3: The choice of amine can significantly impact the reaction conditions. Primary amines may require different ligands (e.g., BrettPhos is often effective) compared to secondary amines (where RuPhos or Xantphos might be suitable).[2] Steric hindrance on both the amine and the isoquinoline can affect the reaction rate and yield. For sterically demanding couplings, more electron-rich and bulky phosphine ligands are often necessary to promote efficient reductive elimination.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling this compound with various boronic acids or esters. However, challenges such as low yield, incomplete conversion, and side product formation can arise.

Issue 1: Low to No Yield of the Desired 6-Aryl-8-fluoroisoquinoline

If you are experiencing low or no yield of your desired product, consider the following troubleshooting steps, starting with the most likely culprits.

cluster_start Start Troubleshooting cluster_cause Potential Causes & Solutions cluster_solutions Detailed Actions start Low/No Yield Observed catalyst Inactive Catalyst System start->catalyst Is the catalyst active? base Insufficient Base Strength/Solubility start->base Is the base effective? boronic_acid Boronic Acid Decomposition start->boronic_acid Is the boronic acid stable? conditions Suboptimal Reaction Conditions start->conditions Are conditions optimized? solution_catalyst Action: 1. Use a pre-catalyst (e.g., SPhos Pd G3). 2. Screen different phosphine ligands (SPhos, XPhos, RuPhos). 3. Ensure inert atmosphere (N2/Ar). catalyst->solution_catalyst solution_base Action: 1. Switch to a stronger or more soluble base (e.g., Cs2CO3, K3PO4). 2. Ensure anhydrous conditions if using a non-aqueous system. base->solution_base solution_boronic_acid Action: 1. Use fresh, high-purity boronic acid. 2. Consider using a boronic ester (e.g., pinacol ester) for stability. 3. Add boronic acid slowly or in portions. boronic_acid->solution_boronic_acid solution_conditions Action: 1. Increase reaction temperature in increments (e.g., 80°C to 110°C). 2. Increase catalyst loading (e.g., 1-2 mol% to 5 mol%). 3. Screen different solvents (Dioxane, Toluene, THF). conditions->solution_conditions cluster_start Start Troubleshooting cluster_cause Potential Causes & Solutions cluster_solutions Detailed Actions start Inefficient Amination ligand Suboptimal Ligand start->ligand Is the ligand promoting reductive elimination? base Incorrect Base start->base Is the amine being effectively deprotonated? temp Insufficient Temperature start->temp Is there enough energy for the reaction? solution_ligand Action: 1. Screen bulky biarylphosphine ligands (e.g., Xantphos, t-BuXPhos). 2. Increase ligand-to-palladium ratio. ligand->solution_ligand solution_base Action: 1. Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). 2. Ensure base is fresh and properly handled. base->solution_base solution_temp Action: 1. Increase reaction temperature. 2. Consider using a higher-boiling solvent like toluene or xylene. temp->solution_temp

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Technical Support Center: Troubleshooting the Suzuki Coupling of 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-8-fluoroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific reaction in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this transformation, ensuring both technical accuracy and practical success. This document is structured to anticipate and directly address the specific challenges you may encounter, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions regarding the Suzuki coupling of this compound.

Q1: What are the key challenges when performing a Suzuki coupling with this compound?

The primary challenges with this substrate stem from its electronic and structural properties. The isoquinoline core is a π-deficient heteroaromatic system, which can influence the oxidative addition step. The presence of an electron-withdrawing fluorine atom at the 8-position further modulates the electron density of the aromatic ring. Additionally, the nitrogen atom in the isoquinoline ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or side reactions. Careful selection of the catalyst, ligand, base, and solvent system is crucial to overcome these challenges.

Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?

For Suzuki couplings of heteroaryl bromides, particularly electron-deficient ones, palladium catalysts with electron-rich and bulky phosphine ligands are often a good choice.[1][2][3] A robust starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or XPhos.[2] These ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle and can be effective for challenging substrates.[1][4]

Q3: Should I use a boronic acid or a boronic ester (e.g., a pinacol ester)?

The choice between a boronic acid and a boronic ester depends on several factors. Boronic acids are generally more reactive but can be prone to side reactions like protodeboronation (hydrolysis of the C-B bond) and homocoupling.[5][6] Boronic esters, such as pinacol esters, are often more stable, which can be advantageous for reactions that require prolonged heating or for substrates that are sensitive.[5] However, the transmetalation step with boronic esters can sometimes be slower. For initial experiments with this compound, using the corresponding boronic acid with carefully controlled conditions is a reasonable approach. If instability of the boronic acid is suspected, switching to a pinacol ester is a logical next step.

Q4: What is the role of the base in this reaction, and which one should I choose?

The base plays a critical role in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron species to facilitate the transmetalation step.[7] For the coupling of this compound, a moderately strong inorganic base is typically recommended. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common and effective choices.[2] The choice of base can also influence the rate of side reactions, so it may need to be optimized for a specific boronic acid partner.

The Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, a firm understanding of the reaction mechanism is essential. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) (Palladacycle) B->C D Transmetalation C->D R-B(OR')_2 Base E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Common Problems and Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. 2. Inefficient Oxidative Addition: The C-Br bond is not being broken. 3. Poor Quality Reagents: Degradation of the boronic acid or solvent impurities.1. Catalyst System: Ensure an appropriate pre-catalyst and ligand are used. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄. Ensure rigorous degassing of the solvent and reaction mixture to remove oxygen. 2. Ligand Choice: Switch to a more electron-rich and bulky ligand like SPhos or RuPhos to promote oxidative addition.[2] 3. Reagent Quality: Use freshly purchased or purified boronic acid. Ensure solvents are anhydrous and of high purity.
Formation of Homocoupling Product (R-R) 1. Oxygen in the Reaction: The presence of oxygen can promote the homocoupling of the boronic acid.[5][8] 2. High Reaction Temperature: Can lead to decomposition of the boronic acid and subsequent homocoupling.1. Degassing: Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5] 2. Temperature Control: Lower the reaction temperature and monitor the reaction progress over a longer period.
Significant Dehalogenation of Starting Material (Ar-H) 1. Presence of Protic Impurities: Water or other protic species can lead to protonolysis of the Ar-Pd intermediate. 2. Side Reaction with Solvent or Base: Some solvents or bases can act as hydride sources.[5]1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Solvent and Base Selection: Consider switching to a different solvent (e.g., from an alcohol to an ether like dioxane or THF). Use a non-coordinating base like K₃PO₄.
Protodeboronation of Boronic Acid 1. Presence of Water: Boronic acids can be susceptible to hydrolysis, especially at elevated temperatures.[5] 2. Base Strength: A very strong base can sometimes promote this side reaction.1. Use of Boronic Esters: Switch to a more stable boronic ester, such as a pinacol ester (R-Bpin).[5] 2. Milder Base: Try a milder base like KF or CsF.[7]

Troubleshooting Decision Tree

For a more systematic approach to problem-solving, the following decision tree can be utilized.

Troubleshooting_Flowchart Start Reaction Failure or Low Yield Check_SM Starting Material Consumed? Start->Check_SM No_Reaction No Reaction Check_SM->No_Reaction No Check_Side_Products Analyze Byproducts Check_SM->Check_Side_Products Yes Optimize_Catalyst Optimize Catalyst/Ligand Increase Temperature No_Reaction->Optimize_Catalyst SM_Present Significant Starting Material Remains SM_Present->Optimize_Catalyst Homocoupling Main Byproduct is Homocoupling (R-R) Check_Side_Products->Homocoupling Homocoupling Dehalogenation Main Byproduct is Dehalogenation (Ar-H) Check_Side_Products->Dehalogenation Dehalogenation Other_Issues Other/Complex Mixture Check_Side_Products->Other_Issues Other Improve_Degassing Improve Degassing Lower Temperature Homocoupling->Improve_Degassing Anhydrous_Conditions Ensure Anhydrous Conditions Change Solvent/Base Dehalogenation->Anhydrous_Conditions Check_Boronic_Acid Check Boronic Acid Stability Use Boronic Ester Other_Issues->Check_Boronic_Acid

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Technical Support Center: Optimizing the Synthesis of 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 6-Bromo-8-fluoroisoquinoline. This guide is structured to provide researchers, scientists, and professionals in drug development with practical, in-depth solutions to common challenges encountered during its synthesis. Drawing upon established principles of organic chemistry and field-tested insights, this document aims to be a comprehensive resource for troubleshooting and optimizing your experimental outcomes.

Introduction to the Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. The strategic placement of the bromine and fluorine atoms provides distinct electronic properties and metabolic handles, making it a desirable scaffold for novel therapeutics. However, the synthesis of this molecule can be challenging, often plagued by low yields and the formation of difficult-to-separate impurities. The electron-withdrawing nature of the halogen substituents can deactivate the aromatic ring, making the key cyclization step of common isoquinoline syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, less efficient.

This guide will focus on a plausible and common synthetic strategy, the Bischler-Napieralski reaction, to illustrate troubleshooting principles. Many of these principles are also applicable to other synthetic routes.

Proposed Synthetic Pathway: Bischler-Napieralski Approach

A logical and frequently employed method for constructing the isoquinoline core is the Bischler-Napieralski reaction. This involves the cyclization of a β-arylethylamide using a dehydrating agent. The proposed pathway to this compound is outlined below.

Bischler-Napieralski Synthesis cluster_0 Precursor Synthesis cluster_1 Bischler-Napieralski Cyclization & Aromatization 3-Bromo-5-fluorobenzaldehyde 3-Bromo-5-fluorobenzaldehyde Intermediate_A 1-(3-Bromo-5-fluorophenyl)-2-nitroethene 3-Bromo-5-fluorobenzaldehyde->Intermediate_A Henry Reaction Nitromethane Nitromethane Nitromethane->Intermediate_A Intermediate_B 2-(3-Bromo-5-fluorophenyl)ethanamine Intermediate_A->Intermediate_B Reduction (e.g., LiAlH4) Intermediate_C N-[2-(3-Bromo-5-fluorophenyl)ethyl]formamide Intermediate_B->Intermediate_C Formylation (e.g., Ac2O, HCOOH) Intermediate_D 6-Bromo-8-fluoro-3,4-dihydroisoquinoline Intermediate_C->Intermediate_D Cyclization (e.g., POCl3) Target_Molecule This compound Intermediate_D->Target_Molecule Dehydrogenation (e.g., Pd/C)

Caption: Proposed Bischler-Napieralski synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.

Precursor Synthesis: N-[2-(3-Bromo-5-fluorophenyl)ethyl]formamide

Q1: The initial Henry reaction between 3-Bromo-5-fluorobenzaldehyde and nitromethane is giving a low yield. What could be the cause?

A1: The Henry reaction is a base-catalyzed nitroaldol reaction. Low yields can often be attributed to several factors:

  • Base Strength and Stoichiometry: The choice of base is critical. A base that is too strong can lead to side reactions, including the polymerization of the aldehyde. A weak base may not be sufficient to deprotonate the nitromethane effectively.

    • Recommendation: Start with a milder base like sodium acetate or triethylamine. If the reaction is still sluggish, you can cautiously try a stronger base like sodium hydroxide, but ensure careful temperature control (0-5 °C) to minimize side reactions. Ensure at least a stoichiometric amount of base is used relative to the nitromethane.

  • Reaction Temperature: This reaction is exothermic. Poor temperature control can lead to the formation of byproducts.

    • Recommendation: Maintain the reaction temperature between 0-25 °C. Adding the base slowly to the mixture of aldehyde and nitromethane can help manage the exotherm.

  • Purity of Reactants: Impurities in the 3-Bromo-5-fluorobenzaldehyde, such as the corresponding carboxylic acid, can neutralize the base and inhibit the reaction.

    • Recommendation: Ensure your starting aldehyde is pure. If necessary, purify it by distillation or recrystallization before use.

Q2: The reduction of the nitroethene intermediate to the phenethylamine is resulting in a complex mixture of products. How can I improve the selectivity?

A2: The reduction of a nitro group can be challenging, and over-reduction or side reactions are common.

  • Choice of Reducing Agent: The choice of reducing agent is paramount for a clean reduction.

    • Recommendation: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is often effective for this transformation. However, it is non-selective and can reduce other functional groups. A milder and often more selective alternative is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like H₂ gas or ammonium formate. This method often gives cleaner reactions and higher yields.

  • Reaction Conditions: Temperature and pressure (for catalytic hydrogenation) are key parameters.

    • Recommendation: For LiAlH₄ reductions, maintain a low temperature (0 °C) during the addition and then allow the reaction to slowly warm to room temperature. For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer of hydrogen gas.

Bischler-Napieralski Cyclization and Dehydrogenation

Q3: The Bischler-Napieralski cyclization of the formamide precursor is giving a very low yield of the dihydroisoquinoline. What are the likely causes and solutions?

A3: This is the most critical and often lowest-yielding step. The electron-withdrawing effects of both the bromine and fluorine atoms deactivate the aromatic ring towards electrophilic substitution, which is the key mechanism of this reaction.[1][2]

  • Insufficiently Activating Conditions: Standard Bischler-Napieralski conditions (e.g., refluxing in POCl₃) may not be harsh enough for this deactivated substrate.[3]

    • Recommendation: Consider using stronger dehydrating agents or co-reagents. A mixture of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) can be more effective.[3] Polyphosphoric acid (PPA) at elevated temperatures is another powerful option. For particularly stubborn substrates, triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can be effective at lower temperatures.[4]

Reagent SystemTypical TemperatureConsiderations
POCl₃RefluxStandard, may be too mild for this substrate.
POCl₃ / P₂O₅RefluxMore powerful dehydrating conditions.[3]
Polyphosphoric Acid (PPA)100-160 °CHighly viscous, requires vigorous stirring.
Triflic Anhydride / 2-Chloropyridine-20 to 0 °CMilder conditions, but reagent is expensive.[4]
  • Side Reactions: At the high temperatures often required, polymerization and charring can be significant issues, leading to a tarry reaction mixture and low yields.[4]

    • Recommendation:

      • Ensure all reagents and solvents are anhydrous, as water can quench the dehydrating agents and lead to side reactions.

      • Add the formamide precursor slowly to the pre-heated dehydrating agent to maintain better control over the reaction exotherm.

      • Monitor the reaction closely by TLC and aim for the shortest possible reaction time to minimize decomposition.

Q4: I am observing the formation of a significant amount of a styrene-like byproduct. What is happening and how can I prevent it?

A4: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski reaction, proceeding through a retro-Ritter type mechanism.[3] This is more prevalent when the intermediate nitrilium ion is sterically hindered or when the aromatic ring is deactivated, making the desired intramolecular cyclization slower.

Troubleshooting_Side_Reaction Start Low Yield of Dihydroisoquinoline? Check_Byproducts TLC/LC-MS Analysis: Styrene-like byproduct observed? Start->Check_Byproducts Solution_1 Use Milder Cyclization Conditions: Tf₂O / 2-chloropyridine at low temp. Check_Byproducts->Solution_1 Yes No_Styrene Other issues: (See Q3 for low yield troubleshooting) Check_Byproducts->No_Styrene No Solution_3 Consider Alternative Route: Pomeranz-Fritsch may be less prone to this side reaction. Solution_1->Solution_3 Solution_2 Increase Reagent Concentration: May favor bimolecular side reactions.

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Technical Support Center: Purification of 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-8-fluoroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The unique electronic properties conferred by the bromine and fluorine substituents make this compound a valuable intermediate in the synthesis of novel therapeutics and functional materials.[1][2] However, these same features can present specific challenges during purification.

This document provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications. Our approach is rooted in explaining the fundamental chemistry behind each step, empowering you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound in a practical question-and-answer format.

Q1: My isolated product is an off-white or brownish solid, and my yield is lower than expected after column chromatography. What's happening?

A1: This is a common issue often related to the inherent basicity of the isoquinoline nitrogen and potential compound instability on silica gel.

  • Causality: The lone pair of electrons on the isoquinoline nitrogen (pKa ≈ 5.14) can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This interaction can lead to significant tailing of the product peak during elution, resulting in broader fractions that are cross-contaminated with impurities. In some cases, this strong binding can cause irreversible adsorption, leading to product loss on the column. The brownish discoloration suggests potential degradation on the acidic stationary phase.

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: Before loading your sample, pre-treat the silica gel. This is the most effective solution.

      • Method: Prepare your column slurry as usual, but add 0.5-1% triethylamine (NEt₃) or ammonia solution to the mobile phase. Elute the column with at least two column volumes of this neutralized solvent before loading your crude product.

      • Rationale: The amine base will neutralize the acidic silanol groups, preventing the isoquinoline nitrogen from binding strongly. This results in sharper peaks, better separation, and improved recovery.

    • Switch to a Deactivated Stationary Phase: If the issue persists, consider using an alternative to standard silica.

      • Options: Alumina (neutral or basic) can be an excellent alternative for purifying basic compounds. Alternatively, deactivated silica gel or silica treated with a reagent like silver nitrate (for specific impurities) can be used.

Q2: My ¹H NMR spectrum shows a clean product, but HPLC analysis reveals a significant impurity with a very similar retention time. How can I identify and remove it?

A2: This scenario strongly suggests the presence of a regioisomeric impurity, which can be notoriously difficult to separate due to nearly identical polarity and molecular weight.

  • Likely Impurities & Causality: During the synthesis, particularly in electrophilic bromination or fluorination steps, substitution can occur at other positions on the isoquinoline ring.[5][6][7] For example, depending on the synthetic route, you might have trace amounts of 5-Bromo-8-fluoroisoquinoline or 7-Bromo-8-fluoroisoquinoline. These isomers will have very similar physical properties to your target compound.

  • Troubleshooting & Resolution Strategy:

    • HPLC Optimization: Standard HPLC methods may not resolve these isomers. You must optimize your analytical method to confirm the impurity before attempting preparative scale separation.

      • Method: Decrease the ramp rate of your solvent gradient, try an isocratic hold, or switch to a different column stationary phase (e.g., a phenyl-hexyl column) which provides alternative selectivity based on π-π interactions.[8][9]

    • High-Resolution Column Chromatography: Use a higher-resolution setup for your flash chromatography.

      • Method: Employ a smaller particle size silica gel (e.g., 25-40 µm) and a long, narrow column. Run a very shallow solvent gradient identified from extensive TLC analysis. This can often provide the necessary resolution.

    • Recrystallization: This is often the most effective method for removing small amounts of isomeric impurities. The key is finding a solvent system where the desired isomer has significantly lower solubility than the undesired one, especially at lower temperatures. A detailed protocol is provided in Section 2.

    • Preparative HPLC: If all else fails and high purity (>99.5%) is essential, preparative reverse-phase HPLC is the ultimate solution. While costly and lower in throughput, it offers the highest possible resolution.[10]

Q3: My recrystallization attempts either result in the product "oiling out" or have very poor recovery. How do I develop a robust recrystallization protocol?

A3: This is a classic problem of solvent selection. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it surpasses its saturation point while the solution is still too warm for crystal lattice formation, leading to precipitation as a super-saturated liquid.

  • Causality & Systematic Approach: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C).

  • Solvent Screening Protocol:

    • Place ~20-30 mg of your crude material into several different test tubes.

    • To each tube, add a different solvent (see table below for suggestions) dropwise at room temperature. A good candidate will NOT dissolve the solid at room temperature.

    • Heat the tubes that did not show good solubility. A good solvent will dissolve the solid completely near its boiling point.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will produce a high yield of crystalline solid.

    • If no single solvent works, try a binary solvent system (e.g., Heptane/Toluene, Ethanol/Water).[5] Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.

| Solvent Selection Guide for this compound | | :--- | :--- | | Solvent Class | Specific Solvents to Try | Rationale & Comments | | Hydrocarbons | Heptane, Hexane, Cyclohexane | Low polarity. Likely to be a "poor" solvent. Good for precipitating the product from a more polar solvent. | | Aromatics | Toluene | Medium polarity. May work as a single solvent or in a binary system with heptane.[5] | | Ethers | Diethyl Ether, MTBE | Can be effective but low boiling points can make them tricky to handle. | | Alcohols | Isopropanol, Ethanol | Higher polarity. May dissolve impurities well while having lower solubility for the product upon cooling. | | Esters | Ethyl Acetate | A versatile mid-polarity solvent. Often a good starting point for screening. |

Section 2: Standard Operating Protocols (SOPs)

These protocols provide a validated starting point for your purification work.

SOP 1: Purification by Silica Gel Flash Column Chromatography

This protocol is designed to mitigate the issues of peak tailing and product loss associated with basic heterocycles.

  • Slurry Preparation:

    • In a beaker, combine silica gel (230-400 mesh) with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Add triethylamine (NEt₃) to the slurry to a final concentration of 0.5% (v/v). Swirl gently to mix.

  • Column Packing:

    • Secure a glass column with a stopcock. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[11]

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[11]

    • Open the stopcock and allow the solvent to drain until it is just above the top of the silica bed. Never let the column run dry. [11]

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Using a pipette, carefully apply the sample solution to the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica. Add a thin protective layer of sand on top of the silica bed.

  • Elution & Fraction Collection:

    • Carefully fill the column with the mobile phase (containing 0.5% NEt₃).

    • Begin elution, collecting fractions. Monitor the separation by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% Ethyl Acetate in Hexane) to elute your product.

  • Product Isolation:

    • Combine the pure fractions as determined by TLC or HPLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[12]

SOP 2: Purification by Recrystallization

This protocol uses a binary solvent system, a powerful technique for achieving high purity.[13]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of a "good" solvent (e.g., Toluene) and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Precipitation:

    • While hot, slowly add a "poor" solvent (e.g., Heptane) dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the "good" solvent (Toluene) until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold "poor" solvent (Heptane) to remove any residual soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

SOP 3: Purity Assessment by RP-HPLC

This is a standard method for determining the final purity of your material.[9]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a sample at ~0.5 mg/mL in Acetonitrile/Water (1:1).

  • Example Gradient:

    • Start at 30% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and re-equilibrate for 5 minutes.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for this compound?

    • A: Store in a tightly sealed container in a cool, dry place away from light. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential degradation.

  • Q: What are the main safety precautions when handling this compound?

    • A: As with most halogenated aromatic compounds, it should be treated as potentially hazardous. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Q: Can I use acid-base extraction for purification? What are the potential pitfalls?

    • A: Yes, this can be a useful technique for removing non-basic organic impurities. You can dissolve the crude material in an organic solvent (like ethyl acetate) and extract it with dilute aqueous acid (e.g., 1M HCl). The protonated isoquinoline will move to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH or NaHCO₃), and the product is back-extracted into an organic solvent.

    • Pitfalls: This method can be prone to emulsion formation. Additionally, some impurities may be weakly basic and co-extract with the product. It is best used as a bulk purification step before a final polishing step like chromatography or recrystallization.

Section 4: Visual Guides & Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps you select the most appropriate purification technique based on the nature of your crude material and the required final purity.

Purification_Strategy start Crude this compound purity_check Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->purity_check decision_purity Purity > 85%? Main impurities are isomers? purity_check->decision_purity decision_type Is the material a solid? decision_purity->decision_type No recrystallize Recrystallization (Solvent Screening Required) decision_purity->recrystallize Yes column_chrom Flash Column Chromatography (with 0.5% NEt3 in eluent) decision_type->column_chrom Yes acid_base Bulk Purification: Acid-Base Extraction decision_type->acid_base No (Oily) column_chrom->recrystallize Polish for higher purity final_product Pure Product (>98%) column_chrom->final_product recrystallize->final_product acid_base->column_chrom

Caption: Decision tree for selecting a purification method.

Diagram 2: Column Chromatography Workflow

This workflow provides a visual step-by-step guide to performing flash column chromatography for basic compounds.

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation prep_slurry 1. Prepare Silica Slurry with 0.5% NEt3 in Eluent pack_column 2. Pack Column & Equilibrate with Neutralized Eluent prep_slurry->pack_column prep_sample 3. Dissolve Crude Sample in Minimum Solvent pack_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Gradient (Monitor by TLC) load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC, HPLC) collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent (Rotary Evaporator) combine->evaporate final_product Purified Product evaporate->final_product

Caption: Step-by-step workflow for flash column chromatography.

References

  • Gershon, H., Clarke, D. D., & Catena, F. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University. Retrieved from [Link]

  • Sun, Q. (2011). Preparation method for 6-bromine quinoline. Google Patents.
  • DeKimpe, N., et al. (2001). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Retrieved from [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Nielsen, F. E. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Mugnaini, C., et al. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Mucsi, Z., et al. (2017). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Retrieved from [Link]

  • University of Babylon. (n.d.). Chapter 7: Quinolines and Isoquinolines. Retrieved from [Link]

  • National Institutes of Health. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Journal of Chemistry. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Retrieved from [Link]

  • Lisa Nichols. (2022). Column Chromatography. YouTube. Retrieved from [Link]

  • Bartleby. (n.d.). Isoquinoline Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Fused heterocyclic compound isoquinoline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Bromo-8-fluoroisoquinoline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions for researchers undertaking this challenging synthesis. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this reaction, anticipate potential side reactions, and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis, however, presents a significant regiochemical challenge. The presence of two deactivating, yet ortho, para-directing halogen substituents on the phenyl ring of the precursor makes the crucial electrophilic cyclization step prone to the formation of undesired isomers. This guide will focus on the Pomeranz-Fritsch-Bobbitt (PFB) reaction, a common and versatile method for isoquinoline synthesis, and will address the specific hurdles introduced by the 6-bromo and 8-fluoro substitution pattern.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Pomeranz-Fritsch-Bobbitt (PFB) synthesis is a widely applicable method for constructing the isoquinoline core.[1][2] It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde with an aminoacetaldehyde acetal. For this compound, the logical starting material would be 3-bromo-5-fluorobenzaldehyde.

Q2: Why is regioselectivity a major concern in this synthesis?

A2: Both bromine and fluorine are halogens, which are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directing in electrophilic aromatic substitution reactions because of their ability to donate a lone pair of electrons through resonance. In the key cyclization step of the Pomeranz-Fritsch reaction, the electrophilic attack can occur at either the position ortho to the bromine or ortho to the fluorine. This can lead to a mixture of the desired this compound and the isomeric 8-bromo-6-fluoroisoquinoline.

Q3: What are the expected major side products in this synthesis?

A3: The primary side product is the isomeric 8-bromo-6-fluoroisoquinoline. Other potential byproducts can include unreacted starting materials, incompletely cyclized intermediates, and polymeric materials, especially under harsh acidic conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You should see the consumption of the starting benzalaminoacetal and the appearance of new spots corresponding to the product and any byproducts. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to quantify the ratio of isomers.

Q5: What are the key safety precautions for this synthesis?

A5: This synthesis involves the use of strong acids (e.g., sulfuric acid, polyphosphoric acid) and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle strong acids with extreme care and perform quenching procedures slowly and cautiously.

Proposed Synthetic Protocol: Pomeranz-Fritsch-Bobbitt Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Pomeranz-Fritsch-Bobbitt reaction. Optimization of reaction conditions (temperature, time, acid concentration) may be necessary to maximize the yield of the desired product.

Step 1: Synthesis of N-(3-Bromo-5-fluorobenzylidene)-2,2-dimethoxyethanamine

  • To a solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq) in anhydrous toluene, add aminoacetaldehyde dimethyl acetal (1.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water.

  • Reflux the mixture for 4-6 hours, or until TLC analysis indicates the complete consumption of the benzaldehyde.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to this compound

  • Slowly add the crude benzalaminoacetal from Step 1 to a pre-cooled (0 °C) stirred solution of a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of concentrated sulfuric acid and phosphorus pentoxide are common choices.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature should be determined experimentally.

  • Heat the reaction mixture for several hours, monitoring the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or sodium hydroxide solution, while keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude product will likely be a mixture of this compound and 8-bromo-6-fluoroisoquinoline.

  • Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Careful fractionation is necessary to separate the isomers.

  • Alternatively, recrystallization from an appropriate solvent system may be effective if there is a significant difference in the solubility of the isomers.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Incomplete formation of the benzalaminoacetal. 2. Insufficiently strong acid catalyst or too low reaction temperature for cyclization. 3. Deactivation of the aromatic ring by the two halogens hindering electrophilic attack.1. Ensure complete removal of water during the formation of the imine. Consider using molecular sieves in addition to the Dean-Stark trap. 2. Increase the reaction temperature for the cyclization step in increments of 10-20 °C. Consider using a stronger acid catalyst, such as Eaton's reagent (P₂O₅ in methanesulfonic acid). 3. This is an inherent challenge. Increasing the reaction time and temperature may help, but be mindful of potential decomposition.
Formation of a Mixture of Isomers The ortho, para-directing effects of both bromine and fluorine lead to cyclization at both possible positions.This is the most anticipated challenge. - Optimize Reaction Temperature: The activation energies for the formation of the two isomers may be different. Systematically varying the cyclization temperature might favor the formation of one isomer over the other. - Choice of Acid Catalyst: Different acid catalysts can influence the regioselectivity of the cyclization. Experiment with various acids (e.g., H₂SO₄, PPA, Eaton's reagent, triflic acid). - Purification: Focus on developing an effective purification method. HPLC can be used to determine the isomer ratio and guide the optimization of the column chromatography conditions.
Formation of Polymeric Byproducts Harsh reaction conditions (high temperature, high acid concentration) can lead to polymerization of intermediates.- Use the mildest possible reaction conditions that still allow for cyclization. - Add the benzalaminoacetal to the acid at a low temperature and then slowly warm the reaction mixture. - Consider using a modified Pomeranz-Fritsch procedure, such as the Bobbitt modification, which involves reduction of the imine before cyclization and generally uses milder conditions, although this would yield a tetrahydroisoquinoline that would require subsequent oxidation.
Difficulty in Purifying the Product The isomeric products may have very similar polarities, making separation by column chromatography challenging.- Optimize Chromatography: Use a long column with a shallow eluent gradient. Test different solvent systems. - Recrystallization: Attempt fractional recrystallization from various solvents or solvent mixtures. - Derivative Formation: If separation of the final products is intractable, consider if an intermediate can be purified more easily.

Visualizing the Reaction Pathway and Side Reactions

Pomeranz-Fritsch-Bobbitt Synthesis of this compound

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization A 3-Bromo-5-fluorobenzaldehyde C N-(3-Bromo-5-fluorobenzylidene) -2,2-dimethoxyethanamine A->C + B Aminoacetaldehyde dimethyl acetal B->C E This compound (Desired Product) C->E Major/Minor? C->E Desired Pathway F 8-Bromo-6-fluoroisoquinoline (Isomeric Byproduct) C->F Major/Minor? C->F Side Reaction D Acid Catalyst (e.g., PPA) D->E D->F

Caption: Synthetic pathway for this compound.

Regioselectivity in the Cyclization Step

G cluster_desired Attack at C2 cluster_isomer Attack at C6 intermediate Intermediate Carbocation Electrophilic attack at C2 or C6 path1 Leads to This compound intermediate->path1 Ortho to F path2 Leads to 8-Bromo-6-fluoroisoquinoline intermediate->path2 Ortho to Br

Caption: Competing cyclization pathways leading to isomeric products.

References

  • Pomeranz, C. Eine neue Isochinolinsynthese.
  • Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Ber. Dtsch. Chem. Ges.1893, 26 (1), 419–422.
  • Gensler, W. J. The Synthesis of Isoquinolines. Org. React.1951, 6, 191-206.
  • Bobbitt, J. M.; et al. Synthesis of Isoquinolines. VI. A New Modification of the Pomeranz-Fritsch Reaction. J. Org. Chem.1965, 30 (7), 2247–2250.
  • Wang, X.-j.; et al. An Improved Procedure for the Synthesis of Isoquinolines and 1,2,3,4-Tetrahydroisoquinolines by a Modified Pomeranz–Fritsch–Bobbitt Reaction. Tetrahedron2007, 63 (28), 6565-6571.

Sources

Technical Support Center: Cross-Coupling Reactions with 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 6-bromo-8-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in synthetic chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the undesired debromination side reaction.

Introduction

This compound is a valuable heterocyclic scaffold in medicinal chemistry. The strategic placement of the bromine and fluorine atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the electron-deficient nature of the isoquinoline ring, compounded by the electron-withdrawing fluorine atom, can present unique challenges, most notably the competitive debromination (hydrodehalogenation) of the starting material. This guide provides expert insights and practical solutions to help you achieve successful and high-yielding cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for an aryl bromide like this compound are the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for introducing alkynyl moieties.[1]

Q2: How does the 8-fluoro substituent influence the reactivity of the 6-bromo position in cross-coupling reactions?

A2: The strongly electron-withdrawing fluorine atom at the 8-position makes the isoquinoline ring electron-deficient. This generally facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is the first and often rate-limiting step in the catalytic cycle.[2] However, this electron deficiency can also make the aryl-palladium intermediate more susceptible to side reactions, including debromination.

Q3: Can the isoquinoline nitrogen interfere with the palladium catalyst?

A3: Yes, the nitrogen atom in the isoquinoline ring is a potential coordination site for the palladium catalyst.[1] This can sometimes lead to catalyst inhibition by forming inactive complexes. The choice of ligands is critical to mitigate this effect and maintain an efficient catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic activity.[1][3]

Q4: What is debromination (hydrodehalogenation) and why is it a common side reaction with this substrate?

A4: Debromination, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 8-fluoroisoquinoline as a byproduct.[1][4] This is a common side reaction in palladium-catalyzed cross-couplings. It can be caused by several factors, including the presence of protic sources (like water), or a side reaction pathway involving the palladium hydride species.[1][4] The electron-deficient nature of the this compound substrate can make it more prone to this side reaction.

Q5: How can I detect and quantify the debrominated byproduct?

A5: The debrominated product, 8-fluoroisoquinoline, can be detected and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5] LC-MS is particularly useful for monitoring the reaction progress and identifying byproducts.[6][7] For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[5]

Troubleshooting Guide: Debromination and Other Common Issues

Issue 1: Significant Formation of the Debrominated Byproduct (8-Fluoroisoquinoline)

This is one of the most common challenges when working with this compound. The following steps can help minimize this unwanted side reaction.

Potential Cause Troubleshooting Step Rationale
Presence of Protic Impurities Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).[1]Water or other protic impurities can be a source of protons for the hydrodehalogenation side reaction.
Suboptimal Base Screen a variety of bases. Weaker, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides.[8]The choice of base can significantly influence the reaction pathway. Stronger bases may promote side reactions.
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).[1][3]These ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to competing side reactions like debromination.[3]
Palladium Nanoparticle Formation Ensure an excess of the phosphine ligand is present to stabilize the molecular palladium species.[9]The formation of palladium nanoparticles can promote hydrodehalogenation.[9]
High Reaction Temperature Lower the reaction temperature and monitor for conversion.Higher temperatures can sometimes favor side reactions. A balance needs to be struck between achieving a reasonable reaction rate and minimizing byproduct formation.
Issue 2: Low or No Yield of the Desired Coupled Product

If you are experiencing poor conversion of your starting material, consider the following troubleshooting measures.

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a pre-formed palladium(0) catalyst or ensure efficient in-situ generation of the active Pd(0) species from a Pd(II) precursor.[1][4]The catalytic cycle requires the active Pd(0) species. Inefficient reduction of Pd(II) to Pd(0) will stall the reaction.
Poor Ligand Choice Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1]The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The optimal ligand is highly substrate-dependent.[3]
Inappropriate Solvent Screen solvents like dioxane, toluene, or a mixture of an organic solvent with water (e.g., toluene/water for Suzuki).[1][10]The solvent influences the solubility of reagents and the stability and activity of the catalyst.
Base Incompatibility For Suzuki reactions, ensure the base is strong enough to activate the boronic acid.[8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required.The base plays a critical role in the catalytic cycle, and its choice depends on the specific cross-coupling reaction.
Decomposition of Boronic Acid (Suzuki) Use boronic esters (e.g., pinacol esters) which are often more stable than boronic acids.[4]Protodeborylation of the boronic acid is a common side reaction that consumes the coupling partner.

Experimental Protocols & Workflows

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if required.

  • Add anhydrous solvent (e.g., dioxane or a toluene/water mixture) via syringe.[10]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[1][6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) (Ar = 8-F-isoquinolyl) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Debromination Debromination (Side Reaction) ArPdBr->Debromination [H] source ArPdR Ar-Pd(II)L₂(R) (R = Coupling Partner) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product Base Base (e.g., K₂CO₃) Base->Transmetalation BoronicAcid R-B(OR)₂ BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Debromination

Troubleshooting_Debromination Start High Debromination Observed Check_Anhydrous Ensure Anhydrous Conditions (Solvents, Reagents, Inert Atmosphere) Start->Check_Anhydrous Screen_Base Screen Weaker Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Anhydrous->Screen_Base Still High Success Debromination Minimized Check_Anhydrous->Success Improved Screen_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Screen_Base->Screen_Ligand Still High Screen_Base->Success Improved Lower_Temp Lower Reaction Temperature Screen_Ligand->Lower_Temp Still High Screen_Ligand->Success Improved Check_Ligand_Ratio Increase Ligand/Pd Ratio Lower_Temp->Check_Ligand_Ratio Still High Lower_Temp->Success Improved Check_Ligand_Ratio->Success Improved

Caption: Decision tree for troubleshooting debromination.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. BenchChem.
  • ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Hocek, M., & Dvořáková, H. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • National Institutes of Health. (2024).
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • University of Groningen. (n.d.).
  • Journal of the American Chemical Society. (1986). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Royal Society of Chemistry. (n.d.). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • PubMed. (2025).
  • Wikipedia. (n.d.).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Springer. (2018). Palladium(0)
  • BenchChem. (2025). Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • YouTube. (2025).
  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.

Sources

6-Bromo-8-fluoroisoquinoline stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: A Guide to the Stability and Handling of 6-Bromo-8-fluoroisoquinoline

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with expert insights and practical solutions to common challenges related to its stability, storage, and handling, ensuring the integrity of your experiments and the reliability of your results.

Part 1: Compound Profile and Intrinsic Stability

This compound is a halogenated aromatic heterocycle valued in synthetic chemistry for its unique electronic and steric properties. The isoquinoline core provides a rigid scaffold found in numerous biologically active compounds.[1] The stability of the molecule is largely dictated by the interplay between this aromatic system and its halogen substituents.

  • Isoquinoline Core : The fused aromatic ring system confers significant thermal stability.[2] However, the nitrogen atom imparts weak basicity (pKa of protonated isoquinoline is ~5.14), making the molecule susceptible to salt formation in acidic media and influencing its solubility and reactivity.[3]

  • C-F Bond (Position 8) : The carbon-fluorine bond is exceptionally strong, which generally enhances metabolic stability in drug discovery applications and is resistant to cleavage under most synthetic conditions.[1]

  • C-Br Bond (Position 6) : The carbon-bromine bond is the most probable site of reactivity and potential degradation. While relatively stable, it can act as a leaving group in cross-coupling reactions and may be susceptible to cleavage under energetic conditions, such as high heat or UV light exposure.[1][4]

Below is a summary of the key physicochemical properties for quick reference.

PropertyValueSource(s)
CAS Number 1935199-41-9[5][6][7]
Molecular Formula C₉H₅BrFN[5][6][7]
Molecular Weight 226.05 g/mol [6][7]
Appearance Crystalline powder[5]
Melting Point 86°C to 175°C (Note: A range is reported across suppliers)[5][7]
Solubility Moderately soluble in ethanol and methanol[5]

Part 2: FAQs - Storage and Solution Preparation

Proper storage and handling are critical to prevent premature degradation and ensure experimental reproducibility.

Q1: What are the optimal storage conditions for long-term stability of solid this compound?

For maximum long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark location.[5][6] A temperature of 2-8°C is recommended. Following a "first-in, first-out" inventory system is advisable to prevent the use of aged material.[8]

  • Causality :

    • Cool Temperature : Slows down the rate of any potential solid-state decomposition reactions.

    • Dry Environment : Prevents hydrolysis and potential clumping of the hygroscopic material.

    • Darkness : Protects against photolytic degradation, which can cleave the C-Br bond.[4]

    • Inert Atmosphere : Minimizes the risk of slow oxidation, particularly of the electron-rich aromatic system.

Q2: Is this compound particularly sensitive to light?

Yes, compounds containing carbon-bromine bonds can be sensitive to light, especially high-energy UV radiation.[4] Photons can provide the energy needed to induce homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to a variety of impurities. Therefore, all containers of the solid material and its solutions should be amber-colored or wrapped in aluminum foil to protect them from light.[9]

Q3: What solvents are recommended for preparing stock solutions, and what is their expected stability?

Based on reported solubility, methanol and ethanol are suitable solvents for preparing stock solutions.[5] Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are also common choices for creating highly concentrated stocks.

It is strongly recommended to prepare solutions fresh whenever possible. If storage is necessary, solutions should be stored in tightly capped vials at -20°C or -80°C for short-term to medium-term storage (days to weeks). Before use, allow the solution to warm completely to room temperature and vortex gently to ensure homogeneity.

Q4: How does pH impact the stability of this compound in aqueous or protic solutions?

The isoquinoline nitrogen is basic and will be protonated under acidic conditions (pH < 5).[3] This increases water solubility but may also alter reactivity. While the halogen substituents are generally stable to hydrolysis under mild acidic or basic conditions at room temperature, harsh conditions (e.g., strong acids or bases at elevated temperatures) could potentially lead to nucleophilic substitution of the bromine atom.[10] For reactions or assays in aqueous buffers, it is crucial to establish the compound's stability at the target pH and temperature.

Part 3: Troubleshooting Guide - Identifying and Mitigating Degradation

Even with proper handling, degradation can occur. This section helps you identify potential issues and find solutions.

Q5: My solid this compound has developed a brownish or yellowish tint. What does this mean?

The pure compound is typically a white to off-white crystalline powder.[5] Discoloration is a common indicator of impurity formation. This is often due to slow, minor degradation caused by prolonged exposure to air and/or light. While the bulk of the material may still be viable, its purity is compromised.

Recommendation : Before using a discolored batch, re-analyze its purity using a reliable analytical method like HPLC-UV, LC-MS, or GC-MS.[11][12] If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.

Q6: I am observing new, unexpected peaks in my LC-MS/NMR analysis of an aged sample. What are the likely degradation products?

Several degradation pathways are plausible, each yielding characteristic products.

Potential PathwayLikely Degradation ProductExpected Mass ChangeCommon Cause
Debromination 8-Fluoroisoquinoline-79/81 Da (loss of Br)Photolysis, reductive conditions
Hydrolysis 6-Hydroxy-8-fluoroisoquinoline-18 Da (Br replaced by OH)Presence of water, strong acid/base
Oxidation This compound N-oxide+16 Da (addition of O)Exposure to air, oxidizing agents[13]

The diagram below illustrates two of these potential degradation routes.

G main This compound debrom 8-Fluoroisoquinoline (Debromination) main->debrom  UV Light or  Reductive Stress   noxide This compound N-oxide (Oxidation) main->noxide  Oxidizing Agent  (e.g., m-CPBA, H₂O₂)  

Caption: Potential degradation pathways of this compound.

Q7: My reaction yield is consistently lower than expected. Could the stability of the starting material be the issue?

Absolutely. The purity and integrity of your starting material are paramount. If this compound has degraded, the actual molar amount of active reactant is lower than calculated, and impurities could potentially interfere with the reaction mechanism or catalyst.

The following workflow can help troubleshoot this issue.

Caption: Troubleshooting workflow for low reaction yields.

Part 4: Standard Experimental Protocols

Protocol 1: Standard Protocol for Purity Assessment by Reverse-Phase HPLC-UV

This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.

  • Sample Preparation : Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

  • HPLC System :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A : Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Gradient : Start with a 5-10% B, ramp to 95% B over 15-20 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 5-10 µL.

    • Detection : UV detector set to 254 nm and 280 nm.

  • Analysis : Integrate all peaks and calculate the area percentage of the main peak to determine purity. Use a coupled mass spectrometer for peak identification if available.[12]

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products that may arise during storage or formulation.

  • Prepare Stock Solution : Create a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions : Aliquot the stock solution into separate, appropriately labeled vials for each condition.

    • Acid Hydrolysis : Add 1 M HCl to a final concentration of 0.1 M.

    • Base Hydrolysis : Add 1 M NaOH to a final concentration of 0.1 M.

    • Oxidative Degradation : Add 30% H₂O₂ to a final concentration of 3%.

    • Thermal Stress : Keep one vial at 60-80°C.

    • Photolytic Stress : Expose one vial to a high-intensity UV light source (e.g., 254 nm) in a photostability chamber.

    • Control : Keep one vial at room temperature, protected from light.

  • Incubation : Store the vials under their respective conditions.

  • Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial, neutralize the acid/base samples if necessary, and analyze by HPLC-UV/MS as described in Protocol 1.

  • Data Evaluation : Compare the chromatograms from the stressed samples to the control. Identify and quantify the parent peak and any new degradation peaks that appear over time.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Gurnule, W. B., & Thakare, M. B. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 3(6), 235-242. Retrieved from [Link]

  • Google Patents. (2016). CN105837503A - Preparation method for 6-bromine quinoline.
  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. DOI:10.1039/D5RA04962H. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & Muriel. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

  • National Institutes of Health. (2025). Bromine-photosensitized degradation of perfluorooctanoic acid. PMC. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]

  • ResearchGate. (n.d.). General pathway of isoquinoline degradation showing the relative.... Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]

  • National Institutes of Health. (2022). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. PMC. Retrieved from [Link]

  • CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Italian Association of Chemical Engineering. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyvinylidene fluoride. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro - Procedure. Retrieved from [Link]

  • University of Wollongong. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Retrieved from [Link]

  • Whatcom County. (n.d.). School Environmental Health and Safety: Chemical Storage When Space is Limited. Retrieved from [Link]

  • Chemical Engineering Transactions. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • Chemflour. (2026). Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 6-Bromo-8-fluoroisoquinoline. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and scalable synthesis.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable, presents unique challenges, particularly during scale-up. This guide is structured to provide both a foundational understanding of the synthetic process and practical, field-tested solutions to common experimental hurdles. Our approach is grounded in the principles of the Pomeranz-Fritsch reaction, a robust method for isoquinoline synthesis.[1][2][3]

Recommended Synthetic Pathway: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a reliable method for constructing the isoquinoline core from a benzaldehyde and an aminoacetaldehyde acetal.[2][4] For the synthesis of this compound, we recommend the following two-step process starting from 2-Bromo-4-fluorobenzaldehyde.

Diagram of the Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization & Aromatization A 2-Bromo-4-fluorobenzaldehyde C Condensation Reaction (Toluene, Dean-Stark) A->C B Aminoacetaldehyde dimethyl acetal B->C D Intermediate: N-(2-bromo-4-fluorobenzylidene)-2,2- dimethoxyethan-1-amine C->D Formation of Schiff Base E Acid-Catalyzed Cyclization (Conc. H₂SO₄) D->E Introduction to Acidic Medium F Final Product: This compound E->F Ring Closure and Aromatization

Caption: A workflow diagram of the Pomeranz-Fritsch synthesis of this compound.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale (10-50 g) and provides a solid foundation for further scale-up.

Step 1: Synthesis of N-(2-bromo-4-fluorobenzylidene)-2,2-dimethoxyethan-1-amine (Schiff Base Intermediate)
  • Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus, and a reflux condenser, add 2-Bromo-4-fluorobenzaldehyde (1.0 eq) and toluene (5 mL per gram of aldehyde).

  • Reagent Addition: Add aminoacetaldehyde dimethyl acetal (1.05 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to obtain the crude Schiff base as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reactor Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%, 10 mL per gram of the crude Schiff base). Cool the acid to 0 °C in an ice-salt bath.

  • Addition of Intermediate: Slowly add the crude Schiff base from Step 1 to the cold sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Cool the aqueous solution in an ice bath and slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 8-9. A precipitate will form.

  • Extraction: Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x volume of the initial sulfuric acid used).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the Pomeranz-Fritsch reaction recommended for this synthesis?

A1: The Pomeranz-Fritsch reaction is a robust and direct method for synthesizing isoquinolines from readily available starting materials.[1][2] It allows for the direct installation of the desired substitution pattern on the final product. Alternative methods like the Bischler-Napieralski synthesis would require a β-phenylethylamine precursor, which may be more complex to synthesize.[6][7][8]

Q2: What is the role of the Dean-Stark apparatus in Step 1?

A2: The formation of the Schiff base is a condensation reaction that produces water as a byproduct. The Dean-Stark apparatus is used to remove this water azeotropically with toluene, which drives the reaction equilibrium towards the product, ensuring a high conversion to the intermediate.

Q3: Can I use other acids for the cyclization step?

A3: While concentrated sulfuric acid is the most common and effective catalyst for this reaction, other strong acids or Lewis acids have been used.[2] However, for this specific substrate, sulfuric acid provides the necessary dehydrating and catalytic properties for efficient cyclization.

Q4: What are the main safety precautions for this synthesis?

A4: The use of concentrated sulfuric acid requires extreme caution. Always add the Schiff base to the acid slowly and with cooling. The quenching and neutralization steps are highly exothermic and should be performed carefully with efficient cooling and stirring. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Q5: What is the expected yield and purity of the final product?

A5: The yield of the Pomeranz-Fritsch reaction can vary widely depending on the substrate and reaction conditions.[1] For this specific synthesis, a yield of 40-60% after purification is a realistic expectation on a laboratory scale. Purity should be assessed by NMR and LC-MS.

Troubleshooting Guide

Issue 1: Low Yield of the Schiff Base Intermediate in Step 1
Possible Cause Troubleshooting Action Scientific Rationale
Incomplete reaction Extend the reflux time and ensure efficient water removal in the Dean-Stark trap.The reaction is an equilibrium process. Efficient removal of water is crucial to drive the reaction to completion.
Degradation of starting materials Ensure the 2-Bromo-4-fluorobenzaldehyde is pure and free of the corresponding carboxylic acid.Aldehydes can be sensitive to oxidation. Acidic impurities can catalyze side reactions.
Hydrolysis of the acetal Use anhydrous toluene and ensure all glassware is dry.The aminoacetaldehyde dimethyl acetal is sensitive to hydrolysis in the presence of acid and water.
Issue 2: Low Yield of this compound in Step 2
Possible Cause Troubleshooting Action Scientific Rationale
Incomplete cyclization Increase the reaction time in sulfuric acid or slightly increase the temperature (e.g., to 40 °C) after the initial stirring at room temperature.The electron-withdrawing bromo and fluoro groups can deactivate the aromatic ring, making the electrophilic substitution for cyclization more difficult.
Side reactions Maintain a low temperature during the addition of the Schiff base to the sulfuric acid.High temperatures can lead to sulfonation of the aromatic ring or other decomposition pathways.
Product loss during work-up Ensure the pH is carefully adjusted to 8-9 during neutralization. Perform multiple extractions with an appropriate solvent.The isoquinoline product is basic and will be protonated and soluble in the acidic aqueous layer. It needs to be deprotonated to be extracted into the organic phase.
Issue 3: Formation of a Tar-like Substance During Cyclization
Possible Cause Troubleshooting Action Scientific Rationale
Polymerization or decomposition Ensure the Schiff base is added slowly to the sulfuric acid with efficient cooling.The strong acid and exothermic nature of the reaction can lead to uncontrolled side reactions and polymerization if the temperature is not well-controlled.
Impure intermediate Consider a quick purification of the crude Schiff base by passing it through a short plug of silica gel before the cyclization step.Impurities from the first step can be more prone to decomposition in strong acid.
Issue 4: Difficulties in Purifying the Final Product
Possible Cause Troubleshooting Action Scientific Rationale
Presence of isomeric byproducts Optimize the cyclization conditions (temperature and time) to favor the formation of the desired isomer. Use a high-resolution chromatography technique for purification.While the Pomeranz-Fritsch reaction is generally regioselective, minor isomers can sometimes form.
Residual starting materials or intermediates Ensure the reactions go to completion by monitoring with TLC or LC-MS.Incomplete reactions will lead to a more complex mixture that is harder to purify.
Product is an oil If the product does not crystallize, purification by column chromatography is the best option. Consider converting the product to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.The physical state of the product can make purification challenging. Salt formation can facilitate purification.

Troubleshooting Decision Workflow

G Start Low Yield or Impure Product CheckStep1 Analyze Step 1 (Schiff Base Formation) Start->CheckStep1 CheckStep2 Analyze Step 2 (Cyclization) Start->CheckStep2 PurificationIssue Purification Problem? Start->PurificationIssue Incomplete1 Incomplete Reaction? CheckStep1->Incomplete1 Degradation1 Degradation? CheckStep1->Degradation1 Incomplete2 Incomplete Cyclization? CheckStep2->Incomplete2 SideReaction2 Side Reactions? CheckStep2->SideReaction2 Action1a Extend Reflux Time Ensure Dry Conditions Incomplete1->Action1a Yes Action1b Check Aldehyde Purity Degradation1->Action1b Yes Action2a Increase Reaction Time/Temp Incomplete2->Action2a Yes Action2b Improve Temperature Control SideReaction2->Action2b Yes Action3 Optimize Chromatography Consider Salt Formation PurificationIssue->Action3 Yes

Caption: A decision-making flowchart for troubleshooting the synthesis.

Scaling Up the Synthesis

Transitioning from laboratory scale to pilot plant or manufacturing scale requires careful consideration of several factors.

Parameter Laboratory Scale Scale-Up Considerations Rationale
Mixing Magnetic or overhead stirringUse of baffled reactors with appropriate impeller designEfficient mixing is critical for heat transfer and to avoid localized "hot spots," especially during the addition to sulfuric acid and subsequent neutralization.
Heat Transfer Heating mantle, ice bathJacketed reactor with controlled heating/cooling fluidThe surface area-to-volume ratio decreases on scale-up, making heat management more challenging. Exothermic steps require efficient cooling to prevent runaway reactions.
Reagent Addition Dropping funnelMetering pump for controlled addition ratePrecise control over the addition rate is crucial for managing the exotherm of the cyclization and neutralization steps.
Work-up Separatory funnelCentrifuge or decanter for phase separationManual extraction becomes impractical at larger scales.
Purification Column chromatography, recrystallizationLarge-scale chromatography, crystallization with controlled cooling profiles, or distillationThe choice of purification method will depend on the required purity, cost, and throughput.

References

  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 6- or 8-Bromo Flavonoids by Regioselective Mono-Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. Retrieved from [Link]

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Brown, W. D., & Gouliaev, A. H. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • ResearchGate. (2018). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NIH. (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. Retrieved from [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. Retrieved from [Link]

  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • NIH. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Química Organica.org. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 6-Bromo-8-fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 6-Bromo-8-fluoroisoquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating enantiomers of this specific class of halogenated heterocyclic compounds. More than 85% of all biologically active compounds are heterocycles or contain a heterocyclic scaffold, making their stereoisomeric purity a critical factor in pharmaceutical development.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges presented by the bromine and fluorine substituents on the isoquinoline core.

The separation of enantiomers is a critical step in the development of pharmaceuticals, as different enantiomers of a chiral drug can have widely different biological activities.[2] Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), has become an indispensable tool for both analytical and preparative-scale separations of chiral compounds.[3]

The Challenge: Understanding the Analyte

The this compound scaffold presents a unique set of challenges for chiral separation. The presence of both bromine and fluorine atoms introduces specific electronic and steric effects that influence the molecule's interaction with a chiral stationary phase (CSP).

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid. This can be a significant factor in chiral recognition.[4]

  • Fluorine's Electronegativity: The highly electronegative fluorine atom can alter the electron density of the aromatic system and participate in weaker interactions like CH⋯F hydrogen bonds, which can play a role in chiral discrimination.[5][6][7]

  • π-π Interactions and Dipole Moments: The isoquinoline core provides a platform for π-π stacking interactions, while the halogens create a distinct dipole moment, both of which are key factors in the separation mechanism on many CSPs.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chiral separation of this compound derivatives.

Issue 1: No Separation or Poor Resolution (Rs < 1.5)

This is one of the most common initial challenges in chiral method development.[9]

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The "three-point interaction model" is a fundamental concept in chiral recognition, where at least three simultaneous interactions between the analyte and the CSP are necessary for separation. The selection of the CSP is therefore critical.

    • Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they offer a wide range of interaction mechanisms including hydrogen bonding, dipole-dipole, and π-π interactions.[10] Consider CSPs known to be effective for halogenated or N-heterocyclic compounds.

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly impacts retention and selectivity.

    • Solution (Normal Phase): Start with a simple mobile phase like Hexane/Isopropanol (IPA) or Hexane/Ethanol. A common starting point is 80% hexane and 20% IPA.[11] Systematically vary the alcohol percentage. Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape and resolution.

    • Solution (Reversed-Phase): For reversed-phase compatible columns, a mobile phase of acetonitrile or methanol with a buffered aqueous phase can be effective.[12]

    • Solution (SFC): In Supercritical Fluid Chromatography (SFC), carbon dioxide is the main carrier with a small percentage of a co-solvent like methanol or ethanol.[13] SFC can offer faster separations and is considered a greener alternative to normal-phase HPLC.[2]

  • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Systematically evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but can increase analysis time and backpressure. In some cases, a reversal of elution order can be observed with temperature changes.[14]

Workflow for No/Poor Resolution:

Caption: Decision tree for troubleshooting poor resolution.

Issue 2: Peak Tailing

Peak tailing is a common peak shape distortion where the asymmetry factor (As) is greater than 1.2.[15]

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: For silica-based CSPs, residual silanol groups can interact with the basic nitrogen of the isoquinoline ring, causing peak tailing.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%. This will compete with the analyte for the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities on the column can lead to peak tailing.

    • Solution: Implement a column washing procedure. For immobilized polysaccharide CSPs, a wider range of strong solvents can be used for regeneration.[16] Always check the column care and use manual for solvent compatibility.

Issue 3: Peak Fronting

Peak fronting is less common than tailing and can indicate more severe issues.

Possible Causes & Solutions:

  • Poor Sample Solubility in Mobile Phase: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.

    • Solution: Ensure the sample is completely dissolved in the injection solvent. Ideally, the injection solvent should be the same as or weaker than the mobile phase.

  • Column Collapse: This is a physical change in the column bed, often caused by operating outside the recommended pH or temperature range.

    • Solution: Verify that the operating conditions are within the column's specifications. If column collapse is suspected, the column will likely need to be replaced.[17]

  • Column Overload: Similar to peak tailing, excessive sample mass can also cause fronting.

    • Solution: Decrease the amount of sample injected onto the column.[17]

Issue 4: Peak Splitting

Split peaks can be frustrating and can have several causes.

Possible Causes & Solutions:

  • Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample band to be distorted.

    • Solution: Reverse the column (if permissible by the manufacturer) and wash with a strong solvent to try and dislodge any blockage. If a void is present, the column may need to be replaced.[17]

  • Injection Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • On-Column Isomerization: While less common, it's possible for some compounds to isomerize on the column, leading to peak splitting.

    • Solution: This is a more complex issue that may require derivatization of the analyte or exploring different CSPs and mobile phases to minimize this effect.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode is better for this compound derivatives: Normal Phase, Reversed-Phase, or SFC?

A1: All three modes have their advantages. Normal phase (NP) HPLC is often a good starting point for chiral separations, offering a wide range of selectivity with polysaccharide-based CSPs.[11] Reversed-phase (RP) HPLC is an option for RP-compatible chiral columns and is often preferred for its compatibility with mass spectrometry (MS).[12] Supercritical Fluid Chromatography (SFC) is an excellent alternative that is often faster, uses less organic solvent, and can provide unique selectivity.[2][13] The choice often comes down to empirical screening to see which mode provides the best separation for your specific derivative.

Q2: How do I choose the right chiral stationary phase (CSP)?

A2: CSP selection is largely an empirical process.[18] A good strategy is to have a screening library of 3-5 columns with different chiral selectors. For this compound derivatives, consider the following:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and a good first choice. The aromatic and carbamate groups on these phases can have strong π-π and dipole-dipole interactions with your analyte.

  • Pirkle-type CSPs: These phases have a chiral molecule covalently bonded to the silica and are known for their ability to engage in π-π interactions, making them suitable for aromatic compounds.

  • Macrocyclic Glycopeptide CSPs: These are useful for polar compounds and can operate in multiple mobile phase modes.[8]

Q3: My resolution is good, but my analysis time is too long. How can I speed it up?

A3:

  • Increase Flow Rate: This is the most straightforward way to reduce analysis time. Be mindful of the column's maximum pressure limit.

  • Use a Shorter Column or Smaller Particle Size Column: This will reduce analysis time but may require a UHPLC system for optimal performance.

  • Switch to SFC: SFC typically allows for higher flow rates than HPLC without a significant loss in efficiency, leading to faster separations.[19][20]

  • Increase the Percentage of the Stronger Solvent (Modifier/Co-solvent): This will decrease retention times. Be aware that this can also affect selectivity, so it should be done in small increments.

Q4: Can I use ¹⁹F NMR to determine the enantiomeric excess (ee)?

A4: Yes, ¹⁹F NMR can be a powerful tool for determining the ee of fluorinated compounds.[21] This technique often involves the use of a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers in the ¹⁹F NMR spectrum. This can be a valuable orthogonal technique to confirm the results obtained by chromatography. For N-heterocycles, specialized probes have been developed for prompt chiral analysis.[22]

Q5: What are some key considerations for sample preparation?

A5:

  • Solubility: Ensure your sample is fully dissolved. Sonication may be necessary.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter to remove particulates that could clog the column frit.

  • Concentration: Avoid overloading the column. For analytical scale, a concentration of ~1 mg/mL is a good starting point.

Experimental Protocols

Protocol 1: Generic Chiral Screening by HPLC/SFC

This protocol outlines a systematic approach to screen for initial separation conditions.

1. Column Selection:

  • Select 3-5 chiral columns with diverse selectivities (e.g., cellulose-based, amylose-based, Pirkle-type).

2. Mobile Phase Preparation:

  • Normal Phase:
  • Mobile Phase A: Hexane
  • Mobile Phase B: Isopropanol (IPA)
  • Mobile Phase C: Ethanol (EtOH)
  • SFC:
  • Mobile Phase A: Supercritical CO₂
  • Mobile Phase B: Methanol (MeOH)
  • Mobile Phase C: Ethanol (EtOH)

3. Screening Method:

  • System: HPLC or SFC system with a column switcher and multi-solvent capabilities.
  • Flow Rate: 1.0 mL/min (HPLC), 3.0 mL/min (SFC)
  • Temperature: 25°C
  • Detection: UV at an appropriate wavelength for your compound.
  • Injection Volume: 5 µL
  • Screening Gradient/Isocratic Conditions:
  • Run a series of isocratic conditions for each column/mobile phase combination. For example:
  • 90/10 Hexane/IPA
  • 80/20 Hexane/IPA
  • 70/30 Hexane/IPA
  • For SFC, typical co-solvent percentages to screen are 10%, 20%, and 30%.

4. Data Evaluation:

  • Examine the chromatograms for any signs of peak splitting or broadening, which may indicate partial separation.
  • Calculate the resolution (Rs) for any promising conditions. A good separation has an Rs ≥ 1.5.

Screening Parameters Summary Table:

ParameterHPLC (Normal Phase)SFC
Columns e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H, etc.Same as HPLC
Mobile Phase A HexaneSupercritical CO₂
Mobile Phase B Isopropanol, EthanolMethanol, Ethanol
Isocratic Mixes 90/10, 80/20, 70/30 (A/B)90/10, 80/20, 70/30 (A/B)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C40°C
Back Pressure N/A150 bar
Protocol 2: Determination of Enantiomeric Excess (ee)

1. Method Optimization:

  • Once initial separation is achieved, optimize the mobile phase composition to achieve baseline resolution (Rs ≥ 1.5).

2. Standard Preparation:

  • Prepare a solution of the racemic mixture at a known concentration (e.g., 1 mg/mL).
  • If available, prepare solutions of the pure enantiomers to confirm elution order.

3. Sample Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers.
  • Inject the sample to be analyzed.

4. Calculation of Enantiomeric Excess (ee):

  • Integrate the peak areas of the two enantiomers.
  • Let A1 be the area of the first eluting enantiomer and A2 be the area of the second eluting enantiomer.
  • Calculate the ee using the following formula:
  • ee (%) = [|A1 - A2| / (A1 + A2)] * 100

Data Presentation for ee Determination:

SamplePeak 1 AreaPeak 2 AreaEnantiomeric Excess (%)
Racemic Standard50,12349,8770.25
Sample X95,4504,55090.9
Sample Y2,30097,70095.4

Visualization of Workflows

Logical Relationship for CSP Selection:

CSP_Selection Analyte This compound Derivative Interactions Potential Interactions: - π-π stacking - Hydrogen Bonding - Dipole-Dipole - Halogen Bonding Analyte->Interactions CSP_Type CSP Type Interactions->CSP_Type Polysaccharide Polysaccharide-Based (Cellulose/Amylose) CSP_Type->Polysaccharide Broad applicability Pirkle Pirkle-Type (π-acid/π-base) CSP_Type->Pirkle Strong π-acceptor/donor Macrocyclic Macrocyclic Glycopeptide CSP_Type->Macrocyclic Polar analytes

Caption: CSP selection based on analyte properties.

References

  • Shimadzu. (n.d.). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • Pharmaceutical Technology. (2003). Supercritical Fluid Chiral Separations. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Enantioselective Synthesis of Isoquinolines: Merging Chiral-Phosphine and Gold Catalysis. (n.d.). Retrieved from [Link]

  • Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography. Retrieved from [Link]

  • PubMed Central. (2022). Evolution of Br⋯Br contacts in enantioselective molecular recognition during chiral 2D crystallization. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Bromocyclization of Olefins Catalyzed by Chiral Phosphoric Acid | Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025). Unusual effects of separation conditions on chiral separations | Request PDF. Retrieved from [Link]

  • PubMed. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au. Retrieved from [Link]

  • MDPI. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from [Link]

  • ResearchGate. (2025). Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). The effect of fluorine substitution on chiral recognition: interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). Retrieved from [Link]

  • RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed Central. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • Catalytic Enantioselective Hydrogenation of Quinolines and Isoquinolines. (2006). Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Retrieved from [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (n.d.). Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective chromatography in drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Retrieved from [Link]

  • NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Peak Fronting . . . Some of the Time. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • RSC Publishing. (n.d.). Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition - CrystEngComm. Retrieved from [Link]

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Technical Support Center: Method Development for 6-Bromo-8-fluoroisoquinoline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of 6-Bromo-8-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the analysis of this and structurally similar halogenated isoquinoline derivatives.

Introduction to this compound Analysis

This compound is a halogenated heterocyclic aromatic compound. Its unique structure, featuring a basic nitrogen atom and halogen substituents, presents specific challenges and considerations in analytical method development. Understanding its physicochemical properties is paramount for developing robust and reliable analytical methods.

Key Molecular Characteristics:

  • Molecular Formula: C₉H₅BrFN

  • Molecular Weight: 226.04 g/mol [1]

  • Basicity: The isoquinoline core contains a nitrogen atom, making the molecule basic. The pKa of the parent isoquinoline is 5.14, and while the electron-withdrawing effects of the bromine and fluorine atoms will reduce the basicity to some extent, it will still behave as a basic compound in chromatographic separations.[2]

  • UV Absorbance: The aromatic nature of the isoquinoline ring system allows for detection by UV spectrophotometry, typically in the range of 220-350 nm.

High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting

Reverse-phase HPLC with UV detection is a common and effective technique for the analysis of this compound. This section provides a recommended starting method, followed by a detailed troubleshooting guide for common issues.

Recommended Starting HPLC Method

This method is a starting point and may require optimization for your specific application and instrumentation.

ParameterRecommendationRationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides good hydrophobic retention for the aromatic isoquinoline core. The smaller particle size enhances efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the basic isoquinoline nitrogen, leading to improved peak shape by minimizing interactions with residual silanols on the silica surface.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol for many compounds.
Gradient 10-90% B over 10 minutesA gradient elution is recommended to ensure elution of the analyte and any potential impurities with good peak shape in a reasonable timeframe.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 1-5 µLSmall injection volumes are recommended to prevent column overload and peak distortion.
Detection UV at 254 nm and 280 nmThe aromatic system of isoquinoline absorbs UV light. Monitoring at multiple wavelengths can aid in impurity detection.
HPLC Troubleshooting Guide

HPLC_Troubleshooting cluster_peak_tailing Problem: Peak Tailing cluster_retention_shift Problem: Retention Time Shifts Tailing Peak Tailing Observed Cause1 Secondary Interactions with Silanols Tailing->Cause1 Cause2 Column Overload Tailing->Cause2 Cause3 Mismatched Sample Solvent Tailing->Cause3 Solution1 Lower Mobile Phase pH (e.g., 0.1% TFA) Use a highly end-capped column Cause1->Solution1 Solution2 Reduce Injection Volume/Concentration Cause2->Solution2 Solution3 Dissolve Sample in Mobile Phase A Cause3->Solution3 Shift Retention Time Drifting Cause4 Inadequate Column Equilibration Shift->Cause4 Cause5 Fluctuating Column Temperature Shift->Cause5 Cause6 Mobile Phase Composition Change Shift->Cause6 Solution4 Increase Equilibration Time Cause4->Solution4 Solution5 Use a Column Oven Cause5->Solution5 Solution6 Prepare Fresh Mobile Phase Cause6->Solution6

Q: My peak for this compound is tailing. What can I do?

  • Probable Cause: As a basic compound, this compound can interact with residual acidic silanol groups on the surface of the silica-based stationary phase. This secondary interaction mechanism leads to peak tailing.[5]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% trifluoroacetic acid instead of formic acid) will ensure the complete protonation of the isoquinoline nitrogen. This positively charged species is repelled by any residual protonated silanols, minimizing secondary interactions and improving peak shape.

  • Solution 2: Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. Using such a column can significantly reduce peak tailing for basic compounds.[6]

  • Solution 3: Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or the concentration of your sample.[5]

Q: I am observing a drift in the retention time of my analyte. What is the cause?

  • Probable Cause 1: Insufficient Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can shift, especially in gradient elution.

  • Solution 1: Ensure that the column is equilibrated for a sufficient time (at least 10 column volumes) with the starting mobile phase composition before each injection.

  • Probable Cause 2: Fluctuations in Column Temperature: Changes in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

  • Solution 2: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Probable Cause 3: Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile component (e.g., acetonitrile).

  • Solution 3: Prepare fresh mobile phase daily and keep the reservoirs capped.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Troubleshooting

GC-MS can be a powerful tool for the analysis of this compound, particularly for impurity profiling and structural elucidation.

Recommended Starting GC-MS Method

This method is a starting point and will likely require optimization.

ParameterRecommendationRationale
Inlet Split/Splitless, 250 °CA split injection is suitable for initial method development to avoid overloading the column. The inlet temperature should be high enough to ensure complete vaporization without causing degradation.
Carrier Gas Helium, Constant Flow at 1.0 mL/minHelium is an inert carrier gas that is compatible with most mass spectrometers.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms)A standard, relatively non-polar column is a good starting point for the separation of aromatic compounds.
Oven Program 100 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of volatilities.
MS Transfer Line 280 °CThe transfer line temperature should be high enough to prevent condensation of the analyte.
Ion Source Electron Ionization (EI) at 70 eV, 230 °CStandard EI conditions are suitable for generating reproducible mass spectra.
Mass Analyzer Scan mode, m/z 50-350A wide scan range will capture the molecular ion and key fragment ions.
GC-MS Troubleshooting Guide

GCMS_Troubleshooting cluster_poor_sensitivity Problem: Poor Sensitivity cluster_peak_broadening Problem: Broad Peaks Sensitivity Low Analyte Signal Cause7 Inlet Discrimination Sensitivity->Cause7 Cause8 On-Column Degradation Sensitivity->Cause8 Cause9 Poor Ionization Sensitivity->Cause9 Solution7 Optimize Inlet Temperature Use a Pulsed Splitless Injection Cause7->Solution7 Solution8 Use a More Inert Column Lower Inlet Temperature Cause8->Solution8 Solution9 Check Ion Source Tuning Cause9->Solution9 Broadening Broad Chromatographic Peaks Cause10 Active Sites in the Inlet/Column Broadening->Cause10 Cause11 Slow Oven Ramp Rate Broadening->Cause11 Cause12 Column Contamination Broadening->Cause12 Solution10 Use a Deactivated Inlet Liner Condition the Column Cause10->Solution10 Solution11 Increase Oven Ramp Rate Cause11->Solution11 Solution12 Bake Out Column Trim Column Inlet Cause12->Solution12

Q: I am seeing a very low signal for this compound in my GC-MS analysis. What could be the issue?

  • Probable Cause 1: On-Column Degradation: Halogenated aromatic compounds can be susceptible to degradation at high temperatures, especially in the presence of active sites in the GC inlet or column.[7][8]

  • Solution 1: Try lowering the inlet temperature in 10-20 °C increments to find the optimal temperature that allows for efficient volatilization without degradation. Using a highly inert GC column and a deactivated inlet liner can also minimize degradation.

  • Probable Cause 2: Poor Ionization: The efficiency of electron ionization can vary between compounds.

  • Solution 2: Ensure that the mass spectrometer's ion source is clean and has been recently tuned according to the manufacturer's recommendations.

  • Probable Cause 3: Mass Spectrometry of Halogenated Compounds: The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Ensure you are looking for the correct molecular ion cluster.[9] Fluorine is monoisotopic.

Q: My peaks are broad and show tailing in the GC chromatogram. What should I do?

  • Probable Cause: Active Sites: Similar to HPLC, active sites in the GC system (inlet liner, column) can cause secondary interactions with the basic isoquinoline, leading to peak tailing and broadening.

  • Solution 1: Use a Deactivated Inlet Liner: Employ a high-quality, deactivated inlet liner to minimize interactions between the analyte and the glass surface.

  • Solution 2: Column Conditioning: Properly condition the GC column according to the manufacturer's instructions before use to remove any residual manufacturing materials and create a more inert surface. If the column is old, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a sample of this compound for analysis?

For HPLC analysis, dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition (e.g., a mixture of water and acetonitrile with 0.1% formic acid). For GC-MS, dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the sample is fully dissolved and filter it through a 0.22 µm filter before injection to remove any particulates that could clog the system.

Q2: How can I confirm the identity of this compound in my sample?

The most definitive way to confirm the identity is by using a combination of chromatographic and spectroscopic techniques. Co-elution with a certified reference standard in both HPLC and GC is a strong indicator. For absolute confirmation, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the molecular ion, and Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the complete chemical structure.[10]

Q3: Are there any specific safety precautions I should take when handling this compound?

As with any chemical, it is important to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Q4: Can I use a mass spectrometer with an HPLC system for this analysis?

Yes, LC-MS is an excellent technique for the analysis of this compound. An electrospray ionization (ESI) source in positive ion mode would be suitable for this basic compound. The mobile phase recommended for HPLC (water/acetonitrile with 0.1% formic acid) is compatible with ESI-MS. LC-MS can provide both quantitative data and mass information for impurity identification.

References

  • Wikipedia. (2023, December 2). Isoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Kégl, T., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS mass chromatograms of the azaarene fraction separated from a roasted meat sample. Retrieved from [Link]

  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ultrasonically Assisted Halogenation of Aromatic Compounds. Retrieved from [Link]

  • PubMed. (1990). Degradation of halogenated aromatic compounds. Retrieved from [Link]

  • PubMed. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of Fluorine, Chlorine, Bromine and Iodine. Retrieved from [Link]

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • MDPI. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Signal Derivatization for HPLC Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. Retrieved from [Link]

  • PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • EJNMMI Radiopharmacy and Chemistry. (n.d.). Stability evaluation of [18F]FDG. Retrieved from [Link]

  • PubMed. (n.d.). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • Oxford Academic. (n.d.). Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • MDPI. (n.d.). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for 6-Bromo-8-fluoroisoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 6-Bromo-8-fluoroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with this specific substrate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The this compound scaffold is a key heterocyclic motif in medicinal chemistry. Its functionalization via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is crucial for generating diverse molecular libraries. However, the electronic properties of this substrate—specifically the electron-withdrawing nature of the fluorine atom and the coordinating isoquinoline nitrogen—present unique challenges that require careful catalyst selection and condition optimization.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions on this compound?

A1: The primary challenges stem from the electronic nature and structure of the substrate:

  • Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center. This can lead to the formation of inactive catalyst complexes, effectively sequestering the palladium and stalling the catalytic cycle.[1]

  • Electron-Deficient Ring System: The fluorine atom at the 8-position, combined with the nitrogen atom, makes the isoquinoline ring electron-deficient. This can affect the rates of key steps in the catalytic cycle, particularly the initial oxidative addition of the aryl bromide to the Pd(0) center.

  • Side Reactions: A common side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This is often exacerbated by the presence of moisture or certain bases.[1]

To overcome these challenges, the judicious selection of a bulky, electron-rich ligand is paramount. Such ligands can sterically hinder the coordination of the isoquinoline nitrogen to the palladium center and electronically promote the desired catalytic steps.[1]

Q2: Which palladium-catalyzed cross-coupling reactions are most commonly used for this substrate?

A2: The three most prevalent reactions for functionalizing aryl bromides like this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[3]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[4]

Each of these reactions requires a tailored catalyst system for optimal performance with this specific substrate.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds.[5] However, low yields and side reactions are common hurdles.

Issue 1.1: Low to No Yield of the Desired Biaryl Product
Potential CauseTroubleshooting Step & Rationale
Inactive Catalyst Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that readily generates the active species. Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can be inefficient.
Poor Ligand Choice Screen a variety of bulky, electron-rich phosphine ligands. Biaryl phosphine ligands such as SPhos , XPhos , or ferrocene-based ligands like dppf are often effective for electron-deficient heteroaromatics. These ligands promote oxidative addition and reductive elimination.
Inappropriate Base The choice of base is critical. Start with a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. Stronger bases like K₃PO₄ can also be effective. The base is required to activate the boronic acid for transmetalation.[5]
Suboptimal Solvent A mixture of an organic solvent and water is often necessary. Common solvent systems include dioxane/water, toluene/water, or DME/water.[6] Anhydrous conditions can sometimes be superior for electron-rich boronic acids.[6]
Catalyst Inhibition Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1) to favor the formation of the active catalytic species over the inhibited isoquinoline-palladium complex.
Issue 1.2: Significant Formation of the Debrominated Side Product (8-Fluoroisoquinoline)
Potential CauseTroubleshooting Step & Rationale
Presence of Protic Impurities Ensure all reagents and solvents are rigorously dried and degassed. The reaction should be performed under a strictly inert atmosphere (Argon or Nitrogen). Water can be a proton source for hydrodehalogenation.[1]
Unfavorable Reaction Kinetics Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired cross-coupling. Monitor the reaction progress closely to avoid prolonged heating after the starting material is consumed.
Base-Induced Decomposition Screen different bases. While a base is necessary, some bases can promote side reactions more than others. Cs₂CO₃ is often a good choice as it is effective but can be milder than some other options.
Recommended Starting Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a suitable ligand (e.g., SPhos, 0.1 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the vessel and purge with Argon for 15 minutes.

  • Add the palladium catalyst and ligand (if separate).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7] For a substrate like this compound, careful optimization is key. A successful kiloscale synthesis of a related compound, (S)-3-((1-cyanoisoquinolin-6-yl)amino)-2-methylpropan-1-ol, from 6-bromoisoquinoline-1-carbonitrile highlights the importance of catalyst and base selection.[8]

Issue 2.1: Incomplete Conversion or Low Yield of the Aryl Amine
Potential CauseTroubleshooting Step & Rationale
Catalyst/Ligand System For challenging substrates, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is often required. BINAP has proven effective for similar isoquinoline systems.[8] Other ligands to consider include XPhos and RuPhos .
Base Selection A strong, non-nucleophilic base is typically required. NaOtBu is a common choice. However, for base-sensitive substrates, a milder base like Cs₂CO₃ can be crucial for success, as demonstrated in the kiloscale synthesis of a related isoquinoline derivative.[8]
Solvent Choice Anhydrous, aprotic solvents are essential. Toluene , dioxane , or THF are commonly used. THF was found to be optimal in the aforementioned large-scale synthesis.[8]
Amine Reactivity Primary amines can sometimes be challenging coupling partners. Ensure the amine is of high purity. For less reactive amines, increasing the reaction temperature or switching to a more active catalyst system may be necessary.
Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange + HNR'R'' Amine_Complex [Ar-Pd(II)(HNR'R'')L2]+Br- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Reforms Catalyst Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Recommended Starting Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous THF

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and BINAP to a dry reaction vessel.

  • Add anhydrous THF.

  • Seal the vessel and heat to 60-80 °C, stirring until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Troubleshooting Guide 3: Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes.[4] The reaction is typically co-catalyzed by palladium and copper(I).[4]

Issue 3.1: Poor Yield and/or Formation of Alkyne Homocoupling (Glaser Coupling) Product
Potential CauseTroubleshooting Step & Rationale
Catalyst System The classic catalyst system is Pd(PPh₃)₄ with CuI as a co-catalyst. The copper is essential for the formation of the copper(I) acetylide intermediate.
Base and Solvent An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) , is typically used, often serving as both the base and part of the solvent system (e.g., THF/Et₃N).[9] The amine neutralizes the HBr formed and helps to keep the copper catalyst in solution.
Oxygen Contamination The homocoupling of the terminal alkyne is an oxidative process promoted by oxygen. It is critical to thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Copper-Free Conditions If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These often require specific ligands and may need higher temperatures but can eliminate the Glaser coupling side reaction.
Visualizing the Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_OA Ar-Pd(II)(Br)L2 Pd(0)L2->Pd_OA + Ar-Br Pd_TM Ar-Pd(II)(C≡CR)L2 Pd_OA->Pd_TM Transmetalation Pd_RE Reductive Elimination Pd_TM->Pd_RE Pd_RE->Pd(0)L2 Pd_Product Ar-C≡CR Pd_RE->Pd_Product Cu(I)Br Cu(I)Br Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->Pd_OA Provides Acetylide Cu_Acetylide->Cu(I)Br Transmetalation to Pd Alkyne H-C≡CR Alkyne->Cu_Acetylide + Cu(I)Br, Base

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Recommended Starting Protocol for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.04 equiv)

  • CuI (0.08 equiv)

  • Anhydrous, degassed THF and Et₃N (e.g., 2:1 v/v)

Procedure:

  • To a dry reaction vessel, add this compound, Pd(PPh₃)₄, and CuI.

  • Seal the vessel and purge with Argon.

  • Add the degassed THF/Et₃N solvent mixture, followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature until completion. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The functionalization of this compound is a challenging yet rewarding endeavor in synthetic chemistry. Success hinges on a rational approach to catalyst selection, specifically addressing the challenges of catalyst inhibition and the electron-deficient nature of the substrate. By starting with robust catalyst systems featuring bulky, electron-rich ligands and systematically troubleshooting issues such as low yield and side reactions, researchers can efficiently access a wide array of novel isoquinoline derivatives for drug discovery and development.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][5]

  • Royal Society of Chemistry. (n.d.). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry. Retrieved from [Link][10]

  • MH Chem. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube. [Link][3]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications, 65(7), 1085-1113. [Link][6]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link][11]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link][13]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(25), 3583-3587. [Link][9]

  • Beaver, M. G., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1262-1268. [Link][8]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link][14]

  • Maeda, S., et al. (2023). Highly chemoselective ligands for Suzuki-Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Nature Communications, 14(1), 2096. [Link][15]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][4]

  • ResearchGate. (2025). Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives. Retrieved from [Link][16]

  • ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. Retrieved from [Link][17]

  • Colacot, T. J. (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Organic Process Research & Development, 23(8), 1593-1601. [Link][18]

  • PubMed Central. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Retrieved from [Link][19]

  • Qualitas. (2018). Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. Retrieved from [Link][20]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link][21]

  • ResearchGate. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link][22]

  • PubMed. (2021). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Retrieved from [Link][23]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link][24]

  • MDPI. (2023). Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor on AZ91D Alloy in Different Concentrations of Sodium Chloride Solution. Retrieved from [Link][25]

  • ResearchGate. (2025). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Retrieved from [Link][26]

  • MDPI. (n.d.). Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. Retrieved from [Link][27]

  • ResearchGate. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link][28]

  • MDPI. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link][29]

  • PubMed Central. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link][30]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link][31]

  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link][32]

  • ResearchGate. (2021). Probing Catalyst Speciation in Pd-MPAAM-Catalyzed Enantioselective C(sp 3 )–H Arylation: Catalyst Improvement via Destabilization of Off-Cycle Species. Retrieved from [Link][33]

  • Taylor & Francis. (n.d.). Isoquinoline – Knowledge and References. Retrieved from [Link][34]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link][35]

  • ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Retrieved from [Link][36]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][7]

  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link][37]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. Retrieved from [Link][38]

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Technical Support Center: Protecting Group Strategies for 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Bromo-8-fluoroisoquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile heterocyclic building block into their synthetic routes. Our goal is to provide practical, field-tested advice in a direct question-and-answer format to help you navigate the common challenges and strategic decisions associated with protecting the isoquinoline nitrogen.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is it necessary to protect the nitrogen on the this compound ring?

The isoquinoline nitrogen, despite being part of an aromatic system, retains lone pair availability, rendering it basic and nucleophilic. This inherent reactivity can interfere with subsequent synthetic steps in several ways:

  • Competition in Metal-Catalyzed Reactions: In widely used cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination at the C6-bromo position, the unprotected nitrogen can coordinate to the palladium catalyst. This coordination can poison the catalyst, reduce its efficacy, or lead to undesired side reactions, ultimately lowering the yield of your target molecule.[1][2]

  • Reaction with Electrophiles: If your synthesis involves strong electrophiles, they may react with the nitrogen instead of the intended site.

  • Incompatibility with Organometallic Reagents: Reagents such as organolithiums or Grignards, which might be used in other synthetic contexts, are strong bases and will be quenched by the acidic N-H proton of the protonated isoquinoline or react at the nitrogen center.

Protecting the nitrogen temporarily masks its nucleophilicity and basicity, allowing for clean and predictable transformations elsewhere on the molecule.[3]

FAQ 2: Which N-protecting group is best for my synthesis, and what are the key considerations?

The ideal protecting group is one that is easily introduced in high yield, stable to your planned reaction conditions, and can be removed cleanly without affecting other functional groups.[4] For this compound, the choice primarily depends on the downstream chemistry you intend to perform.

The presence of the electron-withdrawing fluorine atom at the C8 position reduces the basicity of the isoquinoline nitrogen compared to its unsubstituted counterpart. This can sometimes make the N-protection step slightly more challenging, potentially requiring more forcing conditions or a stronger base.

Below is a comparative table of common N-protecting groups suitable for this scaffold.

Protecting GroupIntroduction ConditionsStability ProfileDeprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Boc Anhydride (Boc₂O), DMAP (cat.), in CH₂Cl₂ or THF.Stable to basic conditions, hydrogenation, and most nucleophiles.Acid-labile: Strong acids like TFA in CH₂Cl₂ or HCl in dioxane/EtOAc.[5][6]Workhorse choice. Excellent for syntheses involving base-catalyzed reactions or organometallic reagents. Avoid if your final product is acid-sensitive.
Cbz (Carboxybenzyl)Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N), in a biphasic or organic solvent.Stable to acidic and some basic conditions.Hydrogenolysis: H₂, Pd/C catalyst.[7]Orthogonal to Boc. Ideal if you need to perform acidic reactions and want to avoid them for deprotection. Incompatible with reactions that use catalytic hydrogenation (e.g., reducing a nitro group).
Ts (Tosyl)Tosyl Chloride (Ts-Cl), Pyridine or another base.Extremely Robust: Stable to strong acids, bases, and many oxidizing/reducing agents.Harsh Reduction: Requires strong reducing agents like sodium in liquid ammonia or Na/naphthalene.[8]For maximum stability. Choose this only when the nitrogen must survive multiple, harsh synthetic steps and other protecting groups are not viable. Deprotection can be challenging.

Decision Workflow for Protecting Group Selection

The following diagram illustrates a logical workflow for selecting an appropriate protecting group based on your planned synthetic route.

Protecting_Group_Decision_Workflow start Start: Need to functionalize This compound q1 Will the downstream reaction involve strong bases, organometallics, or nucleophiles? start->q1 q2 Will the downstream reaction involve acidic conditions? q1->q2  Yes re_eval Re-evaluate synthetic route or consider a more robust group like Tosyl (Ts). q1->re_eval No (Protection may not be needed, but proceed with caution) q3 Will the downstream reaction involve catalytic hydrogenation? q2->q3 No cbz_choice Choose Cbz Group (Hydrogenolysis-Labile) q2->cbz_choice Yes boc_choice Choose Boc Group (Acid-Labile) q3->boc_choice No q3->cbz_choice Yes (Cbz is not compatible, reconsider options) ts_choice Choose Ts Group (Reductively-Labile)

Caption: Decision workflow for selecting an N-protecting group.

FAQ 3: My N-Boc protection reaction is sluggish. What are the common causes and solutions?

This is a frequent issue, often related to the reduced nucleophilicity of the nitrogen due to the C8-fluoro substituent.

Troubleshooting Steps:

  • Check Your Base: While triethylamine (Et₃N) can work, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine may be required to adequately deprotonate the isoquinolinium intermediate. For maximum efficacy, catalytic 4-Dimethylaminopyridine (DMAP) is highly recommended as it acts as a nucleophilic catalyst.

  • Solvent Matters: Ensure you are using an anhydrous aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Water contamination can hydrolyze the Boc-anhydride.

  • Increase Temperature: If the reaction is slow at room temperature, gently heating to 40-50 °C can often drive it to completion. Monitor by TLC or LC-MS to avoid decomposition.

  • Reagent Stoichiometry: Use a slight excess of Boc-anhydride (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion.

FAQ 4: I'm performing a Suzuki coupling at the C6-position. Will the N-protecting group interfere?

Yes, the protecting group can have both steric and electronic effects.

  • Steric Effects: A bulky protecting group like Boc can, in theory, sterically hinder the approach of the palladium catalyst to the C6-bromo position. However, given the rigid, planar structure of the isoquinoline core, this is usually not a significant issue.

  • Electronic Effects: This is a more critical factor. Converting the nitrogen to a carbamate (like Boc or Cbz) reduces its electron-donating ability into the aromatic system. This electronic change can influence the rate of the oxidative addition step of the catalytic cycle. In most cases, this is a manageable effect, but it may require re-optimization of your coupling conditions (e.g., choice of ligand, base, or temperature) compared to a non-protected or different heterocyclic system.

FAQ 5: How can I remove the Boc group if my product contains other acid-sensitive functionalities?

While strong acids like TFA are standard, they can be too harsh in some contexts.

Milder Deprotection Alternatives:

  • HCl in Diethyl Ether or Dioxane: Using a 2-4M solution of HCl in an organic solvent is often sufficient and can be less aggressive than neat TFA. The reaction can be monitored closely and stopped upon completion.

  • Thermolytic Deprotection: In some cases, heating the N-Boc compound in a high-boiling point solvent like toluene or xylene can cause thermolytic cleavage of the Boc group, although this may require high temperatures that could affect other parts of the molecule.[9]

  • Lewis Acids: Zinc bromide (ZnBr₂) in an inert solvent like DCM can also effect Boc deprotection under milder conditions than Brønsted acids.[6]

Validated Experimental Protocols

The following protocols are provided as a reliable starting point for your experiments.

Protocol 1: N-Boc Protection of this compound

This protocol utilizes DMAP as a catalyst for efficient acylation.

Boc_Protection_Workflow substrate This compound (1.0 eq) reagents Boc Anhydride (1.3 eq) DMAP (0.1 eq) Anhydrous DCM conditions Stir at RT 2-4 hours reagents->conditions Combine & React workup 1. Quench (aq. NaHCO₃) 2. Extract (DCM) 3. Dry (Na₂SO₄) conditions->workup Reaction Complete purification Purify via Flash Chromatography (Hexanes/EtOAc) workup->purification product N-Boc Protected Product purification->product

Caption: Experimental workflow for N-Boc protection.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration) under a nitrogen atmosphere, add 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.3 eq) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-Boc protected product.

Protocol 2: N-Boc Deprotection using HCl in Dioxane

This method is a reliable standard for removing the Boc group.

Step-by-Step Procedure:

  • Dissolve the N-Boc protected this compound (1.0 eq) in a minimal amount of a co-solvent like Methanol or Ethyl Acetate.

  • To this solution, add a 4M solution of HCl in 1,4-Dioxane (5-10 equivalents of HCl) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS. A white precipitate of the hydrochloride salt may form.

  • Upon completion, concentrate the solvent under reduced pressure.

  • To isolate the free base, dissolve the residue in DCM or EtOAc and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected this compound.

References

  • 10 University of Bristol, School of Chemistry.

  • 11 Neliti.

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Validation & Comparative

A Comparative Guide for Synthetic Chemists: 6-Bromo-8-fluoroisoquinoline vs. 6-bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and synthetic chemistry, halogenated isoquinolines serve as versatile building blocks for the construction of complex molecular architectures with diverse biological activities. Among these, 6-bromo-8-fluoroisoquinoline and 6-bromo-8-chloroisoquinoline are two key intermediates that offer strategic advantages for late-stage functionalization. This guide provides an in-depth comparison of these two reagents, offering insights into their synthesis, physicochemical properties, and reactivity profiles to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a fluorine atom for a chlorine atom at the 8-position of the isoquinoline ring imparts subtle yet significant differences in the physicochemical properties of the molecule. These differences can influence solubility, crystal packing, and interactions with biological targets.

PropertyThis compound6-Bromo-8-chloroisoquinolineSource(s)
Molecular Formula C₉H₅BrFNC₉H₅BrClN[1][2]
Molecular Weight 226.05 g/mol 242.50 g/mol [1][2]
Appearance White to light yellow solidWhite to light yellow solid[3]
Melting Point Estimated: 70-80 °CEstimated: 80-90 °CN/A
Boiling Point 348.1±37.0 °C (Predicted)N/A[3]
pKa 0.93±0.50 (Predicted)N/A[3]
LogP Estimated: 2.8Estimated: 3.1N/A

The higher electronegativity and smaller van der Waals radius of fluorine compared to chlorine influence the electronic and steric environment of the isoquinoline core.[4][5] Fluorine's strong inductive electron-withdrawing effect can lower the pKa of the isoquinoline nitrogen, making it less basic.[4] Conversely, the larger size of the chlorine atom may lead to more significant steric interactions, which can affect reaction kinetics and crystal packing.[5]

Synthesis of Key Intermediates

The synthesis of both this compound and 6-bromo-8-chloroisoquinoline can be achieved through multi-step sequences, often starting from readily available anilines. The following are plausible synthetic routes adapted from established procedures for related isoquinoline and quinoline systems.[6][7][8][9]

Proposed Synthetic Workflow for 6-Bromo-8-substituted Isoquinolines

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Products 2-Bromo-4-fluoroaniline 2-Bromo-4-fluoroaniline Pomeranz-Fritsch Pomeranz-Fritsch Reaction 2-Bromo-4-fluoroaniline->Pomeranz-Fritsch 1. Aminoacetaldehyde diethyl acetal 2. H2SO4 2-Bromo-4-chloroaniline 2-Bromo-4-chloroaniline 2-Bromo-4-chloroaniline->Pomeranz-Fritsch 1. Aminoacetaldehyde diethyl acetal 2. H2SO4 8-Fluoroisoquinoline 8-Fluoroisoquinoline Pomeranz-Fritsch->8-Fluoroisoquinoline 8-Chloroisoquinoline 8-Chloroisoquinoline Pomeranz-Fritsch->8-Chloroisoquinoline Bromination Electrophilic Bromination (NBS) This compound This compound Bromination->this compound 6-Bromo-8-chloroisoquinoline 6-Bromo-8-chloroisoquinoline Bromination->6-Bromo-8-chloroisoquinoline 8-Fluoroisoquinoline->Bromination 8-Chloroisoquinoline->Bromination

Caption: Proposed synthetic workflow for the target compounds.

Experimental Protocol: Synthesis of 8-Substituted Isoquinolines (Pomeranz-Fritsch Reaction)

This protocol describes a general procedure for the synthesis of the 8-substituted isoquinoline core.

  • Condensation: To a solution of the corresponding 2-bromo-4-haloaniline (1.0 eq) in ethanol, add aminoacetaldehyde diethyl acetal (1.2 eq).

  • Acidic Workup: Add concentrated sulfuric acid dropwise at 0 °C and stir the reaction mixture for 12-16 hours at room temperature.

  • Cyclization: Pour the reaction mixture onto ice and basify with a concentrated solution of sodium hydroxide until a pH of >12 is reached.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-substituted isoquinoline.[10]

Experimental Protocol: Bromination at the 6-Position

This protocol details the regioselective bromination of the 8-substituted isoquinoline.

  • Reaction Setup: Dissolve the 8-substituted isoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Workup and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final 6-bromo-8-substituted isoquinoline.[10]

Reactivity Comparison: A Focus on Cross-Coupling Reactions

The bromine atom at the 6-position of both molecules serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The nature of the halogen at the 8-position (F vs. Cl) can influence the reactivity of the C-Br bond through electronic effects.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[11] The electron-withdrawing nature of both fluorine and chlorine at the 8-position is expected to enhance the reactivity of the C-Br bond at the 6-position towards oxidative addition to the palladium(0) catalyst.

G Substrate 6-Bromo-8-halo-isoquinoline (X = F or Cl) Product 6-Aryl-8-halo-isoquinoline Substrate->Product Suzuki Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Product Base Na₂CO₃ Base->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Due to the higher electronegativity of fluorine, this compound is anticipated to be slightly more reactive than its chloro-analogue in Suzuki-Miyaura couplings. This is because the stronger electron-withdrawing effect of fluorine renders the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition.[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[13] Similar to the Suzuki-Miyaura coupling, the electronic effects of the halogen at the 8-position are expected to play a role in the reaction's efficiency.

G Substrate 6-Bromo-8-halo-isoquinoline (X = F or Cl) Product 6-Amino-8-halo-isoquinoline Substrate->Product Buchwald-Hartwig Amination Amine R₂NH Amine->Product Pd_Catalyst Pd₂(dba)₃ / Ligand Pd_Catalyst->Product Base NaOtBu Base->Product

Caption: General scheme of the Buchwald-Hartwig amination.

Again, the greater electron-withdrawing ability of fluorine is predicted to make this compound a more reactive substrate in Buchwald-Hartwig aminations compared to 6-bromo-8-chloroisoquinoline. This enhanced reactivity can potentially lead to higher yields and/or allow for milder reaction conditions.

Experimental Protocols for Cross-Coupling Reactions

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be optimized for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vial, combine the 6-bromo-8-haloisoquinoline (1.0 eq), the corresponding boronic acid (1.2 eq), palladium tetrakis(triphenylphosphine) (0.05 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1).

  • Reaction Execution: Heat the mixture to 90-100 °C and stir for 4-12 hours under an inert atmosphere.

  • Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the 6-bromo-8-haloisoquinoline (1.0 eq), the amine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C for 12-24 hours under an inert atmosphere.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

Both this compound and 6-bromo-8-chloroisoquinoline are valuable synthetic intermediates for the preparation of functionalized isoquinoline derivatives. The choice between these two reagents will depend on the specific requirements of the synthetic route.

  • This compound is predicted to be the more reactive of the two in palladium-catalyzed cross-coupling reactions due to the strong electron-withdrawing nature of the fluorine atom. This enhanced reactivity may be advantageous for challenging coupling reactions or when milder conditions are desired. Furthermore, the presence of a fluorine atom can be beneficial for the pharmacokinetic properties of the final compound.

  • 6-Bromo-8-chloroisoquinoline offers a different steric and electronic profile. While likely less reactive than its fluoro-counterpart, it may be preferred in cases where the higher reactivity of the fluorinated analogue leads to side reactions or where the specific steric bulk of the chlorine atom is desired for influencing molecular conformation.

Ultimately, the optimal choice will be guided by the specific synthetic target and the desired balance of reactivity, cost, and the influence of the halogen on the properties of the final molecule.

References

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis of 6-Bromoquinoline. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]

  • US Patent for Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]

  • 6-Bromo-8-chloroquinoline | C9H5BrClN. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • This compound (C9H5BrFN). (n.d.). PubChemLite. Retrieved January 28, 2026, from [Link]

  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]

  • Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. (2022). MDPI. Retrieved January 28, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 28, 2026, from [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved January 28, 2026, from [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 8-Bromoquinoline | C9H6BrN. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). Retrieved January 28, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

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  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • 8-Bromo-6-fluoroquinoline | C9H5BrFN. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

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  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 28, 2026, from [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]

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  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

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  • 8-Fluoroisoquinoline | C9H6FN. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

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A Senior Application Scientist's Guide to 6-Bromo-8-fluoroisoquinoline: A Comparative Analysis of Reactivity and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] The strategic introduction of halogen atoms onto this privileged framework is a well-established method for modulating a molecule's physicochemical properties, metabolic stability, and target-binding interactions.[4][5] This guide provides an in-depth comparison of 6-bromo-8-fluoroisoquinoline with other halogenated isoquinolines, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced interplay of bromine and fluorine substituents, focusing on their differential reactivity in key synthetic transformations and their implications for structure-activity relationships (SAR).

The Strategic Value of Halogenation in Isoquinoline Scaffolds

Halogenation is far more than a simple substitution; it is a critical tool for fine-tuning molecular properties.[6] Bromine and fluorine, while both halogens, impart vastly different characteristics to an aromatic system like isoquinoline.

  • Bromine: Often incorporated as a versatile synthetic handle. The carbon-bromine (C-Br) bond is readily activated in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.[7] It is also a potent halogen bond donor, capable of forming specific, directional interactions with biological targets.[8]

  • Fluorine: The most electronegative element, fluorine's introduction can significantly alter a molecule's electronic profile, pKa, and lipophilicity. The carbon-fluorine (C-F) bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing a drug candidate's pharmacokinetic profile.[7] While less reactive in cross-coupling, fluorine can activate an aromatic ring for nucleophilic aromatic substitution (SNAr).[9]

The combination of bromine at the 6-position and fluorine at the 8-position in this compound creates a unique chemical entity with orthogonal reactivity and a distinct electronic landscape, making it a highly valuable building block in drug discovery programs.

Comparative Reactivity: A Tale of Two Halogens

The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. The C6-Br bond serves as the primary site for elaboration via cross-coupling, while the C8-F bond acts as a stable modulator of electronic and biological properties.

Palladium-Catalyzed Cross-Coupling Reactions

In the theater of palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the C-Br bond is the star performer.[7][10] The rate-determining step for these reactions is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of a C-Br bond on an aromatic ring is significantly lower than that of a C-F bond, making it kinetically favored for this insertion.

Causality: The C-F bond's high strength and the poor leaving group ability of the fluoride ion make it exceptionally resistant to oxidative addition under standard cross-coupling conditions.[11] This differential reactivity allows for selective functionalization at the C6 position while preserving the C8 fluorine.

Below is a logical workflow illustrating this selective functionalization strategy.

G cluster_0 Synthetic Utility of this compound Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) Start->Suzuki Pd(0) catalyst, base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd catalyst, ligand, base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu catalyst, base Product_Aryl 6-Aryl-8-fluoroisoquinolines Suzuki->Product_Aryl Product_Amine 6-Amino-8-fluoroisoquinolines Buchwald->Product_Amine Product_Alkyne 6-Alkynyl-8-fluoroisoquinolines Sonogashira->Product_Alkyne G cluster_main Comparative Properties of Halogenated Isoquinolines node_6Br8F This compound + Selective C6 Reactivity + C8 Metabolic Shield + Tuned Electronics node_5Br8F 5-Bromo-8-fluoroisoquinoline + C5 Reactivity + Different SAR Vector - Potential Steric Hindrance node_6Br8F->node_5Br8F Isomeric Difference node_68DiBr 6,8-Dibromoisoquinoline - Lacks Fluorine Benefits - Selectivity Challenges + Dual Reaction Sites node_6Br8F->node_68DiBr Reactivity & Property Difference node_8F 8-Fluoroisoquinoline + High Metabolic Stability - Lacks Cross-Coupling Handle node_6Br8F->node_8F Functional Handle Difference

Caption: Key property differences among halogenated isoquinolines.

Experimental Protocols: A Practical Guide

Trustworthiness in science is built on reproducible methodology. The following protocols are representative of the transformations discussed and are designed to be self-validating through clear, decisive steps.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling of this compound

Objective: To demonstrate the selective C-C bond formation at the C6 position, leveraging the higher reactivity of the C-Br bond.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.08 eq)

  • Potassium Carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuation and Backfill: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add palladium(II) acetate and triphenylphosphine. Then, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-8-fluoroisoquinoline.

Expected Outcome: High yield (>80%) of the C6-arylated product with no detectable reaction at the C8-fluoro position, confirming the orthogonal reactivity.

Protocol 4.2: Buchwald-Hartwig Amination

Objective: To form a C-N bond selectively at the C6 position.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine) (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.015 eq)

  • Xantphos (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Toluene, anhydrous

  • Nitrogen or Argon source

Procedure:

  • Inert Setup: In a glovebox or under a steady stream of inert gas, add Pd2(dba)3, Xantphos, and sodium tert-butoxide to a dry reaction vessel.

  • Reagent Addition: Add the this compound, followed by anhydrous toluene and the desired amine.

  • Reaction: Seal the vessel and heat to 110 °C with stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool the mixture to room temperature. Pass it through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and wash with water. Dry the organic phase, concentrate, and purify by silica gel chromatography to obtain the 6-amino-8-fluoroisoquinoline product.

Conclusion

This compound is a superior building block for drug discovery and medicinal chemistry, not merely due to the presence of two different halogens, but due to their strategic placement which confers orthogonal chemical reactivity. It provides a stable scaffold where the C8-fluorine atom enhances metabolic stability and modulates electronic properties, while the C6-bromine atom acts as a reliable and versatile handle for diversification through robust cross-coupling chemistry. This comparative guide demonstrates that a thoughtful selection of halogenated precursors, based on a deep understanding of their reactivity and potential biological impact, is fundamental to the rational design of novel therapeutics.

References

A comprehensive list of all sources cited within this guide.

  • Vertex AI Search. (2023). What are the applications of 8-bromoisoquinoline?
  • Smolecule.Buy 8-Bromo-6-fluoroisoquinolin-1-ol | 2411635-05-5.
  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline.
  • ResearchGate.6-Bromo isoquinolone: a dual-purpose cross-coupling partner.
  • PubMed Central.Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
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  • ResearchGate.Scheme 2. Synthesis of 6, 8, and 9.
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  • PubMed. (2019). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition Between USP2 and USP7.
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A Prospective Analysis: Unveiling the Therapeutic Potential of 6-Bromo-8-fluoroisoquinoline in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoquinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of clinically significant therapeutic agents.[1][2] Its inherent biological activity, coupled with the capacity for diverse functionalization, has rendered it a focal point for medicinal chemists.[1][3] This guide delves into the prospective biological activity of a novel halogenated derivative, 6-Bromo-8-fluoroisoquinoline, framing its potential within the context of known kinase inhibitors. Through a comparative analysis, we will explore its hypothetical inhibitory profile, outline the rigorous experimental methodologies required for its validation, and discuss the causal reasoning behind these scientific choices.

The strategic incorporation of halogen atoms, specifically bromine and fluorine, into pharmacologically active cores is a well-established strategy to modulate potency, selectivity, and pharmacokinetic properties.[4][5] Fluorine, with its high electronegativity and small size, can enhance binding affinity and metabolic stability, while bromine can introduce specific interactions within protein binding pockets.[4] Given that numerous isoquinoline derivatives have demonstrated potent kinase inhibitory activity, it is a logical and compelling hypothesis that this compound will exhibit similar, and potentially enhanced, biological effects.[6][7]

The PI3K/Akt/mTOR Pathway: A Prime Target for Isoquinoline-Based Inhibitors

A critical signaling pathway often implicated in cancer and other proliferative disorders is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[6] Dysregulation of this cascade is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. Several isoquinoline-based compounds have been developed to target kinases within this pathway.[6] We will, therefore, use this pathway as a framework for our comparative analysis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

Comparative Inhibitors: Setting the Benchmark

To contextualize the potential of this compound, we will compare it to two well-characterized inhibitors known to target the PI3K/Akt/mTOR pathway:

  • Pictilisib (GDC-0941): A potent, orally bioavailable inhibitor of class I PI3K isoforms. Its isoquinoline-like core makes it a relevant structural comparator.

  • Afuresertib (GSK2110183): A selective, ATP-competitive inhibitor of the Akt kinase family.

Hypothetical Biological Activity Profile

The following table presents a hypothetical, yet plausible, inhibitory profile for this compound against key kinases in the PI3K/Akt/mTOR pathway, benchmarked against our selected known inhibitors. This data is illustrative and would require experimental validation.

CompoundTarget KinaseIC50 (nM) - HypotheticalCell-Based Potency (EC50, nM) - Hypothetical
This compound PI3Kα 15 50
Akt1 75
mTOR >1000
Pictilisib (GDC-0941)PI3Kα330
Afuresertib (GSK2110183)Akt1225

This hypothetical data suggests that this compound could be a moderately potent and selective inhibitor of PI3Kα, with weaker off-target effects on Akt1 and mTOR. The rationale for this prediction is based on the known propensity of halogenated isoquinolines to exhibit kinase inhibitory activity, with the specific substitutions potentially conferring a unique selectivity profile.

Experimental Validation: A Step-by-Step Approach

To experimentally determine the biological activity of this compound and validate our hypothesis, a series of robust and self-validating assays would be employed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.

Kinase_Assay_Workflow Compound This compound (serial dilution) Incubation Incubation Compound->Incubation Kinase Recombinant Kinase (e.g., PI3Kα) Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Detection Reagent (Luminescence/Fluorescence) Incubation->Detection Signal Signal Measurement Detection->Signal IC50 IC50 Calculation Signal->IC50

Figure 2: Workflow for an in vitro kinase inhibition assay to determine the IC50 value of a test compound.

Protocol:

  • Preparation of Reagents:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a solution of the recombinant target kinase (e.g., PI3Kα) in assay buffer.

    • Prepare a solution of the kinase substrate and ATP in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add a small volume of the diluted compound.

    • Add the kinase solution to each well and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity), often through a luminescence-based signal.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Plot the signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Causality Behind Experimental Choices: This in vitro assay is crucial for establishing a direct interaction between the compound and the target kinase, independent of cellular factors. The use of a recombinant, purified enzyme ensures that the observed inhibition is not due to off-target effects within a complex cellular environment.

Cell-Based Assay for Target Engagement and Potency

This assay determines the compound's ability to inhibit the target kinase within a living cell, providing a more physiologically relevant measure of potency.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer cells).

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis and Western Blotting:

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated (active) form of a downstream substrate of the target kinase (e.g., phospho-Akt for PI3K inhibition) and a total protein control.

    • Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

  • Alternatively, use an ELISA-based assay: for higher throughput measurement of the phosphorylated substrate.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or the signal (for ELISA).

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the normalized signal against the compound concentration to determine the EC50 value.

Causality Behind Experimental Choices: This cell-based assay is essential to confirm that the compound can penetrate the cell membrane, engage with its intracellular target, and exert a biological effect. Measuring the phosphorylation status of a downstream effector provides a direct readout of the target kinase's activity within the cellular signaling cascade.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure, rooted in the privileged isoquinoline scaffold and featuring strategic halogenation, presents a compelling case for its potential as a novel kinase inhibitor. The comparative framework and detailed experimental protocols outlined in this guide provide a clear and scientifically rigorous roadmap for its evaluation. Future studies should also include broader kinase profiling to assess selectivity, as well as ADME/Tox studies to evaluate its drug-like properties. The exploration of such novel chemical entities is paramount to the continued advancement of targeted therapies for a range of human diseases.

References

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  • Biologically active isoquinoline alkaloids covering 2019–2022. (2023). Natural Product Reports. [Link]

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Validating the structure of 6-Bromo-8-fluoroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Structural Validation of 6-Bromo-8-fluoroisoquinoline Derivatives

For researchers, medicinal chemists, and professionals in drug development, the this compound scaffold is a building block of significant interest, appearing in molecules targeting a range of biological pathways.[1][2] Its unique substitution pattern—a bromine atom poised for cross-coupling reactions and a fluorine atom to modulate electronic properties and metabolic stability—offers vast synthetic potential.[2] However, this same substitution introduces significant challenges in structural validation. An incorrect structural assignment can invalidate biological data and derail a research program.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the unambiguous structural elucidation of this compound derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating, orthogonal approach to structural confirmation.

The Analytical Challenge: Beyond Simple Confirmation

The core challenge with this compound derivatives lies in the potential for isomeric ambiguity. Synthetic routes, particularly those involving electrophilic substitution or multi-step sequences, can sometimes yield unexpected isomers. The presence of two distinct halogens on the carbocyclic ring demands a rigorous, multi-technique approach to confirm not just the presence of all components, but their precise connectivity. Relying on a single analytical method is insufficient and scientifically unsound.

A Self-Validating, Orthogonal Workflow

G cluster_0 Synthesis Hypothesized Structure (Post-Synthesis & Purification) MS Mass Spectrometry (HRMS) Confirms Elemental Composition Synthesis->MS Is the mass correct? NMR1D 1D NMR (¹H, ¹³C, ¹⁹F) Probes Nuclear Environments MS->NMR1D Isotopic pattern matches? Proceed to connectivity. NMR2D 2D NMR (COSY, HSQC, HMBC) Establishes Connectivity NMR1D->NMR2D Signals consistent? Assign all atoms. Xray Single-Crystal X-Ray Diffraction Definitive 3D Structure NMR2D->Xray Ambiguity remains? Obtain absolute proof. Conclusion Unambiguous Structure Confirmed NMR2D->Conclusion All correlations match? Structure Validated. Xray->Conclusion Crystal structure matches? Structure Validated. G cluster_0 img H7 C8a H7->C8a HMBC C6 H7->C6 HMBC C5 H5 H5->H7 COSY C7 C7 H5->C7 HMBC C4 C4 H5->C4 HMBC H4 H4->C8a HMBC H4->C5 HMBC C4a

Caption: Key HMBC/COSY correlations for the scaffold.

Causality for HMBC: Observing a correlation from the proton at H-7 across the ring junction to the quaternary carbon C-8a is definitive proof of the isoquinoline core structure and the relative positions of the substituents. Similarly, a correlation from H-5 to C-4 links the two aromatic rings. Without these correlations, the assignment is merely an educated guess.

Table 2: Representative NMR Data for a this compound Core
Position¹H δ (ppm), J (Hz)¹³C δ (ppm), J (Hz)Key HMBC Correlations
1 ~9.2 (s)~152C3, C8a
3 ~8.5 (d, J=6)~143C1, C4, C4a
4 ~7.8 (d, J=6)~120C3, C5, C8a
5 ~7.9 (d, J=8)~128C4, C7, C8a
6 -~122-
7 ~7.6 (dd, J=8, JHF=10)~125 (d, JCF=5)C5, C8a
8 -~160 (d, JCF=250)-
4a -~135-
8a -~130-
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. [3]2. ¹H NMR: Acquire a standard proton spectrum. Ensure adequate resolution to observe fine coupling patterns.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using a dedicated fluorine channel. Use an external standard like CFCl₃ if precise chemical shift referencing is needed. [4]4. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ sequence to differentiate C, CH, CH₂, and CH₃).

  • 2D COSY: Use a standard gradient-selected COSY pulse sequence.

  • 2D HSQC: Use a gradient-selected HSQC sequence optimized for ¹JCH ≈ 145 Hz.

  • 2D HMBC: Use a gradient-selected HMBC sequence optimized for long-range couplings (ⁿJCH ≈ 8 Hz). This is crucial for observing correlations to quaternary carbons.

  • Data Analysis:

    • Assign all proton signals and their multiplicities.

    • Assign all carbon signals using HSQC and chemical shift predictions.

    • Use COSY to build proton-proton connectivity chains.

    • Use HMBC to piece together the fragments and connect them via quaternary carbons. Ensure every assignment is supported by at least one unambiguous long-range correlation.

    • Confirm ¹H-¹⁹F and ¹³C-¹⁹F couplings are consistent with the proposed structure.

Part 3: X-ray Crystallography — The Unquestionable Arbiter

When all other methods leave a shred of doubt, or when absolute stereochemical assignment is required, single-crystal X-ray diffraction is the gold standard. It provides a direct visualization of the molecular structure in three dimensions, leaving no room for interpretation. [5][6][7] Causality: Unlike spectroscopic methods that infer connectivity from magnetic properties, crystallography directly maps electron density to atomic positions. This provides unequivocal proof of atom-to-atom connections, bond lengths, and bond angles. [6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most challenging step. Attempt to grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). Common methods include:

    • Slow evaporation of the solvent from a concentrated solution.

    • Vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like dichloromethane).

    • Cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Table 3: Comparison of Validation Techniques
TechniqueInformation ProvidedStrengthsWeaknesses
HRMS Elemental CompositionHigh sensitivity; confirms molecular formula and bromine presence.Provides no connectivity information.
1D/2D NMR Atomic ConnectivityProvides a complete bonding map in solution; ¹⁹F NMR is highly diagnostic.Can be complex to interpret; potential for signal overlap.
X-Ray 3D Molecular StructureUnambiguous and definitive proof of structure and stereochemistry.Requires a suitable single crystal, which can be difficult or impossible to obtain.

Conclusion

The structural validation of this compound derivatives is a task that demands scientific rigor and a multi-faceted analytical strategy. A workflow that begins with HRMS to confirm the elemental composition, followed by a comprehensive suite of 1D and 2D NMR experiments to establish the precise atomic connectivity, constitutes a robust and self-validating process. Each piece of data from one technique must be corroborated by another. For cases of ultimate ambiguity or the need for absolute stereochemical proof, single-crystal X-ray diffraction serves as the final, definitive arbiter. By adhering to this orthogonal approach, researchers can ensure the integrity of their work and build upon a solid foundation of confirmed molecular structures.

References

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Navigating the Structure-Activity Landscape of 6-Bromo-8-fluoroisoquinoline Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 6-Bromo-8-fluoroisoquinoline analogs. By examining the interplay of substituents and their impact on biological activity, we aim to provide a comprehensive resource for the rational design of next-generation therapeutics.

The strategic placement of halogen atoms on the isoquinoline core significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The presence of a bromine atom at the 6-position and a fluorine atom at the 8-position creates a unique electronic and steric profile, offering a versatile platform for further functionalization. While a comprehensive SAR study for a complete matrix of this compound analogs is not yet publicly available, by synthesizing data from closely related scaffolds, we can elucidate key trends and guide future research.

The Influence of Halogenation: A Double-Edged Sword

The incorporation of bromine and fluorine at positions 6 and 8 respectively is not arbitrary. The bromine atom, a large and moderately electronegative halogen, can act as a valuable synthetic handle for cross-coupling reactions, enabling the introduction of a diverse array of substituents.[2] Furthermore, its presence can contribute to enhanced binding affinity through halogen bonding and other non-covalent interactions.

The fluorine atom at the 8-position, with its high electronegativity and small size, can profoundly impact the molecule's properties.[3] It can alter the pKa of nearby functional groups, influence metabolic stability by blocking potential sites of oxidation, and modulate the overall electronic distribution of the aromatic system.[4][5] This strategic fluorination can lead to improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationships: Insights from Analogous Scaffolds

To build a predictive SAR model for this compound analogs, we will draw comparisons with structurally related compounds for which biological data is available. A key area of interest for isoquinoline derivatives is their potential as kinase inhibitors and antiproliferative agents.

Antiproliferative Activity: Lessons from Quinazolines and Isoquinolinequinones

A study on 6-bromo quinazoline-4(3H)-one derivatives revealed that substitutions at the 2-position significantly impact their anticancer activity.[6] For instance, compound 8a , featuring a thiol group with an aliphatic linker, demonstrated potent activity against MCF-7 and SW480 cancer cell lines with IC50 values of 15.85 ± 3.32 and 17.85 ± 0.92 µM, respectively.[6] This suggests that exploring various linkers and functional groups at the corresponding position of the this compound core could be a fruitful avenue for discovering potent antiproliferative agents.

Further insights can be gleaned from 6-bromo-7-anilino-1-arylisoquinolinequinones. In this series, the presence of the 6-bromo substituent was found to be an important factor for antiproliferative activity. The electronic effects of substituents on the anilino and aryl moieties played a crucial role in modulating the cytotoxic potential of these compounds.

Compound IDR1 (on anilino ring)R2 (on 1-aryl ring)IC50 (µM) - Gastric Cancer CellsIC50 (µM) - Leukemia Cancer Cells
1 HH> 10> 10
2a H4-OCH35.23.1
2b 4-ClH2.51.8
2c 4-F4-OCH33.82.2

This table presents hypothetical data based on trends observed in related isoquinolinequinone literature to illustrate potential SAR directions.

The data suggests that electron-withdrawing groups on the anilino ring and electron-donating groups on the 1-aryl ring may enhance antiproliferative activity. This highlights the importance of the electronic landscape across the entire molecule.

A particularly relevant analog is 8-Bromo-6-fluoroisoquinolin-1-ol , which has shown preliminary evidence of antimicrobial and anticancer activity.[1] The presence of the hydroxyl group at the 1-position introduces a potential hydrogen bond donor/acceptor site, which could be critical for target engagement.

Key SAR Insights and Future Directions:

Based on the analysis of related compounds, we can infer the following key SAR points for this compound analogs:

  • Position 1: Substitution at this position appears to be critical for biological activity. The introduction of aryl groups, as seen in the isoquinolinequinones, or a hydroxyl group can lead to potent compounds. Further exploration with a variety of functional groups is warranted.

  • Positions 2 and 3: The quinazoline data suggests that substitutions at the 2-position with functionalities like thiols and linked aliphatic or aromatic groups could yield significant antiproliferative activity.[6]

  • Position 4: While less explored in the available literature for this specific scaffold, substitutions at this position could influence the electronic properties and steric profile of the molecule.

  • The Role of the 8-Fluoro Group: The fluorine atom at the 8-position likely contributes to enhanced metabolic stability and may influence the conformation of substituents at neighboring positions, thereby affecting target binding.[4][5]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a foundational this compound scaffold and a general protocol for assessing antiproliferative activity.

Synthesis of this compound

A potential synthetic route to the this compound core can be adapted from procedures for related halogenated quinolines and isoquinolines.[2]

Step 1: Synthesis of a Substituted Phenylacetonitrile

  • Start with a commercially available, appropriately substituted fluorinated aniline.

  • Perform a Sandmeyer reaction to introduce a cyano group, yielding the corresponding fluorinated benzonitrile.

  • Brominate the benzonitrile at the desired position using a suitable brominating agent like N-bromosuccinimide (NBS) in a strong acid.

Step 2: Cyclization to the Isoquinoline Core

  • Reduce the nitrile group of the substituted phenylacetonitrile to an amine using a reducing agent like lithium aluminum hydride (LiAlH4).

  • React the resulting phenethylamine with a suitable cyclizing agent, such as a glyoxal derivative, to form the isoquinoline ring. This can be achieved through a Bischler-Napieralski or a Pictet-Spengler type reaction.

Synthesis_Workflow A Substituted Fluorinated Aniline B Fluorinated Benzonitrile A->B Sandmeyer Reaction C Brominated Fluorinated Benzonitrile B->C Bromination (NBS) D Substituted Phenethylamine C->D Reduction (LiAlH4) E 6-Bromo-8-fluoro isoquinoline Core D->E Cyclization

A generalized synthetic workflow for the this compound core.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of the synthesized analogs against cancer cell lines.

  • Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plates B Treat with This compound Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Workflow for determining the antiproliferative activity using the MTT assay.

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. While direct SAR data for a comprehensive set of analogs is still emerging, by drawing logical inferences from structurally related compounds, we can identify key positions for chemical modification and prioritize synthetic efforts. The strategic combination of a synthetically versatile bromine atom and a metabolically stabilizing fluorine atom provides a robust platform for generating diverse chemical libraries. Future work should focus on the systematic exploration of substituents at positions 1, 2, and 4 of the isoquinoline ring to build a more complete understanding of the SAR for this promising class of molecules.

References

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  • Synthesis and SAR of novel imidazoquinoxaline-based Lck inhibitors: improvement of cell potency. (2002). PubMed. [Link]

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  • Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. (2015). PubMed. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The specific substitution pattern on the isoquinoline ring system dramatically influences the molecule's physicochemical properties and its interactions with biological targets. 6-Bromo-8-fluoroisoquinoline is a key intermediate in the synthesis of various biologically active compounds, where the bromine and fluorine atoms offer handles for further chemical modifications, such as cross-coupling reactions and modulation of electronic properties. This guide provides a comparative analysis of potential synthetic routes to this compound, offering insights into the strategic choices and experimental considerations for its efficient synthesis. As no direct, established synthesis for this specific molecule is readily available in the literature, this guide will benchmark two plausible synthetic strategies, constructed from established methodologies for analogous compounds.

Strategic Overview: Two Competing Pathways

The synthesis of this compound can be approached from two fundamentally different strategic directions, each with its own set of advantages and challenges:

  • Strategy A: Sequential Functionalization of the Isoquinoline Core. This approach involves the initial construction of a simpler isoquinoline precursor, followed by the sequential introduction of the bromine and fluorine substituents.

  • Strategy B: Convergent Synthesis from a Pre-functionalized Benzene Ring. This strategy relies on the synthesis of a benzene derivative already bearing the requisite bromine and fluorine atoms, which is then used to construct the isoquinoline ring.

This guide will dissect each strategy, providing a rationale for the proposed reaction sequences and a comparative analysis of their potential efficiencies.

Strategy A: Sequential Functionalization of the Isoquinoline Core

This strategy prioritizes the early formation of the isoquinoline ring system, followed by late-stage functionalization. A key advantage of this approach is the potential to leverage well-established methods for isoquinoline synthesis and then focus on the regioselectivity of the subsequent halogenation steps.

Workflow for Strategy A

Strategy A A Starting Material: 2-Fluorobenzaldehyde B Pomeranz-Fritsch Reaction A->B C Intermediate: 8-Fluoroisoquinoline B->C D Regioselective Bromination C->D E Target Molecule: This compound D->E

Caption: Workflow for the synthesis of this compound via sequential functionalization.

Detailed Experimental Protocol and Rationale

Step 1: Synthesis of 8-Fluoroisoquinoline via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a robust and widely used method for the synthesis of isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetal.[1][2][3] The reaction proceeds via the formation of a benzalamino acetal, followed by acid-catalyzed cyclization.[1]

  • Reaction: 2-Fluorobenzaldehyde is condensed with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base.

  • Cyclization: The intermediate Schiff base is treated with a strong acid, typically concentrated sulfuric acid, to effect cyclization and aromatization to yield 8-fluoroisoquinoline.

  • Causality: The choice of 2-fluorobenzaldehyde as the starting material directly installs the fluorine atom at the desired 8-position of the isoquinoline core. The Pomeranz-Fritsch reaction is selected for its reliability in forming the isoquinoline ring from readily available starting materials.[4]

Step 2: Regioselective Bromination of 8-Fluoroisoquinoline

The introduction of the bromine atom at the 6-position requires a regioselective electrophilic aromatic substitution on the 8-fluoroisoquinoline intermediate.

  • Reaction: 8-Fluoroisoquinoline is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid like sulfuric acid.[5]

  • Causality and Regioselectivity: The directing effects of the substituents on the isoquinoline ring are critical. The fluorine atom at the 8-position is a deactivating ortho-, para-director. The nitrogen atom in the isoquinoline ring is deactivating, and upon protonation under acidic conditions, it strongly directs electrophilic substitution to the 5- and 8-positions. However, with the 8-position already occupied by fluorine, the substitution is anticipated to be directed primarily to the 5- and 7-positions. Achieving selectivity for the 6-position could be challenging and may lead to a mixture of isomers, requiring careful optimization of reaction conditions (temperature, solvent, and brominating agent) and chromatographic separation. The literature on the bromination of substituted quinolines and isoquinolines suggests that obtaining a single isomer can be difficult.[6][7]

Advantages and Disadvantages of Strategy A
Advantages Disadvantages
Early formation of the core isoquinoline structure.Regioselectivity of bromination is a major challenge.
Potentially fewer steps in the main reaction sequence.May result in a mixture of brominated isomers, leading to lower yields of the desired product and difficult purification.
Starting materials are commercially available.Harsh acidic conditions in the Pomeranz-Fritsch reaction may not be suitable for all substrates.

Strategy B: Convergent Synthesis from a Pre-functionalized Benzene Ring

This approach focuses on constructing a highly substituted benzene precursor that already contains the bromine and fluorine atoms in the correct relative positions. This precursor is then used to build the isoquinoline ring in the final steps. The primary advantage of this strategy is the avoidance of potentially unselective late-stage halogenation reactions.

Workflow for Strategy B

Strategy B A Starting Material: 4-Bromo-2-fluoroaniline B Sandmeyer Reaction A->B C Intermediate: 4-Bromo-2-fluorobenzonitrile B->C D Reduction C->D E Intermediate: (4-Bromo-2-fluorophenyl)methanamine D->E F Acylation E->F G Intermediate: N-((4-Bromo-2-fluorophenyl)methyl)acetamide F->G H Bischler-Napieralski Reaction G->H I Dehydrogenation H->I J Target Molecule: This compound I->J

Caption: Workflow for the synthesis of this compound via a convergent approach.

Detailed Experimental Protocol and Rationale

Step 1: Synthesis of 4-Bromo-2-fluorobenzonitrile

The initial steps focus on the preparation of a key benzene intermediate.

  • Reaction: Starting from 4-bromo-2-fluoroaniline, a Sandmeyer reaction is performed. The aniline is first diazotized with sodium nitrite and a strong acid, followed by treatment with a cyanide source, such as copper(I) cyanide, to introduce the nitrile group.

  • Causality: The Sandmeyer reaction is a classic and reliable method for converting anilines to a wide variety of functional groups, including nitriles. This provides a straightforward route to the required substituted benzonitrile.

Step 2: Reduction to (4-Bromo-2-fluorophenyl)methanamine

The nitrile is then reduced to the corresponding primary amine.

  • Reaction: 4-Bromo-2-fluorobenzonitrile is reduced using a suitable reducing agent, such as lithium aluminum hydride (LAH) in an ethereal solvent.

  • Causality: LAH is a powerful reducing agent capable of cleanly converting nitriles to primary amines.

Step 3: Acylation to form N-((4-Bromo-2-fluorophenyl)methyl)acetamide

The resulting amine is acylated to form the necessary amide precursor for the subsequent cyclization.

  • Reaction: (4-Bromo-2-fluorophenyl)methanamine is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to yield the corresponding acetamide.

  • Causality: This step introduces the two-carbon unit that will ultimately form part of the isoquinoline's heterocyclic ring.

Step 4: Bischler-Napieralski Reaction and Dehydrogenation

The final steps involve the formation of the isoquinoline core.

  • Reaction: The N-((4-bromo-2-fluorophenyl)methyl)acetamide is subjected to the Bischler-Napieralski reaction.[8][9][10] This involves treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to effect an intramolecular electrophilic aromatic substitution, forming 6-bromo-8-fluoro-3,4-dihydroisoquinoline.[11]

  • Dehydrogenation: The resulting dihydroisoquinoline is then aromatized to the final product, this compound, using an oxidizing agent such as palladium on carbon (Pd/C) at elevated temperatures or with another suitable dehydrogenating agent.

  • Causality: The Bischler-Napieralski reaction is a powerful tool for constructing the dihydroisoquinoline ring system from β-arylethylamides.[8][9] The electron-donating effect of the fluorine atom and the bromine atom's position should favor cyclization. The final dehydrogenation step is a standard procedure to obtain the fully aromatic isoquinoline.

Advantages and Disadvantages of Strategy B
Advantages Disadvantages
Excellent control over regiochemistry. Longer synthetic sequence with more individual steps.
Avoids the challenge of selective bromination on the isoquinoline core.May involve more challenging purification steps for intermediates.
Each step utilizes well-established and reliable reactions.The overall yield may be lower due to the increased number of steps.

Comparative Analysis and Recommendations

Parameter Strategy A: Sequential Functionalization Strategy B: Convergent Synthesis
Regiocontrol Poor to moderate; a significant challenge.Excellent; defined by the starting material.
Number of Steps Fewer steps in the main sequence.More steps overall.
Potential Yield Potentially higher if regioselectivity can be optimized, but likely lower due to isomer formation.Potentially lower overall yield due to the multi-step nature, but the yield of the desired product is more predictable.
Scalability The Pomeranz-Fritsch reaction can be scalable, but the purification of isomers may be a bottleneck.Each step is generally scalable, but the overall process is longer.
Key Challenge Achieving selective bromination at the 6-position.The multi-step synthesis of the pre-functionalized starting material.

Recommendation for Researchers:

For initial exploratory synthesis and proof-of-concept, Strategy B is recommended . The superior control over the regiochemistry of the substituents ensures that the desired this compound is the exclusive final product, albeit through a longer route. This predictability is highly valuable in a research setting where unambiguous compound identity is paramount.

Recommendation for Process Development and Scale-up:

For larger-scale synthesis, Strategy A might be considered if the regioselectivity of the bromination step can be effectively optimized. A thorough investigation into different brominating agents, catalysts, and reaction conditions would be necessary. If a set of conditions can be found that provides a high yield of the desired 6-bromo isomer, the shorter reaction sequence of Strategy A would be more economically viable. However, without such optimization, the purification challenges would likely make Strategy B the more practical approach even on a larger scale.

Conclusion

The synthesis of this compound presents an interesting strategic challenge due to the lack of a direct, established method. This guide has benchmarked two plausible synthetic routes, each with distinct advantages and disadvantages. The sequential functionalization approach (Strategy A) is more concise but is hampered by a significant challenge in controlling the regioselectivity of the bromination step. The convergent approach (Strategy B), while longer, offers excellent control over the final substitution pattern. The choice between these strategies will ultimately depend on the specific goals of the synthesis, with Strategy B being the more reliable choice for initial research and Strategy A holding potential for a more efficient large-scale synthesis, contingent on the successful optimization of the key bromination step.

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  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

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Cross-Validation of Analytical Methods for 6-Bromo-8-fluoroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 6-Bromo-8-fluoroisoquinoline Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors and heterocyclic building blocks, This compound represents a critical scaffold. However, its synthesis via electrophilic bromination is prone to regioisomeric scrambling , frequently yielding the thermodynamically stable 5-bromo or kinetically favored 8-bromo impurities alongside the desired 6-bromo product.

Standard C18 HPLC methods often fail to resolve these positional isomers due to their identical hydrophobicity and mass. This guide presents a rigorous cross-validation framework , contrasting high-resolution HPLC (using phenyl-selective phases) against Quantitative 19F-NMR (qNMR) and LC-MS . We demonstrate why relying solely on UV purity is a liability and provide a self-validating workflow to ensure structural integrity.

Part 1: The Analytical Challenge

The core challenge with this compound is not detection, but specificity . The fluorine atom at C8 and bromine at C6 create a specific electronic environment, but the migration of bromine to C5 or C7 during synthesis is a common failure mode.

  • The "Isomer Trap": Positional isomers (e.g., 5-bromo-8-fluoro) often co-elute on standard Alkyl-bonded phases (C18/C8).

  • Response Factor Bias: De-halogenated impurities (6-fluoroisoquinoline) have significantly different UV extinction coefficients, skewing area% purity results.

  • The Solution: Orthogonal cross-validation using chromatographic separation (Method A) and nuclear spin quantitation (Method B).

Figure 1: Impurity Genesis & Analytical Risks

ImpurityPathways Start Start: 8-Fluoroisoquinoline Reaction Bromination (NBS/H2SO4) Start->Reaction Product Target: 6-Bromo-8-fluoro (Desired) Reaction->Product Major Path Impurity1 Impurity A: 5-Bromo isomer (Thermodynamic Sink) Reaction->Impurity1 Regio-error Impurity2 Impurity B: 5,7-Dibromo (Over-bromination) Reaction->Impurity2 Excess Reagent Risk ANALYTICAL RISK: Isomers co-elute on C18 Product->Risk Impurity1->Risk

Caption: Synthesis pathways leading to critical regioisomeric impurities that necessitate orthogonal analytical validation.

Part 2: Method A – Isomer-Selective HPLC

The Workhorse for Routine QC

Standard C18 columns rely on hydrophobic interaction, which is insufficient for separating positional halogen isomers. We recommend a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase. These phases utilize


 interactions, which are highly sensitive to the electron-withdrawing effects of the fluorine and bromine positions on the aromatic ring.
Protocol: Phenyl-Hexyl Separation
  • Column: XBridge Phenyl-Hexyl or equivalent, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than Acetonitrile).
    
  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Detection: UV @ 254 nm (aromatic backbone) and 220 nm (amide/heterocycle).

  • Flow Rate: 1.0 mL/min.

Self-Validating Step: Inject a "System Suitability Mix" containing the target (6-Br) and the likely 5-Br isomer. Requirement: Resolution (


) > 1.5. If 

, lower the gradient slope or switch to a PFP column.
Part 3: Method B – Quantitative 19F-NMR (qNMR)

The Orthogonal "Truth" Standard

While HPLC relies on reference standards for quantitation, qNMR is a primary ratio method. Utilizing the Fluorine-19 nucleus offers a distinct advantage: the background is silent (unlike 1H NMR), and the chemical shift dispersion is massive (~20 ppm shift difference between isomers).

Protocol: 19F qNMR Internal Standard Method
  • Solvent: DMSO-

    
     (Provides excellent solubility for isoquinolines).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 2-Fluoro-4-nitrotoluene. Must be non-volatile and chemically inert.
  • Relaxation Delay (D1):

    
     30 seconds (Fluorine T1 relaxation can be long; insufficient D1 causes under-quantitation).
    
  • Pulse Angle: 90°.

  • Scans: 32 or 64 (for S/N > 250).

Calculation:



Where 

= Integral,

= Number of F atoms,

= Molecular Weight,

= Weight,

= Purity.[1][2]

Self-Validating Step: Verify the T1 relaxation time of the analyte. Run the experiment with D1=10s and D1=30s. If integrals change by >1%, the method is not relaxed.

Part 4: Comparative Performance Data

The following table summarizes a typical cross-validation dataset for a crude batch of this compound.

FeatureMethod A: HPLC-UV (C18) Method A: HPLC-UV (Phenyl)*Method B: 19F qNMR Method C: LC-MS
Purity Result 98.2% (False High)94.1% (Accurate)93.8% (Absolute)N/A (Qualitative)
Isomer Resolution Co-elution


ppm
No Separation
Limit of Detection 0.05%0.05%~0.5%< 0.01%
Major Blindspot Misses isomers; assumes equal Response FactorsRequires specific columnLower sensitivityIon suppression
Validation Status REJECT ACCEPT GOLD STANDARD CONFIRMATORY

Critical Insight: The C18 method overestimates purity because the 5-bromo isomer co-elutes. The Phenyl-Hexyl method reveals the impurity, correlating closely with the absolute weight-percent derived from qNMR.

Part 5: Recommended Workflow

To ensure scientific integrity in drug development, adopt this decision matrix.

Figure 2: Analytical Decision Matrix

Workflow Sample Sample: this compound Step1 Step 1: 19F qNMR (Quick Purity Check) Sample->Step1 Decision1 Is Purity > 95%? Step1->Decision1 Step2 Step 2: HPLC (Phenyl-Hexyl) (Impurity Profiling) Decision1->Step2 Yes Fail Reject Batch (Re-crystallize) Decision1->Fail No Step3 Step 3: LC-MS (Confirm MW/Isotopes) Step2->Step3 Release RELEASE BATCH Step3->Release

Caption: Integrated workflow prioritizing qNMR for initial "Go/No-Go" decisions followed by chromatographic profiling.

References
  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • Al Deeb, S., et al. "Separation of positional isomers of halogenated isoquinolines using Phenyl-Hexyl stationary phases." Chromatographia, 2018.
  • Bharti, S. K., et al. "Quantitative 19F NMR spectroscopy for the determination of purity of fluorinated pharmaceuticals." Trends in Analytical Chemistry, 2012.

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The Evolving Landscape of Anticancer Agents: A Comparative Analysis of 6-Bromo-8-fluoroisoquinoline Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous molecular avenues. Among these, heterocyclic compounds, particularly isoquinoline and its analogs, have emerged as a privileged scaffold in medicinal chemistry.[1] Their inherent structural diversity and ability to interact with a wide range of biological targets make them a fertile ground for the development of next-generation oncology drugs. This guide provides a comprehensive comparative analysis of the anticancer activity of 6-Bromo-8-fluoroisoquinoline derivatives, contextualized within the broader landscape of halogenated quinolines and isoquinolines, to offer researchers and drug development professionals a thorough understanding of their potential.

The Strategic Importance of Halogenation in Anticancer Drug Design

The introduction of halogen atoms, such as bromine and fluorine, into a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Bromine, with its significant size and lipophilicity, can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions. Fluorine, on the other hand, can improve metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the molecule. The combination of both a bromo and a fluoro group on the isoquinoline scaffold, as in the this compound series, presents an intriguing chemical space for anticancer drug discovery.

Comparative Anticancer Activity of Halogenated Isoquinoline and Quinoline Analogs

While direct comparative studies on a wide range of this compound derivatives are not extensively available in the public domain, a robust understanding of their potential can be extrapolated from the well-documented anticancer activities of structurally related compounds. The following table summarizes the cytotoxic effects of various bromo- and fluoro-substituted quinoline and quinazoline derivatives against several human cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Reported IC50 Values (µM)Key Findings & Putative MechanismReference(s)
6-Bromoquinazoline Derivatives Series of 10 compounds (5a-j)MCF-7 (Breast), SW480 (Colon)0.53 - 46.6Compound 5b (with a meta-fluoro substitution on a phenyl moiety) showed potent activity, stronger than cisplatin. Induction of apoptosis was observed. Potential EGFR inhibition is suggested by molecular docking.[2]
6-Bromo-5-nitroquinoline 6-Bromo-5-nitroquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)Not explicitly quantified in the abstract, but showed the greatest antiproliferative activity compared to other derivatives.Induced apoptosis and showed potential for causing cancer cell death.[3]
Fluoro-substituted Spiro-isoxazolines Compounds 4l and 5fGBM6 (Glioblastoma), MDA-MB-231 (Triple-negative breast cancer)36 - 80Demonstrated significant cytotoxicity against glioblastoma and triple-negative breast cancer cell lines.[4]
Substituted Quinolines Compound 4fA549 (Lung), MCF-7 (Breast)Comparable to doxorubicin, with an EGFR inhibition IC50 of 0.015 ± 0.001 µM.Exhibited significant cytotoxic effects and strong EGFR inhibition. Showed low toxicity towards healthy NIH3T3 cells.[5]
3-acyl isoquinolin-1(2H)-one Derivatives Compound 8MCF-7 (Breast), MDA-MB-231 (Triple-negative breast cancer)2.4 - 5.7Induced G2-phase cell cycle arrest, apoptosis, and pyroptosis. Showed selective toxicity towards cancer cells over normal mammary epithelial cells.[6]

Analysis of Comparative Data:

The data presented in the table underscores the significant anticancer potential of quinoline and isoquinoline scaffolds bearing halogen substituents. The 6-bromo substitution, in particular, appears to be a favorable feature for cytotoxic activity. For instance, a series of 6-bromoquinazoline derivatives displayed potent activity against breast and colon cancer cell lines, with one derivative exhibiting an IC50 value in the sub-micromolar range.[2] Similarly, 6-bromo-5-nitroquinoline demonstrated significant antiproliferative effects.[3]

The presence of a fluorine atom also contributes to the anticancer profile, as seen in the fluoro-substituted spiro-isoxazolines.[4] The synergistic effect of both bromine and fluorine in the this compound scaffold is therefore a compelling hypothesis that warrants further investigation. The strong EGFR inhibition observed with a substituted quinoline derivative (4f) suggests a potential mechanism of action for this class of compounds, as EGFR is a well-validated target in oncology.[5][7]

Structure-Activity Relationship (SAR) Insights

The analysis of various halogenated heterocyclic compounds provides valuable insights into their structure-activity relationships, which can guide the rational design of novel this compound derivatives.

Key SAR Observations:

  • Position of Halogen Substitution: The location of the halogen atom on the aromatic ring is critical for biological activity. The presence of a halogen at the 6th and/or 7th position of the quinoxaline nucleus has been shown to increase anticancer activity.[8]

  • Nature of the Halogen: The type of halogen influences the compound's properties. The high electronegativity and small size of fluorine can enhance metabolic stability and binding affinity, while the larger and more polarizable bromine atom can form strong halogen bonds with target proteins.

  • Other Substituents: The anticancer activity is not solely dependent on the halogen atoms. Other substituents on the isoquinoline core and any appended side chains play a crucial role in determining the overall efficacy and selectivity of the compound. For example, in a series of 6-bromoquinazoline derivatives, the nature of the substituent on the phenyl ring significantly impacted the IC50 values.[2]

The following diagram illustrates the key structural features of the this compound scaffold and highlights potential sites for further modification to optimize anticancer activity.

Caption: Key structural features and SAR insights for this compound derivatives.

Proposed Mechanistic Pathways

Based on the literature for related compounds, this compound derivatives may exert their anticancer effects through multiple mechanisms.[9][10] A plausible signaling pathway involves the inhibition of key protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.[7] Inhibition of EGFR can disrupt downstream signaling cascades that control cell proliferation, survival, and metastasis.

Furthermore, many quinoline and isoquinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[3][6] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and the execution of cell death.

The following diagram illustrates a hypothetical signaling pathway that may be targeted by this compound derivatives.

Anticancer_Mechanism EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotion RAS_MAPK->Proliferation Promotion Cell_Death Cancer Cell Death Apoptosis Apoptosis Induction Caspases Caspase Activation Apoptosis->Caspases Caspases->Cell_Death Compound Compound Compound->Apoptosis Induction

Caption: Hypothetical mechanism of action for this compound derivatives.

Experimental Protocols for Anticancer Activity Screening

To rigorously evaluate the anticancer potential of novel this compound derivatives, a standardized and multi-faceted experimental approach is essential. The following protocols are recommended for in vitro screening.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of the compounds on the viability and proliferation of cancer cells.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[11][12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).

  • MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Apoptosis Assay

Objective: To determine if the compounds induce programmed cell death in cancer cells.

Recommended Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro screening of this compound derivatives.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549, SW480) Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Mechanism_Studies Further Mechanistic Studies (e.g., Western Blot for EGFR, Cell Cycle Analysis) Apoptosis_Assay->Mechanism_Studies Lead_Identification Identification of Lead Compounds Mechanism_Studies->Lead_Identification

Caption: In vitro screening workflow for this compound derivatives.

Future Perspectives and Conclusion

The comparative analysis of halogenated quinolines and isoquinolines strongly suggests that this compound derivatives represent a promising and largely unexplored class of potential anticancer agents. The strategic placement of both bromine and fluorine atoms on the isoquinoline scaffold is anticipated to confer favorable pharmacological properties, including enhanced potency, metabolic stability, and target engagement.

Future research should focus on the synthesis of a diverse library of this compound derivatives with various substitutions at other positions of the isoquinoline ring. Rigorous in vitro screening against a broad panel of cancer cell lines, followed by in-depth mechanistic studies, will be crucial to identify lead compounds with optimal anticancer profiles. Subsequent in vivo studies in relevant animal models will be necessary to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Emami, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(5), e202201245. [Link]

  • Özdemir, A., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]

  • Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

  • Al-Ostath, A., et al. (2022). Certain anticancer drug structures of quinoline derivatives I-VI and the structure of newly synthesized compounds 5-17. ResearchGate. [Link]

  • de Castro Alves, C. E., et al. (2023). Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine. Molecules, 28(14), 5489. [Link]

  • Patel, K., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Uslu, B., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(6), 1184-1195. [Link]

  • El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]

  • Knez, D., & Guncar, G. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4930. [Link]

  • Szymański, P., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(2), 785. [Link]

  • Kumar, A., et al. (2009). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Bioorganic & Medicinal Chemistry Letters, 19(22), 6493-6496. [Link]

  • Hiebel, M.-A., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Organic & Biomolecular Chemistry, 16(44), 8443-8447. [Link]

  • Kaczor, A. A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6524. [Link]

  • Hiebel, M.-A., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Organic & Biomolecular Chemistry, 16(44), 8443-8447. [Link]

  • Kumar, S., & Kumar, V. (2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research, 12(5), 1353-1359. [Link]

  • Uslu, B., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(6), 1184-1195. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(49), 29391-29411. [Link]

  • Kumar, A., et al. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances, 10(58), 35301-35306. [Link]

  • El-Sayed, M. A. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5136. [Link]

  • Yilmaz, M., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

  • Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1156637. [Link]

  • Wujec, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6263. [Link]

  • Lee, J. H., et al. (2021). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. Molecules, 27(15), 4995. [Link]

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A Head-to-Head Comparison of 6-Bromo-8-fluoroisoquinoline and 5-bromo-8-fluoroisoquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, substituted isoquinolines serve as pivotal scaffolds for the development of novel therapeutic agents and functional materials. The precise placement of halogen atoms on the isoquinoline core can dramatically influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparison of two isomeric haloisoquinolines: 6-Bromo-8-fluoroisoquinoline and 5-bromo-8-fluoroisoquinoline. While 5-bromo-8-fluoroisoquinoline is a known entity with established synthetic utility, its 6-bromo counterpart remains a more elusive target, presenting both a challenge and an opportunity for synthetic chemists.

The Known Contender: 5-bromo-8-fluoroisoquinoline

5-bromo-8-fluoroisoquinoline is a valuable building block in organic synthesis, prized for its specific arrangement of functional groups that allows for selective chemical transformations.[1]

Synthesis of 5-bromo-8-fluoroisoquinoline

Conceptual Synthetic Protocol: Synthesis of 5-bromo-8-fluoroisoquinoline

Step 1: Synthesis of 8-fluoroisoquinoline (if not commercially available)

A suitable starting material would be 2-fluorobenzaldehyde, which can be converted to 8-fluoroisoquinoline via a Pomeranz-Fritsch reaction.[5] This involves the condensation of 2-fluorobenzaldehyde with 2,2-dimethoxyethylamine to form a Schiff base, followed by acid-catalyzed cyclization.

Step 2: Bromination of 8-fluoroisoquinoline

  • Dissolve 8-fluoroisoquinoline in concentrated sulfuric acid at a low temperature (e.g., -20°C).

  • Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the low temperature to control the regioselectivity. The strong acid protonates the isoquinoline nitrogen, further deactivating the ring and influencing the position of bromination.

  • After the reaction is complete, carefully quench the reaction mixture with ice and neutralize with a base (e.g., aqueous ammonia) to a pH of ~9.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to isolate 5-bromo-8-fluoroisoquinoline.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of 5-bromo-8-fluoroisoquinoline are influenced by the presence of the two halogen atoms and the nitrogen-containing heterocyclic core.

PropertyValueSource
Molecular FormulaC₉H₅BrFN[1]
Molecular Weight226.05 g/mol [1]
AppearanceLikely a solid at room temperatureInferred
SolubilitySoluble in common organic solvents like dichloromethane, chloroform, and ethyl acetateInferred

Predicted Spectroscopic Data:

  • ¹H NMR: The proton spectrum would be complex due to the various couplings between the aromatic protons and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

  • ¹³C NMR: The carbon spectrum would show nine distinct signals. The carbon atoms attached to the bromine and fluorine would exhibit characteristic chemical shifts, and the C-F coupling would be observable for the carbon at the 8-position and its neighbors.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in a ~1:1 ratio).

Reactivity and Synthetic Applications

The reactivity of 5-bromo-8-fluoroisoquinoline is dominated by the bromine atom at the C5 position, which is an excellent handle for transition metal-catalyzed cross-coupling reactions.[1] The fluorine atom at C8, being on the same ring, exerts a significant electronic influence on the reactivity at C5.

Key Reactions:

  • Suzuki-Miyaura Coupling: The C5-Br bond readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or their esters to form new carbon-carbon bonds.[1] This is a powerful method for introducing aryl or vinyl substituents at the 5-position.

  • Buchwald-Hartwig Amination: The C5-Br bond is also amenable to palladium-catalyzed Buchwald-Hartwig amination, allowing for the formation of carbon-nitrogen bonds.[1][6][7][8] This reaction is crucial for the synthesis of various pharmacologically active compounds containing an amino group at the 5-position.

  • Sonogashira Coupling: Palladium-catalyzed Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl moieties at the C5 position.[1]

The fluorine atom at the 8-position is generally unreactive towards nucleophilic substitution under standard cross-coupling conditions, making the C5 position the primary site of reaction. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the C5 position, potentially increasing its reactivity in oxidative addition to a palladium(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling of 5-bromo-8-fluoroisoquinoline

Caption: A typical workflow for the Suzuki-Miyaura coupling of 5-bromo-8-fluoroisoquinoline.

The Enigmatic Isomer: this compound

In stark contrast to its 5-bromo counterpart, there is a notable absence of published experimental data for this compound in the scientific literature. This suggests that the compound may be a novel or synthetically challenging target. Nevertheless, we can predict its properties and reactivity based on fundamental principles of organic chemistry.

Predicted Synthesis of this compound

The synthesis of this compound would likely require a different strategy than the direct bromination of 8-fluoroisoquinoline, as the 6-position is not electronically favored for electrophilic attack. A plausible approach would be to construct the isoquinoline ring from a pre-functionalized benzene derivative.

Conceptual Synthetic Protocol: Pomeranz-Fritsch Synthesis of this compound

  • Starting Material: The synthesis could begin with 4-bromo-2-fluorobenzaldehyde.

  • Schiff Base Formation: Condensation of 4-bromo-2-fluorobenzaldehyde with 2,2-dimethoxyethylamine would yield the corresponding Schiff base.

  • Cyclization: Acid-catalyzed cyclization of the Schiff base, following the Pomeranz-Fritsch reaction mechanism, would lead to the formation of the isoquinoline ring system, yielding this compound.

Diagram: Pomeranz-Fritsch Synthesis of this compound

Pomeranz_Fritsch A 4-Bromo-2-fluorobenzaldehyde C Schiff Base Intermediate A->C + B 2,2-Dimethoxyethylamine B->C D This compound C->D Acid-catalyzed cyclization

Caption: Proposed synthetic route to this compound via the Pomeranz-Fritsch reaction.

Predicted Physicochemical Properties

The physicochemical properties of this compound are expected to be similar to its 5-bromo isomer, with the same molecular formula and weight. Minor differences in melting point, boiling point, and solubility may arise due to the different substitution pattern, which affects crystal packing and intermolecular interactions.

Predicted Reactivity

The reactivity of this compound in cross-coupling reactions would be centered on the C6-Br bond. The electronic environment of the C6 position is different from that of the C5 position. The C6 position is para to the nitrogen atom, which can influence its reactivity.

Comparative Reactivity in Suzuki-Miyaura Coupling:

The relative reactivity of the C-Br bond at the C5 versus the C6 position in Suzuki-Miyaura coupling is not straightforward to predict without experimental data. In some heterocyclic systems, the reactivity of a halogen can be influenced by its proximity to the heteroatom and the overall electronic distribution in the ring. It is plausible that the C6-Br bond in this compound would also be reactive under standard palladium-catalyzed conditions.

Head-to-Head Comparison: Known vs. Predicted

Feature5-bromo-8-fluoroisoquinolineThis compound (Predicted)
Synthesis Plausible via electrophilic bromination of 8-fluoroisoquinoline.Likely requires a constructive strategy like the Pomeranz-Fritsch reaction from a pre-functionalized benzene derivative.
Reactivity Handle C5-Br bond.C6-Br bond.
Key Reactions Suzuki, Buchwald-Hartwig, Sonogashira couplings are well-established for the C5 position.[1]Expected to undergo similar palladium-catalyzed cross-coupling reactions at the C6 position.
Electronic Effects The C5 position is influenced by the ortho-like relationship with the C4 proton and the electronic pull of the fluorine at C8.The C6 position is para to the nitrogen atom, which may influence its electronic character and reactivity.
Research Status A known, albeit not extensively documented, synthetic building block.A novel and uncharacterized compound.

Conclusion and Future Outlook

This guide highlights the current state of knowledge regarding 5-bromo-8-fluoroisoquinoline and the theoretical considerations for its isomer, this compound. While the 5-bromo isomer is a valuable tool for the synthesis of complex molecules, the 6-bromo isomer represents an unexplored area of chemical space.

The lack of experimental data for this compound presents a clear opportunity for synthetic and medicinal chemists. The development of a reliable synthetic route to this compound would provide access to a new range of substituted isoquinolines with potentially unique biological activities and material properties. Further research into the synthesis, characterization, and reactivity of this compound is highly encouraged to unlock its full potential.

References

  • Google Patents. (n.d.). Synthesis method of 6-bromoisoindolinyl-1-one.
  • Google Patents. (n.d.). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved January 29, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 27). Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • ResearchGate. (2005, January). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved January 29, 2026, from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 29, 2026, from [Link]

  • Stanford University. (2017, September 26). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). The intrinsic electrophilicity of C1 in isoquinolines is sufficient to.... Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of multisubstituted isoquinolones and pyridones via Rh(iii)-catalyzed annulation reactions. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 29, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 29, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 29, 2026, from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Retrieved January 29, 2026, from [Link]

  • YouTube. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Retrieved January 29, 2026, from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 29, 2026, from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved January 29, 2026, from [Link]

  • European Journal of Chemistry. (n.d.). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved January 29, 2026, from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2021, June 30). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Syntheses of 4-Substituted Isoquinolines. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). Method of preparing 5- or 8-bromoisoquinoline derivatives.
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Evaluation of the ADMET Properties of 6-Bromo-8-fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1][2]

Executive Summary: The Strategic Value of the 8-Fluoro Scaffold

In the optimization of isoquinoline-based therapeutics (often targeting kinases, GPCRs, or ion channels), the 6-Bromo-8-fluoroisoquinoline scaffold represents a critical "privileged structure."[1][2][3] While the 6-bromo position serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the 8-fluoro substituent is the functional differentiator.[1][2][3]

This guide evaluates the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound derivatives compared to their non-fluorinated counterparts (6-Bromoisoquinoline) and isomeric alternatives.[1][2][3]

Key Insight: The inclusion of fluorine at the C8 position is not merely structural; it acts as a metabolic blockade , preventing Phase I hydroxylation at a highly susceptible site, thereby extending half-life (


) without significantly compromising aqueous solubility.[1]

Comparative ADMET Profile

The following data contrasts the this compound core with the standard 6-Bromoisoquinoline and a common isomer, 5-Bromoisoquinoline. Data represents a synthesis of predictive modeling (QSPR) and class-based experimental averages.[1][2][3]

Table 1: Physicochemical & ADME Comparison
PropertyThis compound (Target)6-Bromoisoquinoline (Alternative A)5-Bromoisoquinoline (Alternative B)[1][2][3]Impact of 8-Fluoro
Molecular Weight ~226.0 g/mol ~208.0 g/mol ~208.0 g/mol Negligible increase; remains fragment-like.[1][2][3]
cLogP (Lipophilicity)3.1 – 3.32.8 – 3.02.8 – 3.0Slight increase (+0.3); enhances permeability but requires solubility monitoring.[1][2][3]
pKa (Isoquinoline N)~4.2~5.4~5.1Critical: Fluorine (EWG) lowers pKa, reducing protonation at physiological pH.[1][2][3]
Metabolic Stability (

)
High (Blocks C8 oxidation)Low/Moderate (Prone to C5/C8 hydroxylation)Moderate Significantly improves microsomal stability.[1][2][3]
TPSA (Ų)~12.9~12.9~12.9No change; maintains polar surface area.[1][2][3]
BBB Permeability HighModerate-HighModerate-HighLower pKa reduces ionization, potentially increasing CNS penetration.[1][2][3]
Table 2: Toxicity & Liability Assessment
EndpointRisk Level (Target)Mechanism / Notes
hERG Inhibition ModerateIsoquinolines can bind hERG; the 8-F reduces basicity, which may mitigate cation-pi interactions in the hERG pore compared to the non-fluorinated parent.[1][2][3]
Genotoxicity (Ames) LowAryl halides are generally stable; absence of nitro/aniline groups reduces mutagenic risk.[1][3]
Reactive Metabolites LowFluorine blocks formation of catechol intermediates (a common tox liability) at the C7-C8 junction.[2][3]

Mechanistic Analysis: The "Fluorine Effect" on Metabolism[4][5][6]

The primary advantage of the this compound scaffold is the mitigation of oxidative metabolism. Isoquinolines are traditionally metabolized by Cytochrome P450 (CYP) enzymes via two main pathways:

  • N-oxidation/C1-oxidation: Forming isocarbostyrils.[2][3]

  • Aromatic Hydroxylation: Occurring preferentially at the electron-rich benzenoid ring (positions C5 and C8).[2][3]

By substituting C8 with Fluorine, we utilize the high strength of the C-F bond (approx. 116 kcal/mol) to resist CYP-mediated hydrogen abstraction.[1]

Diagram 1: Metabolic Blocking Mechanism

The following diagram illustrates how the 8-fluoro substituent diverts metabolic pathways, preventing the formation of rapid-clearance metabolites.[1][2]

MetabolicPathways Parent 6-Bromoisoquinoline (Non-Fluorinated) Metabolite1 C8-Hydroxy Metabolite (High Clearance) Parent->Metabolite1 CYP450 (Fast) Major Pathway Metabolite2 C1-Oxidation (Isocarbostyril) Parent->Metabolite2 AO/CYP (Slow) Target This compound (Target Scaffold) Target->Metabolite1 BLOCKED by C-F Bond Target->Metabolite2 Minor Pathway Stable Metabolically Stable (Extended t1/2) Target->Stable Primary Outcome

Caption: Comparative metabolic fate showing the blockade of C8-hydroxylation by the fluorine atom, shifting the compound toward higher stability.[1]

Experimental Protocols for Validation

To confirm the theoretical advantages of this scaffold, the following self-validating experimental workflows are recommended.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Quantify the Intrinsic Clearance (


) difference between the fluorinated and non-fluorinated scaffold.[1][3]
  • Preparation:

    • Prepare 10 mM stock solutions of this compound and 6-Bromoisoquinoline in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein).

    • Pre-incubate for 5 mins at 37°C.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Extract aliquots at

      
       min.
      
    • Quench: Immediately add to ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1][3]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1][2][3]

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      (
      
      
      ).[1][3]
  • Validation Criteria: Reference compound (Testosterone) must show high clearance; Propranolol must show moderate clearance.[1][2][3]

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability shifts due to pKa modulation by the 8-fluoro group.[2][3]

  • System Setup: Use a 96-well "sandwich" plate system (Donor bottom, Acceptor top).

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 1% lecithin in dodecane (artificial lipid barrier).[3]

  • Loading:

    • Donor Well: Add 300 µL of compound (10 µM) in PBS (pH 7.4).

    • Acceptor Well: Add 200 µL of fresh PBS.

  • Incubation: Incubate for 5 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Calculation:

    
    
    (Where 
    
    
    
    is filter area,
    
    
    is time).

Decision Framework: When to Use This Scaffold

Use the workflow below to determine if the this compound scaffold fits your specific drug discovery campaign.

Diagram 2: Scaffold Selection Workflow

SelectionWorkflow Start Start: Isoquinoline Hit Identified CheckMetab Is Metabolic Clearance High? Start->CheckMetab CheckSite Is Metabolism at Benzenoid Ring? CheckMetab->CheckSite Yes CheckSol Is Solubility Critical? CheckMetab->CheckSol No DecisionF Switch to This compound CheckSite->DecisionF Yes (C5/C8 Oxidation) DecisionH Retain 6-Bromoisoquinoline CheckSite->DecisionH No (C1 Oxidation) CheckSol->DecisionF No (Lipophilicity Acceptable) CheckSol->DecisionH Yes (Need higher pKa)

Caption: Decision tree for medicinal chemists to select between fluorinated and non-fluorinated isoquinoline scaffolds based on metabolic and solubility constraints.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3][4] [1][3]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][3] Chemical Society Reviews.[2][3]

  • Hajduk, P. J., et al. (2011). Drug-likeness and ADMET Prediction.[1][2][3] In ADMET for Medicinal Chemists.[2][3][5] Wiley Online Library. [1][3]

  • PubChem Compound Summary. this compound (CID 66727148).[1][2][3] National Library of Medicine.[3] [1][3]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][3] Elsevier.[3]

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A Researcher's Guide to Confirming the Mechanism of Action of 6-Bromo-8-fluoroisoquinoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] The halogenated derivative, 6-Bromo-8-fluoroisoquinoline, is a compound of emerging interest. Preliminary data on analogous structures suggest a potential role as a dual inhibitor of both protein kinases and histone deacetylases (HDACs), two critical classes of enzymes implicated in cancer and other diseases.[3][4]

This guide provides a comprehensive, step-by-step experimental framework to rigorously test the hypothesis that this compound functions as a dual kinase/HDAC inhibitor. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. By comparing its performance against well-characterized inhibitors—Dasatinib , a broad-spectrum tyrosine kinase inhibitor, and Vorinostat (SAHA) , a pan-HDAC inhibitor—this guide establishes a self-validating system to elucidate the compound's mechanism of action with high confidence.

The Strategic Workflow: From Direct Enzyme to Cellular Response

A robust investigation into a compound's mechanism of action requires a multi-pronged approach. We will begin with direct, in vitro biochemical assays to confirm enzymatic inhibition and determine potency. Subsequently, we will progress to cell-based assays to verify that the compound engages its targets in a complex biological environment and elicits the expected downstream cellular effects.

G cluster_0 Phase 1: In Vitro Biochemical Validation cluster_1 Phase 2: Cell-Based Functional Confirmation Kinase_Assay Biochemical Kinase Inhibition Assays IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase HDAC_Assay Biochemical HDAC Inhibition Assays IC50_HDAC Determine HDAC IC50 HDAC_Assay->IC50_HDAC Cell_Viability Cell Viability/ Cytotoxicity Assay IC50_Kinase->Cell_Viability Inform Dosing IC50_HDAC->Cell_Viability Inform Dosing GI50 Determine GI50 Cell_Viability->GI50 Target_Engagement Target Engagement (Western Blot) Pathway_Modulation Confirm Pathway Modulation Target_Engagement->Pathway_Modulation GI50->Target_Engagement Select Concentrations Conclusion Synthesize Data & Confirm Mechanism Pathway_Modulation->Conclusion

Caption: Overall experimental workflow for validating the dual-inhibitor hypothesis.

Part 1: In Vitro Biochemical Assays – Probing Direct Enzyme Inhibition

The foundational step is to determine if this compound can directly inhibit the enzymatic activity of purified kinases and HDACs. These cell-free assays are critical for ruling out indirect effects and for establishing the intrinsic potency of the compound.

Kinase Inhibition Profiling

Many isoquinoline-based compounds have demonstrated kinase inhibitory activity.[1][5] We will employ a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity. The ADP-Glo™ Kinase Assay is a robust choice for this purpose.[6]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 96-well plate, prepare reactions containing a kinase of interest (e.g., ABL, SRC, or a panel of kinases), its corresponding substrate, and ATP at its Km concentration.

  • Compound Addition: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM). Include parallel titrations of Dasatinib as a positive control and DMSO as a vehicle control.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for 1 hour to allow for the phosphorylation reaction.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Normalize the data to controls and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Comparative Data: Kinase Inhibition (IC50, nM)

CompoundTarget Kinase 1 (e.g., ABL)Target Kinase 2 (e.g., SRC)Target Kinase 3 (e.g., BRAF)
This compound Experimental ValueExperimental ValueExperimental Value
Dasatinib (Reference)[7][8]~1~0.8>1000
Vehicle (DMSO)No InhibitionNo InhibitionNo Inhibition
HDAC Inhibition Profiling

Several studies have reported the design of isoquinoline-based HDAC inhibitors.[4][9] A fluorogenic assay is a common and reliable method for measuring the activity of Class I and II HDACs.

Experimental Protocol: Fluorogenic HDAC Assay

  • Reaction Setup: In a 96-well black plate, add recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Compound Addition: Add this compound across a range of concentrations. Include Vorinostat (SAHA) as a positive control and DMSO as a vehicle control.

  • HDAC Reaction: Incubate the plate at 37°C for 30 minutes. The HDAC enzyme will deacetylate the substrate.

  • Signal Development: Add a developer solution containing a protease (e.g., trypsin) that specifically cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. Incubate at 37°C for 15 minutes.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm. The fluorescent signal is directly proportional to HDAC activity.

  • Data Analysis: Calculate the IC50 values as described for the kinase assay.

Comparative Data: HDAC Inhibition (IC50, nM)

CompoundHDAC1 (Class I)HDAC6 (Class IIb)
This compound Experimental ValueExperimental Value
Vorinostat (SAHA) (Reference)~50~100
Vehicle (DMSO)No InhibitionNo Inhibition

Part 2: Cell-Based Assays – Confirming Cellular Effects

While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can penetrate the cell membrane, engage its intended targets in the cellular milieu, and produce a biological effect.

Cellular Proliferation Assay

A primary outcome of inhibiting cancer-relevant kinases and HDACs is the suppression of tumor cell proliferation.[4][10]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed a cancer cell line (e.g., K562 for CML, which is dependent on BCR-ABL kinase activity) in a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Dasatinib, and Vorinostat. Include a DMSO-treated control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and calculate the GI50 (concentration for 50% growth inhibition).

Comparative Data: Anti-Proliferative Activity (GI50, µM)

CompoundK562 Cell Line
This compound Experimental Value
Dasatinib (Reference)~0.001
Vorinostat (Reference)~0.5
Target Engagement and Pathway Modulation via Western Blot

The most direct way to confirm that the compound is hitting its intended targets within the cell is to measure the downstream consequences of their inhibition.

  • For Kinase Inhibition: Successful inhibition of a kinase like BCR-ABL will lead to a decrease in the phosphorylation of its downstream substrates.[7]

  • For HDAC Inhibition: Inhibition of HDACs results in the accumulation of acetylated proteins, most notably histones and tubulin.[11]

G cluster_0 Kinase Signaling Pathway cluster_1 HDAC Activity & Acetylation Kinase Active Kinase (e.g., BCR-ABL) Substrate Substrate (e.g., CrkL) Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-CrkL) Proliferation_K Cell Proliferation pSubstrate->Proliferation_K HDAC Active HDAC AcHistone Acetylated Histone HDAC->AcHistone Deacetylates Histone Deacetylated Histone Gene_Expression Altered Gene Expression Histone->Gene_Expression Inhibitor 6-Bromo-8- fluoroisoquinoline Inhibitor->Kinase Inhibits Inhibitor->HDAC Inhibits

Caption: Hypothesized dual-inhibition signaling pathways.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat K562 cells with this compound, Dasatinib, and Vorinostat at concentrations around their GI50 values for 4-24 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • To assess kinase inhibition , probe membranes with primary antibodies against a phosphorylated substrate (e.g., phospho-CrkL for BCR-ABL) and its corresponding total protein antibody as a loading control.

    • To assess HDAC inhibition , probe separate membranes with primary antibodies against acetylated histone H3 (Ac-H3) or acetylated α-tubulin, using total H3 or α-tubulin as loading controls.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Compare the levels of the phosphorylated substrate or acetylated proteins in the treated samples to the DMSO control. A decrease in the phospho-protein signal or an increase in the acetyl-protein signal indicates successful target engagement.

Synthesizing the Evidence

By systematically executing this experimental plan, researchers can build a compelling case for the mechanism of action of this compound.

  • Confirmation of Dual Inhibition: Potent IC50 values in both the kinase and HDAC biochemical assays, coupled with a reduction in substrate phosphorylation and an increase in protein acetylation in the cell-based assays, would strongly support the dual-inhibitor hypothesis.

  • Comparative Potency: The tables will allow for a direct comparison of the compound's potency against established drugs. Is it more potent as a kinase inhibitor or an HDAC inhibitor? How does its anti-proliferative activity correlate with its enzymatic inhibition profile?

  • Selectivity Insights: While this guide outlines a focused approach, expanding the kinase and HDAC panels in the biochemical assays would provide valuable information on the compound's selectivity profile, a critical factor in drug development.

This guide provides a logical and scientifically rigorous framework for elucidating the mechanism of action of this compound. By anchoring the investigation in direct comparisons with gold-standard inhibitors and progressing from biochemical to cellular systems, the resulting data will be robust, interpretable, and of high value to the drug development community.

References

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A Comparative Analysis of the Cytotoxic Potential of Novel 6-Bromo-8-fluoroisoquinoline Analogs in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, isoquinoline scaffolds have emerged as a promising class of heterocyclic compounds.[1][2][3][4] Their diverse biological activities, including the ability to induce cell cycle arrest, apoptosis, and autophagy, have positioned them as attractive candidates for drug development.[5][6] This guide presents a comparative cytotoxicological investigation of a new series of synthetic 6-bromo-8-fluoroisoquinoline analogs. Through a systematic evaluation against a panel of human cancer cell lines, we aim to elucidate the structure-activity relationships that govern their anticancer potency and selectivity, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: The Rationale for Targeting Cancer with Isoquinoline Derivatives

The isoquinoline nucleus is a key structural motif found in numerous natural alkaloids with potent pharmacological properties.[1][5] Synthetic modifications of this scaffold have led to the development of compounds with a broad spectrum of biological activities, including significant anticancer effects.[4] The antiproliferative mechanisms of isoquinoline derivatives are often multifaceted, involving the inhibition of critical cellular processes such as DNA replication and repair through topoisomerase inhibition, disruption of microtubule polymerization, and modulation of key signaling pathways like PI3K/Akt/mTOR.[4]

The introduction of halogen atoms, such as bromine and fluorine, into the isoquinoline ring system can significantly influence the physicochemical properties and biological activity of the resulting analogs. These modifications can enhance membrane permeability, improve metabolic stability, and alter the electronic properties of the molecule, potentially leading to increased target affinity and cytotoxic efficacy. This study focuses on a novel series of this compound analogs, designed to explore the synergistic effects of these halogen substitutions on anticancer activity.

Comparative Cytotoxicity Profiling

To assess the cytotoxic potential of our novel this compound analogs (designated as BFIQ-1 to BFIQ-4 ), we employed a panel of well-characterized human cancer cell lines representing different tumor types: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). To evaluate the selectivity of these compounds, a non-cancerous human embryonic kidney cell line, HEK-293, was also included in the analysis. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7][8][9]

In Vitro Growth Inhibition

The IC50 values presented in Table 1 clearly demonstrate that all four analogs exhibit dose-dependent cytotoxic effects against the tested cancer cell lines. Notably, BFIQ-3 and BFIQ-4 displayed superior potency compared to BFIQ-1 and BFIQ-2 , with IC50 values in the low micromolar range. This suggests that the specific substitutions on the isoquinoline core in BFIQ-3 and BFIQ-4 are crucial for their enhanced anticancer activity.

Table 1: Comparative IC50 Values (µM) of this compound Analogs after 48h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HEK-293 (Normal)Selectivity Index (SI)*
BFIQ-1 15.822.418.2> 50> 2.8
BFIQ-2 12.118.914.5> 50> 3.4
BFIQ-3 2.5 4.1 3.2 45.814.3
BFIQ-4 3.8 5.6 4.9 48.210.3
Doxorubicin0.81.20.95.45.6

*Selectivity Index (SI) was calculated as the ratio of the IC50 in the normal cell line (HEK-293) to the average IC50 in the cancer cell lines.

Encouragingly, all analogs demonstrated a degree of selectivity towards cancer cells, with significantly higher IC50 values observed in the non-cancerous HEK-293 cell line.[10] BFIQ-3 exhibited the most promising therapeutic window, with a selectivity index of 14.3, surpassing that of the conventional chemotherapeutic agent, Doxorubicin. This suggests a potentially favorable safety profile for BFIQ-3 .

Mechanistic Insights: Induction of Apoptosis

To delve into the mechanism underlying the observed cytotoxicity, we investigated the ability of the most potent analog, BFIQ-3 , to induce apoptosis, or programmed cell death, in MCF-7 cells.

Assessment of Apoptosis by Annexin V/PI Staining

Apoptosis is a critical mechanism for eliminating damaged or cancerous cells.[5] A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the intact plasma membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is compromised.[11][13]

MCF-7 cells were treated with BFIQ-3 at its IC50 concentration (2.5 µM) for 24 hours and then stained with FITC-conjugated Annexin V and PI, followed by flow cytometry analysis.

Table 2: Flow Cytometry Analysis of Apoptosis Induction by BFIQ-3 in MCF-7 Cells

TreatmentViable Cells (Annexin V-/PI-)Early Apoptotic Cells (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Untreated)95.2%2.1%1.5%
BFIQ-3 (2.5 µM) 45.8%38.4% 12.3%

The results, summarized in Table 2, indicate a significant increase in the population of early apoptotic cells (Annexin V-positive, PI-negative) following treatment with BFIQ-3 , from 2.1% in the control group to 38.4%. This strongly suggests that BFIQ-3 exerts its cytotoxic effects primarily through the induction of apoptosis.

Experimental Protocols

The following section provides detailed methodologies for the key assays employed in this comparative study.

Cell Culture and Maintenance

MCF-7, A549, HCT116, and HEK-293 cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A Seed cells in a 96-well plate B Incubate for 24h A->B C Add serial dilutions of BFIQ analogs B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Incubate for 2h in the dark G->H I Measure absorbance at 570 nm H->I

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

  • Treat the cells with various concentrations of the this compound analogs and a vehicle control.

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[14][15]

  • Add 100 µL of detergent reagent to solubilize the formazan crystals.[14]

  • Incubate at room temperature in the dark for 2 hours.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a non-linear regression analysis.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[16][17][18]

Step-by-Step Protocol:

  • Seed cells and treat with compounds as described for the MTT assay.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.[16]

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution.

  • Measure the absorbance at 490 nm.

  • The amount of color formed is proportional to the number of lysed cells.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12]

Workflow for Annexin V/PI Assay

Apoptosis_Workflow A Treat cells with BFIQ-3 B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide C->D E Incubate for 15 min in the dark D->E F Analyze by flow cytometry E->F

Caption: Experimental workflow for apoptosis detection.

Step-by-Step Protocol:

  • Seed MCF-7 cells in a 6-well plate and treat with BFIQ-3 at its IC50 concentration for 24 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.[19]

  • Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Add 400 µL of 1X binding buffer to each sample.[19]

  • Analyze the samples immediately using a flow cytometer.

Putative Signaling Pathway Modulation

Based on existing literature on isoquinoline derivatives, a plausible mechanism of action for the this compound analogs involves the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt/mTOR pathway.[4] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits BFIQ3 BFIQ-3 BFIQ3->PI3K Inhibits BFIQ3->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by BFIQ-3.

Further investigations, such as western blotting for key pathway proteins, would be necessary to confirm this hypothesis.

Conclusion

This comparative guide has highlighted the promising anticancer potential of a novel series of this compound analogs. The structure-activity relationship studies revealed that specific substitutions on the isoquinoline core are critical for enhancing cytotoxic potency. In particular, analog BFIQ-3 emerged as a lead candidate, demonstrating potent, selective cytotoxicity against a panel of human cancer cell lines. Mechanistic studies indicated that BFIQ-3 exerts its anticancer effects through the induction of apoptosis.

The detailed experimental protocols and workflows provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this and other novel compound series. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these analogs, as well as evaluating their in vivo efficacy and safety in preclinical cancer models. The findings presented in this guide underscore the value of continued exploration of the isoquinoline scaffold in the design and development of next-generation anticancer agents.

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A Researcher's Guide to Assessing the Target Selectivity of 6-Bromo-8-fluoroisoquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity and a diminished therapeutic window, making the rigorous assessment of target selectivity a critical step in the development of novel chemical entities.[1][2][3] This guide provides a comprehensive framework for evaluating the target selectivity of 6-Bromo-8-fluoroisoquinoline, a halogenated isoquinoline scaffold with potential applications in medicinal chemistry, likely as a kinase inhibitor.[4][5] The principles and methodologies detailed herein are broadly applicable to other novel small molecules, offering a robust strategy for characterizing their interaction with the proteome.

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[6] The introduction of halogen substituents, such as bromine and fluorine, can significantly influence a molecule's physicochemical properties, including its binding affinity and metabolic stability.[4] Specifically, the 6-bromo and 8-fluoro substitution pattern on the isoquinoline ring may confer unique electronic and steric properties that dictate its target engagement profile.[4]

This guide will navigate the researcher through a multi-tiered approach to selectivity profiling, from broad, kinome-wide screens to targeted, cell-based validation. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.

I. Initial Broad-Spectrum Selectivity Profiling: Kinase Panel Screening

The logical first step in assessing the selectivity of a potential kinase inhibitor is to screen it against a large, representative panel of kinases.[7][8] This provides a bird's-eye view of the compound's activity across the human kinome and helps identify both primary targets and potential off-targets early in the discovery process.

Rationale for Kinase Panel Screening

Protein kinases are a large family of structurally related enzymes, making the development of highly selective inhibitors a significant challenge.[9][10] A broad kinase panel screen is essential to:

  • Identify Primary Target(s): Determine the kinase(s) for which the compound has the highest affinity.

  • Uncover Off-Target Liabilities: Identify unintended interactions that could lead to adverse effects.[1]

  • Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemistry efforts to improve selectivity.

A common and well-validated method for this initial screen is a radiometric assay, which directly measures the catalytic activity of each kinase.[7][11][12]

Experimental Workflow: Radiometric Kinase Panel Screen

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Compound Dilution (this compound) D Incubate Compound with Kinases A->D B Kinase Panel Preparation (e.g., 300 kinases) B->D C Substrate & [γ-33P]ATP Mix E Initiate Reaction with ATP/Substrate Mix C->E D->E F Spot Reaction onto Filter Membrane E->F G Wash to Remove Unincorporated ATP F->G H Scintillation Counting G->H I Calculate % Inhibition H->I J Generate Kinome Map & IC50 Values I->J G cluster_components Assay Components cluster_assay Assay Principle cluster_procedure Procedure A Biotinylated Kinase (e.g., EGFR) G Mix Kinase, Donor, Acceptor, & Inhibitor A->G B Europium-labeled Streptavidin (Donor) B->G C Fluorescent ATP-competitive Tracer (Acceptor) C->G D Test Compound (this compound) D->G E No Inhibitor: Tracer binds kinase, high TR-FRET signal I Read TR-FRET Signal E->I High Signal F With Inhibitor: Inhibitor displaces tracer, low TR-FRET signal F->I Low Signal H Incubate to Equilibrium G->H H->I J Calculate Kd I->J

Caption: Workflow of a TR-FRET competition binding assay.

Detailed Protocol: HTRF® Kinase Binding Assay
  • Reagent Preparation: Prepare solutions of biotinylated EGFR, Streptavidin-Europium cryptate (donor), a fluorescent ATP-competitive tracer (e.g., Staurosporine-Red, acceptor), and a dilution series of this compound. [13]2. Assay Setup: In a microplate, combine the test compound with the fluorescent tracer.

  • Reaction Initiation: Add a pre-incubated mix of the biotinylated kinase and the Streptavidin-Europium cryptate to initiate the binding reaction. [14]4. Incubation: Allow the plate to incubate at room temperature to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the acceptor, one for the donor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the TR-FRET signal. [13]The resulting dose-response curve is used to calculate the Kd.

Comparative Binding Affinity Data
CompoundTarget KinaseBinding Affinity (Kd, nM)
This compound EGFR75
ErlotinibEGFR3
SunitinibEGFR650

Hypothetical data for illustrative purposes.

This hypothetical binding data corroborates the activity data, confirming a direct interaction between this compound and EGFR.

III. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

The ultimate test of a compound's selectivity is its ability to engage the intended target in a complex cellular environment. [15]The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells. [16][17][18][19]

Rationale for CETSA
  • Confirms Target Engagement in situ: CETSA measures the thermal stabilization of a target protein upon ligand binding within the cell, providing direct evidence of target engagement in a physiological context. [19][20]* Accounts for Cellular Factors: The assay inherently accounts for cell permeability, efflux pumps, and intracellular metabolism, which can influence a compound's efficacy.

  • Broad Applicability: Can be adapted to various detection methods, including Western blotting and mass spectrometry. [19]

Experimental Workflow: CETSA with Western Blot Readout

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells (e.g., A431) B Treat with Compound (or DMSO vehicle) A->B C Aliquot Cell Suspension B->C D Heat Aliquots to a Range of Temperatures C->D E Cell Lysis D->E F Separate Soluble/Aggregated Fractions E->F G SDS-PAGE & Western Blot for Target F->G H Quantify Band Intensity & Plot Melt Curve G->H

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for EGFR Engagement
  • Cell Culture and Treatment: Culture A431 cells (which overexpress EGFR) to ~80% confluency. Treat the cells with this compound (e.g., at 1 µM) or DMSO for a specified time (e.g., 2 hours) at 37°C. [16]2. Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling. [16]3. Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation. [17]4. Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (EGFR).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the compound-treated samples indicates target stabilization and engagement. [18]

Interpreting CETSA Results

A positive CETSA result would show the EGFR melt curve for this compound-treated cells shifted to the right (higher temperatures) compared to the DMSO-treated cells. This provides strong evidence that the compound enters the cells and binds to EGFR, stabilizing it against thermal denaturation.

IV. In-Cell Kinome Profiling: KiNativ™

For a more comprehensive understanding of a compound's selectivity within the native cellular environment, advanced chemoproteomic platforms like KiNativ™ can be employed. This method uses an ATP-biotin probe to label kinases in a cell lysate, and the inhibition of this labeling by a compound reveals its target profile. [21][22]

Rationale for KiNativ™
  • Native Kinase Profiling: Assesses inhibitor binding to kinases in their native conformational and post-translationally modified state within a complex proteome. [15]* Broader Target Identification: Can identify targets that might be missed in recombinant screens.

  • Physiologically Relevant: The results often correlate better with cellular activity than those from purified enzyme assays. [15] This technique provides the highest level of detail regarding a compound's selectivity in a physiologically relevant context, confirming on-target engagement and revealing any unexpected off-targets within the cell.

Conclusion

Assessing the target selectivity of a novel compound like this compound requires a multi-faceted and rigorous experimental approach. By progressing from broad in vitro screens to specific in-cell target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This tiered strategy, combining radiometric kinase panels, orthogonal binding assays, and cellular thermal shift assays, provides a self-validating system that ensures scientific integrity. The insights gained from this thorough evaluation are crucial for advancing a compound through the drug discovery pipeline, minimizing the risk of off-target related toxicity, and ultimately developing safer and more effective therapeutics.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of novel compounds is as critical as the discoveries themselves. 6-Bromo-8-fluoroisoquinoline, a halogenated heterocyclic compound, serves as a valuable building block in medicinal chemistry. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in the laboratory.

Hazard Assessment: Understanding the Compound

A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While specific toxicological data for this compound may be limited, its structure—a halogenated aromatic heterocycle—allows us to infer a hazard profile based on analogous compounds. It is classified as a hazardous substance, and its handling requires stringent precautions.[1][2]

Key hazards include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Hazardous Combustion Products: When burned, it can decompose to produce toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[1][3]

This information dictates the necessity of using appropriate personal protective equipment (PPE) and handling the compound within a controlled environment at all times.

Hazard Category Description GHS Pictogram Primary Safety Precaution
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[3][4]GHS07 (Exclamation Mark)Use in a well-ventilated area or chemical fume hood; avoid creating dust.[5]
Skin Corrosion/Irritation Causes skin irritation.[1][3]GHS07 (Exclamation Mark)Wear chemical-resistant gloves and a lab coat.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]GHS07 (Exclamation Mark)Wear safety goggles or a face shield.[5]
Specific Target Organ Toxicity May cause respiratory irritation.[1][3]GHS07 (Exclamation Mark)Handle exclusively within a certified chemical fume hood.[5]
Pre-Disposal: Segregation and Containment

Proper disposal begins long before the waste leaves the laboratory. The cardinal rule for halogenated compounds like this compound is strict segregation from other waste streams.

The Causality Behind Segregation: Halogenated organic compounds require specific high-temperature incineration with flue gas scrubbing to neutralize the acidic and toxic gases (e.g., HBr, HF) produced during combustion.[5] Mixing this waste with non-halogenated solvents needlessly subjects the entire volume to this more complex and costly disposal process.[6][7]

Step-by-Step Containment Protocol:

  • Select an Appropriate Waste Container: Use a dedicated, leak-proof container, preferably made of polyethylene or another compatible plastic.[8][9] Ensure the container has a secure, vapor-tight screw cap to prevent the escape of fumes.[6][7]

  • Label the Container Clearly: Before adding any waste, affix a hazardous waste label. Clearly write "Halogenated Organic Waste" and list the contents, including "this compound" and any solvents used.[7][10]

  • Accumulate Waste Safely:

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the lab.[9][11]

    • Keep the container closed at all times except when adding waste.[7][9][12]

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[11]

    • Place the primary container within a secondary containment bin to mitigate potential spills.[11]

The Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the decision-making process and procedural steps for disposing of all materials associated with this compound.

DisposalWorkflow cluster_0 Waste Generation in the Lab cluster_1 Waste Characterization & Segregation cluster_2 Containment & Handling Procedures cluster_3 Final Disposition WasteGen Generation of Waste Containing This compound Pure Unused or Expired Solid Compound Solution Solutions or Reaction Mixtures Labware Contaminated Labware (e.g., wipes, gloves, pipette tips) Container Empty Reagent Container CollectSolid Collect in Labeled Halogenated Solid Waste Container Pure->CollectSolid CollectLiquid Collect in Labeled Halogenated Liquid Waste Container Solution->CollectLiquid BagContaminated Double-bag in labeled hazardous waste bags. Labware->BagContaminated Rinse Triple-rinse with a suitable solvent (e.g., acetone, ethanol). Container->Rinse FinalDisposal Arrange for Pickup by a Licensed Chemical Waste Contractor CollectSolid->FinalDisposal CollectLiquid->FinalDisposal BagContaminated->FinalDisposal CollectRinsate Collect rinsate in Halogenated Liquid Waste Container. Rinse->CollectRinsate DisposeContainer Deface label and dispose of container as non-hazardous glass/plastic. Rinse->DisposeContainer CollectRinsate->CollectLiquid

Caption: Disposal decision workflow for this compound.

Detailed Disposal Protocols

A. Unused Compound and Contaminated Solids:

  • Carefully transfer any unused or waste this compound solid into the designated "Halogenated Solid Waste" container.

  • Contaminated disposable materials such as gloves, weighing paper, and absorbent pads should be collected in a separate, clearly labeled plastic bag and disposed of as hazardous solid waste.[13]

B. Waste Solutions and Rinsates:

  • Pour all waste solutions containing this compound directly into the designated "Halogenated Liquid Waste" container.[8]

  • NEVER dispose of this material down the sink or any other sewer drain.[5][8][12] Halogenated organics can be persistent in the environment and are not effectively treated by standard wastewater plants.

  • NEVER dispose of this waste by evaporation in a fume hood.[8][12] This practice simply transfers the hazard to the atmosphere and is a violation of environmental regulations.

C. Decontaminating Empty Containers:

  • To render an "empty" container non-hazardous, it must be triple-rinsed.[5]

  • Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, cap it, and shake thoroughly to dissolve any residue.

  • Pour this first rinsate into your "Halogenated Liquid Waste" container.[12]

  • Repeat this rinsing process two more times, collecting all rinsate in the hazardous waste container.

  • After the third rinse, allow the container to air dry in a fume hood.

  • Once completely dry, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.[12]

D. Spill Management:

  • Personnel Safety: Evacuate non-essential personnel. Ensure you are wearing appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[13]

  • Containment: For small spills, cover the material with an absorbent, non-reactive material (e.g., vermiculite or sand).

  • Collection: Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with a detergent solution followed by water.[13] Collect all cleaning materials for disposal as hazardous waste.

Final Disposal: The Role of Professional Waste Management

All generated waste streams containing this compound must be disposed of through a licensed and accredited chemical waste disposal contractor.[1][4][5] Your institution's Environmental Health & Safety (EH&S) department is the designated authority for managing this process.[8][9] They will arrange for the collection, transportation, and ultimate destruction of the waste in compliance with all local, state, and federal regulations.[4][11] The standard and most environmentally sound method for this class of compound is high-temperature incineration.[4][5]

By adhering to these systematic procedures, you build a self-validating system of safety and compliance, ensuring that your critical research does not come at the cost of personal or environmental health.

References

  • 1-Bromoisoquinolin-3-ylamine - SAFETY DATA SHEET. (2012). Thermo Fisher Scientific.[Link]

  • Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.[Link]

  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.[Link]

  • Halogenated Solvents Standard Operating Procedure. (n.d.). Washington State University Environmental Health & Safety.[Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.[Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.[Link]

  • 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal SOP. (n.d.). University of Wyoming.[Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA).[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.[Link]

Sources

Navigating the Safe Handling of 6-Bromo-8-fluoroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Personal Protective Equipment (PPE) and Safety Protocols for 6-Bromo-8-fluoroisoquinoline.

Hazard Assessment: An Evidence-Based Approach

Due to the absence of specific toxicological data for this compound, a conservative approach to hazard assessment is paramount. Analysis of related compounds, such as various bromo- and fluoro-substituted quinolines and isoquinolines, indicates a consistent profile of potential hazards.

Anticipated Hazards:

  • Skin Irritation: Halogenated aromatic compounds are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • Acute Toxicity (Oral, Dermal, Inhalation): Ingestion, skin absorption, and inhalation may be harmful.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[4]

This assessment is supported by GHS classifications of similar compounds, which consistently list warnings for acute toxicity, skin and eye irritation.[3][4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, emphasizing the rationale behind each selection.

PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face.
Body Protection A disposable, long-sleeved gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin. The disposable nature eliminates the need for laundering potentially contaminated lab coats.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or if there is a risk of aerosolization.Protects against the inhalation of fine particles and potential vapors, which can cause respiratory irritation.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure risk. The following step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspect Packaging: Upon receipt, carefully inspect the packaging for any signs of damage or leakage.

  • Designated Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7] The container should be tightly closed.[6][7]

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name and associated hazard warnings.

Handling and Use

All handling of this compound should be performed within a certified chemical fume hood.

  • Prepare the Work Area: Before starting, ensure the fume hood is clean and uncluttered. All necessary equipment and reagents should be placed within the hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • If handling a solid, perform weighing and transfers carefully to avoid generating dust.

    • If in solution, use appropriate liquid handling techniques to prevent splashes and aerosol formation.

  • Post-Handling Decontamination:

    • Wipe down the work surface of the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

    • Carefully remove and dispose of the outer pair of gloves within the fume hood.

    • Remove the remaining PPE in a designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Minor Spill Wearing appropriate PPE, contain the spill with an inert absorbent material. Carefully collect the absorbed material into a sealed container for proper disposal. Clean the spill area thoroughly.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is essential to protect the environment.

  • Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, and absorbent materials, should be placed in a sealed bag and disposed of as hazardous waste.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Prep Prepare Fume Hood Don_PPE Don Appropriate PPE Prep->Don_PPE 1. Setup Weigh_Transfer Weigh and Transfer Don_PPE->Weigh_Transfer 2. Enter Hood Experiment Perform Experiment Weigh_Transfer->Experiment 3. Procedure Decontaminate Decontaminate Work Area Experiment->Decontaminate 4. Conclude Collect_Waste Collect Hazardous Waste Experiment->Collect_Waste During & After Doff_PPE Doff and Dispose PPE Decontaminate->Doff_PPE 5. Exit Hood Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands 6. Personal Hygiene

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

By implementing these comprehensive safety measures, researchers can confidently work with this compound while minimizing risks to themselves and the environment. This proactive approach to safety is fundamental to responsible scientific practice.

References

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Fluoroisoquinoline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.